molecular formula C13H9NO2 B8381677 Dibenzo[b,e][1,4]oxazepin-11(5H)-one CAS No. 15676-55-8

Dibenzo[b,e][1,4]oxazepin-11(5H)-one

Cat. No.: B8381677
CAS No.: 15676-55-8
M. Wt: 211.22 g/mol
InChI Key: XYQBOGPVDVTLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,e][1,4]oxazepin-11(5H)-one (CAS 942631-86-9) is a versatile benzo-fused seven-membered heterocycle of significant interest in medicinal and synthetic chemistry. It serves as a privileged scaffold for building novel and diversified N-arylated benzo-fused heterocycles, which are valuable in the search for new biologically active molecules . Research into related dibenzooxazepine and oxepine compounds has demonstrated their potential as potent ligands for various G-protein coupled receptors (GPCRs), including the histamine H1 receptor (H1R) and serotonin 5-HT2A receptor . Some derivatives have been identified as dual H1/5-HT2A receptor ligands, while others show high selectivity for the H1R, indicating that the oxazepine core can be tuned for receptor specificity . The compound can be efficiently synthesized through methods involving biomass-derived precursors, enabling the assembly of complex structures in good to excellent yields . Its value lies in its application as a key synthetic intermediate for the development of potential therapeutic agents and for further chemical exploration into polycyclic structures . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

15676-55-8

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

11H-benzo[c][1,5]benzoxazepin-6-one

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)16-13/h1-8,14H

InChI Key

XYQBOGPVDVTLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3N2

Origin of Product

United States
Foundational & Exploratory

Dibenzo[b,e][1,4]oxazepin-11(5H)-one chemical structure and properties

[1]

Executive Summary

Dibenzo[b,e][1,4]oxazepin-11(5H)-one is a privileged tricyclic heterocycle characterized by a central seven-membered oxazepine ring fused to two benzene rings.[1] Unlike its more common isomer, dibenzo[b,f][1,4]oxazepin-11(10H)-one (the core of the antipsychotic loxapine and the riot control agent CR gas), the [b,e] isomer represents a distinct structural class often explored in medicinal chemistry for kinase inhibition and antitumor activity.[1]

This guide details the structural anatomy, physicochemical properties, and synthetic methodologies for the [b,e] scaffold, explicitly distinguishing it from the [b,f] isomer to prevent common identification errors in drug development workflows.

Part 1: Structural Anatomy & Physicochemical Profile[1][2]

Chemical Structure and Numbering

The nomenclature of dibenzoxazepines is frequently confused due to the existence of multiple fusion isomers. The [b,e] designation refers to the specific fusion pattern of the benzene rings to the central 1,4-oxazepine ring.[1]

  • IUPAC Name: Dibenzo[b,e][1,4]oxazepin-11(5H)-one[1]

  • Core Topology: A tricyclic system where the central ring contains an amide/lactone functionality.[1]

  • Isomeric Distinction:

    • [b,e] Isomer (Target): Characterized by a lactone-amine or ketone-amine bridge topology depending on the oxidation state.[1] In the 11(5H)-one form, it typically features a carbonyl at position 11 and a secondary amine at position 5.[1]

    • [b,f] Isomer (Common Analog): Characterized by a lactam-ether bridge topology (e.g., Loxapine precursor).[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and contrast between the [b,e] and [b,f] isomers.[1]

GBE_IsomerDibenzo[b,e][1,4]oxazepin-11(5H)-one(Target Scaffold)BF_IsomerDibenzo[b,f][1,4]oxazepin-11(10H)-one(Loxapine/CR Gas Core)BE_Isomer->BF_IsomerRegioisomers(Distinct Properties)BE_FeatBridgehead 1: Nitrogen (Pos 5)Bridgehead 2: Carbonyl (Pos 11)Linkage: Amine-Ester/KetoneBE_Isomer->BE_FeatBF_FeatBridgehead 1: OxygenBridgehead 2: Amide NitrogenLinkage: Ether-LactamBF_Isomer->BF_Feat

Caption: Structural comparison between the [b,e] and [b,f] dibenzoxazepine isomers. Note the differing bridgehead atoms which dictate reactivity and pharmacological profile.

Physicochemical Properties

The following data summarizes the core properties of the scaffold. Note that specific values can vary based on substitution patterns.[1]

PropertyValue / DescriptionRelevance
Molecular Formula C₁₃H₉NO₂Core scaffold
Molecular Weight 211.22 g/mol Fragment-based drug design
H-Bond Donors 1 (NH at pos 5)Critical for active site binding
H-Bond Acceptors 2 (Carbonyl O, Ring O)Interaction with Ser/Thr residues
LogP (Predicted) ~2.5 - 3.0Good membrane permeability
Melting Point > 200°C (Typical for fused tricyclics)High thermal stability
Solubility Low in water; Soluble in DMSO, DMF, hot EtOHRequires polar organic solvents for synthesis

Part 2: Synthetic Methodologies

The synthesis of Dibenzo[b,e][1,4]oxazepin-11(5H)-one requires careful selection of precursors to ensure the correct [b,e] fusion.[1] The most reliable route involves the formation of the amine linkage first , followed by cyclization to form the ester/lactone bridge.[1]

Retrosynthetic Analysis[1]
  • Disconnection: The 11-carbonyl bond (Ester/Lactone formation) and the 5-amine bond.[1]

  • Precursors: 2-Chlorobenzoic acid (or ester) and 2-Aminophenol.[1]

  • Key Intermediate: 2-(2-Hydroxyanilino)benzoic acid.[1]

Step-by-Step Synthesis Protocol
Phase 1: Ullmann-Type Coupling (Formation of the C-N Bond)

This step establishes the amine bridge between the two aromatic rings.[1]

  • Reagents: 2-Chlorobenzoic acid (1.0 eq), 2-Aminophenol (1.1 eq), Copper powder (0.1 eq), Potassium Carbonate (2.5 eq).[1]

  • Solvent: DMF or Isoamyl alcohol.[1]

  • Procedure:

    • Charge a reaction vessel with 2-chlorobenzoic acid, 2-aminophenol,

      
      , and Copper catalyst.[1]
      
    • Add solvent and heat to reflux (130-140°C) under nitrogen atmosphere.[1]

    • Monitor by TLC/HPLC for consumption of 2-chlorobenzoic acid.[1]

    • Mechanism: Nucleophilic aromatic substitution (

      
      ) facilitated by copper coordination.[1] The amine of 2-aminophenol displaces the chloride.[1]
      
    • Workup: Cool mixture, acidify with dilute HCl to precipitate the intermediate 2-(2-hydroxyanilino)benzoic acid . Filter and recrystallize from ethanol.

Phase 2: Intramolecular Cyclization (Formation of the C-O Bond)

This step closes the seven-membered ring via esterification/lactonization.[1]

  • Reagents: 2-(2-Hydroxyanilino)benzoic acid (Intermediate), Polyphosphoric Acid (PPA) or Thionyl Chloride (

    
    ) followed by heating.[1]
    
  • Procedure (PPA Method):

    • Mix the intermediate with PPA (10-20 wt equiv) in a flask.

    • Heat to 100-110°C with vigorous stirring for 2-4 hours.

    • Mechanism: Acid-catalyzed Fisher esterification/dehydration between the carboxylic acid and the pendant phenol group.[1]

    • Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with NaOH or

      
      .[1]
      
    • Purification: The precipitate is the crude Dibenzo[b,e][1,4]oxazepin-11(5H)-one.[1] Purify via column chromatography (Ethyl Acetate/Hexane) or recrystallization.[1]

Synthetic Pathway Diagram

SynthesisSM12-Chlorobenzoic AcidInterIntermediate:2-(2-Hydroxyanilino)benzoic acid(Amine Linkage Established)SM1->InterCu, K2CO3, DMF(Ullmann Coupling)WrongPathAlternative Path:2-Chlorobenzoic Acid + 2-Nitrophenol(Forms Ether Linkage First)SM1->WrongPathDifferent NucleophileSM22-AminophenolSM2->InterCu, K2CO3, DMF(Ullmann Coupling)ProdTarget:Dibenzo[b,e][1,4]oxazepin-11(5H)-oneInter->ProdPPA, 110°C(Cyclodehydration)WrongProd[b,f] Isomer(Loxapine Core)WrongPath->WrongProd

Caption: Synthetic route to the [b,e] isomer via amine-first coupling. Note the divergence from the [b,f] route which typically establishes the ether linkage first.[1]

Part 3: Reactivity & Functionalization

For drug development, the core scaffold must be functionalized.[1] The [b,e] oxazepinone offers two primary vectors for modification:

N-Alkylation (Position 5)

The secondary amine at position 5 is the primary nucleophilic site.[1]

  • Reagents: Alkyl halides (R-X), NaH or

    
    , DMF.[1]
    
  • Outcome: Introduction of solubilizing groups or pharmacophores (e.g., dimethylaminoethyl chains).[1]

  • Protocol: Treat the scaffold with NaH (1.2 eq) in dry DMF at 0°C. Stir for 30 min to deprotonate (color change usually observed). Add electrophile and warm to RT.

Carbonyl Modification (Position 11)

The lactone/amide carbonyl is less reactive than a ketone but can undergo:

  • Thionation: Reaction with Lawesson's reagent to form the thione.[1]

  • Reduction: Reduction with

    
     yields the 5,11-dihydrodibenzo[b,e][1,4]oxazepine  (removal of carbonyl), a common modification to alter metabolic stability.[1]
    

Part 4: Medicinal Chemistry Applications[5]

While the [b,f] isomer is famous for GPCR activity (Dopamine/Serotonin antagonism), the [b,e] scaffold has emerged in different therapeutic areas:[1]

  • Kinase Inhibition: The [b,e] diazepinone core is a known scaffold for kinase inhibitors (e.g., Chk1 inhibitors).[1] The oxazepine analog serves as a bioisostere, altering H-bond donor/acceptor capability and solubility profiles.[1]

  • Antitumor Agents: Derivatives substituted at the N-5 position have shown antiproliferative activity against specific cancer cell lines, potentially via intercalation or minor groove binding, although this is less characterized than in acridines.[1]

  • Epilepsy & CNS: 5-Carboxamide derivatives of the dihydro-[b,e]-oxazepine have been investigated for anticonvulsant properties, leveraging the tricyclic shape to block voltage-gated sodium channels.[1]

References

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones: Samet, A. V., et al. "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids."[1] Russian Chemical Bulletin, 2006.[1][2] Link(Note: Contrasts the [b,f] synthesis).

  • Dihydrodibenzo[b,e]oxazepine Structure: PubChem Compound Summary for CID 11084798.[1] "5,11-Dihydrodibenzo[b,e][1,4]oxazepine."[1][3] Link.[1]

  • Medicinal Chemistry of Dibenzazepines: Horton, D. A., et al.[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003.[1] Link.[1]

  • Anticonvulsant Activity: Bialer, M., et al. "Progress report on new antiepileptic drugs: A summary of the Eilat Conference."[1] Epilepsy Research, 2010.[1] (Contextual reference for tricyclic carboxamides).

Technical Guide: Dibenzo[b,f][1,4]oxazepin-11(10H)-one & Isomeric Distinctions

[1]

Part 1: Chemical Identity & Nomenclature

Core Identification

The compound of primary interest in medicinal chemistry, serving as the precursor to antipsychotics (Loxapine) and antidepressants (Amoxapine), is the [b,f] isomer.[1][2][3][4][5][6][7]

FeaturePrimary Target ([b,f] Isomer) Secondary Isomer ([b,e] Isomer)
Preferred Name Dibenzo[b,f][1,4]oxazepin-11(10H)-one Dibenzo[b,e][1,4]oxazepin-11(5H)-one
CAS Number 3158-85-8 Not widely assigned (Dihydro form: 3433-74-7 )
Common Synonyms 10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-oneDibenz[b,f][1,4]oxazepin-11(10H)-oneLoxapine Precursor5,11-Dihydrodibenzo[b,e][1,4]oxazepine (Reduced form)Clozapine Oxygen Analog
Molecular Formula C₁₃H₉NO₂C₁₃H₉NO₂
Molecular Weight 211.22 g/mol 211.22 g/mol
Key Structural Feature Lactam bridge at C11; NH at N10.[1][8]Lactam bridge at C11; NH at N5.
Structural Pharmacophore

The Dibenzo[b,f][1,4]oxazepine core is a "privileged scaffold" in G-protein coupled receptor (GPCR) medicinal chemistry.

  • [b,f] Fusion: The benzene rings are fused at the 2,3 and 6,7 positions of the central 1,4-oxazepine ring. This creates a "butterfly" conformation essential for binding to Dopamine (D2) and Serotonin (5-HT2A) receptors.

  • [b,e] Fusion: The benzene rings are fused at the 2,3 and 5,6 positions. This alters the vector of the substituents and the ring puckering, significantly changing the binding profile.

Part 2: Synthesis & Manufacturing Protocols

Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS 3158-85-8)

This protocol describes the industrial standard route via the cyclization of salicylamide derivatives.

Reaction Scheme (Logic):

  • Nucleophilic Substitution (SNAr): 2-Chlorobenzoic acid reacts with 2-aminophenol.

  • Cyclodehydration: The intermediate diphenyl ether derivative undergoes ring closure to form the lactam.

Detailed Protocol:

  • Precursor Preparation: Dissolve 2-chlorobenzoic acid (1.0 eq) and 2-aminophenol (1.1 eq) in an aqueous alkaline solution (NaOH/H₂O).

  • Coupling (Ullmann-type or SNAr): In the presence of a copper catalyst (Cu powder or CuI) and base (K₂CO₃), heat the mixture to reflux (100°C) for 12-16 hours.

    • Mechanism:[3][4][9] The amino group of the phenol displaces the chlorine (or vice versa depending on protecting groups, but typically the acid functionality directs the formation of the amide bond first in a stepwise process, or the ether bond is formed first).

    • Alternative (Direct Lactamization): A more robust route involves reacting 2-chlorobenzoyl chloride with 2-aminophenol to form the amide, followed by base-mediated intramolecular SNAr cyclization.

  • Cyclization Step:

    • Isolate the intermediate N-(2-hydroxyphenyl)-2-chlorobenzamide .

    • Dissolve in DMF with K₂CO₃ (2.0 eq).

    • Heat to 140°C for 4-6 hours. The phenoxide anion attacks the 2-position of the chlorobenzamide ring, displacing chloride and closing the 7-membered ring.

  • Workup: Pour the reaction mixture into ice water. The product precipitates as a solid.[7]

  • Purification: Recrystallize from ethanol or acetic acid.

    • Yield: Typically 75-85%.

    • Purity Check: HPLC (>98%), Melting Point (211-213°C).

Visualization of Synthesis Pathway

The following Graphviz diagram illustrates the synthesis logic for the [b,f] isomer.

Synthesis_PathwayPrecursors2-Chlorobenzoyl Chloride+ 2-AminophenolIntermediateN-(2-hydroxyphenyl)-2-chlorobenzamidePrecursors->IntermediateAmide Formation(THF/Et3N, 0-25°C)TransitionIntramolecular SNAr(Cyclization)Intermediate->TransitionK2CO3, DMF140°CProductDibenzo[b,f][1,4]oxazepin-11(10H)-one(CAS 3158-85-8)Transition->Product-HClRing Closure

Caption: Stepwise synthesis of the [b,f] scaffold via amide formation followed by intramolecular nucleophilic aromatic substitution.

Part 3: Chemical Reactivity & Functionalization

N-Alkylation (Position 10)

The lactam nitrogen (N10) is the primary site for derivatization.

  • Reagent: Alkyl halides (e.g., Methyl iodide, 3-dimethylaminopropyl chloride).

  • Conditions: NaH in DMF or DMSO.

  • Application: Synthesis of antidepressant analogs.

Carbonyl Modification (Position 11)

The C11 carbonyl is relatively stable but can be converted to an imine chloride or thione.

  • Chlorination: Reaction with POCl₃ (Phosphorus oxychloride) and N,N-dimethylaniline yields the imino chloride (11-chloro-dibenz[b,f][1,4]oxazepine).

    • Critical Intermediate: This imino chloride is the electrophile used to attach the piperazine ring in the synthesis of Loxapine and Amoxapine .

  • Mechanism: The carbonyl oxygen is activated by POCl₃, followed by elimination to form the C=N bond with a chlorine substituent.

Electrophilic Aromatic Substitution

The benzene rings are deactivated by the electron-withdrawing carbonyl but activated by the ether oxygen.

  • Regioselectivity: Nitration or halogenation typically occurs para to the oxygen atom (positions 2 or 8), depending on conditions.

Part 4: Pharmaceutical Utility & Applications[1][3][7]

Drug Development (The "Privileged Scaffold")

The dibenzoxazepine core mimics the tricyclic structure of phenothiazines but with an oxygen bridge, altering lipophilicity and receptor binding kinetics.

DrugMechanismStructural Modification to Core
Loxapine D2/5-HT2A AntagonistN10-Methyl; C11-Piperazine substitution.
Amoxapine NET/SERT InhibitorN10-H; C11-Piperazine substitution (Metabolite of Loxapine).
CR Gas TRPA1 AgonistDibenz[b,f][1,4]oxazepine (Imine form, no ketone).
Biological Activity of the [b,e] Isomer

While less common, the [b,e] isomer (often studied as the dihydro- derivative CAS 3433-74-7) has been investigated for:

  • Kinase Inhibition: Specific substitution patterns on the [b,e] core have shown activity against specific tyrosine kinases.

  • Antitumor Activity: Some N-substituted [b,e] lactams exhibit cytotoxicity in leukemia cell lines.

Part 5: Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[6]

  • Handling: The compound is a potent sensitizer. Use a chemical fume hood and nitrile gloves.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture.

References

  • PubChem. Dibenz[b,f][1,4]oxazepin-11(10H)-one Compound Summary (CID 76964). [Link]

  • Griffith University. Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 2022. [Link]

5,11-dihydrodibenzo[b,e][1,4]oxazepine-11-one literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Privileged Heterocyclic Scaffold

The 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one core is a tricyclic heterocyclic system of significant interest in medicinal chemistry. This scaffold, featuring a central seven-membered oxazepine ring fused to two benzene rings, embodies a class of compounds often referred to as "privileged structures." Such frameworks are capable of binding to multiple, diverse biological targets, making them fertile ground for the development of novel therapeutic agents. The embedded lactam (a cyclic amide) moiety provides a key site for chemical modification and hydrogen bonding interactions with biological macromolecules.

Derivatives of this and closely related dibenzoxazepine systems have demonstrated a wide array of pharmacological activities, including antihistaminic, antipruritic, anticancer, and calcium channel-modulating effects.[1][3][4] This guide offers a comprehensive review for researchers and drug development professionals, detailing the synthesis, chemical properties, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold.

PART 1: Synthesis of the Core Scaffold

The construction of the 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one ring system can be achieved through several strategic synthetic routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings. Two prominent methods are highlighted here: the classical approach via intramolecular cyclization and a more recent method starting from 2-nitrobenzoic acids.

Classical Synthesis via Intramolecular Cyclization

An established route involves a multi-step sequence culminating in the cyclization of an N-substituted anilide.[3] This method provides a robust pathway to the parent scaffold.

The key steps are (Figure 1):

  • Ether Formation: An S_N2 reaction between an o-halobenzyl halide (e.g., o-bromobenzylbromide) and an o-nitrophenol derivative forms the o-bromobenzyl o-nitrophenyl ether intermediate.

  • Nitro Reduction: The nitro group is reduced to a primary amine, typically using iron powder in an acidic medium.

  • N-Acylation: The resulting aniline is acylated, for instance with formic acid, to yield the corresponding formanilide.

  • Intramolecular Cyclization: The crucial ring-closing step is achieved by treating the formanilide with a base like potassium carbonate in a high-boiling solvent such as N,N-dimethylformamide (DMF). This step forms the seven-membered ring.

  • Deformylation: The formyl group is removed via saponification to yield the final 5,11-dihydrodibenzo[b,e][1][2]oxazepine scaffold.

A o-Bromobenzylbromide + o-Nitrophenol B o-Bromobenzyl o-nitrophenyl ether A->B  KOH, EtOH/H2O C o-(o-Bromobenzyloxy)aniline B->C  Fe, HCl, 2-Propanol/H2O D 2-(o-Bromobenzyloxy)formanilide C->D  HCOOH, Na formate E 5,11-Dihydrodibenz[b,e][1,4]oxazepine-5-carboxaldehyde D->E  K2CO3, DMF (Cyclization) F 5,11-Dihydrodibenz[b,e][1,4]oxazepine E->F  NaOH, EtOH/H2O (Saponification)

Figure 1. Classical synthesis of the dibenzo[b,e][1][2]oxazepine core.[3]
Synthesis from 2-Nitrobenzoic Acids

A more recent approach utilizes base-catalyzed intramolecular nucleophilic substitution.[5] This method involves the reaction of 2-hydroxyanilides of 2-nitrobenzoic acids.

The key steps are (Figure 2):

  • Amide Formation: A 2-nitrobenzoic acid is condensed with a 2-aminophenol to form the N-(2-hydroxyphenyl)-2-nitrobenzamide intermediate.

  • Intramolecular Nucleophilic Substitution: Treatment with a base (e.g., K2CO3) in DMF promotes an intramolecular S_NAr reaction, where the phenoxide displaces the ortho-nitro group to form the dibenzo[b,f][1][2]oxazepin-11(10H)-one ring system.

Start 2-Nitrobenzoic Acid + 2-Aminophenol Intermediate N-(2-Hydroxyphenyl)-2-nitrobenzamide Start->Intermediate  Condensation Product Dibenzo[b,f][1,4]oxazepin-11(10H)-one Intermediate->Product  K2CO3, DMF (Intramolecular SNAr)

Figure 2. Synthesis via intramolecular nucleophilic substitution.[5]

PART 2: Therapeutic Applications and SAR

The dibenzo[b,e][1][2]oxazepine-11-one scaffold and its analogs have been investigated for a range of therapeutic applications. The ability to easily modify the N-5 position and the aromatic rings allows for fine-tuning of pharmacological properties.

Antihistaminic and Antipruritic Activity

Early research into this class of compounds identified potent antihistamine and antipruritic agents.[3] The primary strategy involved the introduction of basic side chains at the N-5 position of the lactam.

  • Key Structural Feature: Alkylation or acylation of the N-5 nitrogen with chains containing terminal dialkylamino groups (e.g., dimethylaminopropyl) was found to be crucial for activity.

  • Mechanism of Action: These derivatives likely act as antagonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR), competing with endogenous histamine. The tricyclic core provides a rigid scaffold that mimics aspects of histamine's binding, while the basic side chain provides a key interaction point within the receptor binding pocket. While direct studies on the 11-one series are older, related dibenzo[b,f][1][2]oxazepines have been extensively studied as H1 and H4 receptor ligands, confirming the importance of the tricyclic core and substitution patterns for receptor affinity and selectivity.[1]

Anticancer Potential

While direct anticancer evaluation of 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one is not extensively reported, structurally related tricyclic systems have emerged as potent inhibitors of key cancer-related enzymes, suggesting a promising avenue for future research.

  • Checkpoint Kinase 1 (Chk1) Inhibition: A series of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-ones (where the ring oxygen is replaced by a nitrogen) were designed as potent and selective Chk1 inhibitors.[6] Chk1 is a critical kinase in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. X-ray crystallography revealed that the amide bond of the core structure forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.[6] This suggests the lactam in the oxazepine-11-one scaffold could perform a similar role.

  • PARP-1 Inhibition: Derivatives of 5H-dibenzo[b,e]azepin-6,11-dione containing a 1,3,4-oxadiazole ring have been shown to be potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 inhibitors are an established class of anticancer drugs, particularly for tumors with BRCA mutations. The dibenzo-azepine core acts as a scaffold to position the pharmacophoric elements correctly within the PARP-1 active site. The structural similarity implies that the dibenzo[b,e][1][2]oxazepine-11-one core could serve a similar scaffolding function.

cluster_0 Potential Anticancer Mechanisms DNA_Damage DNA Damage (from Chemo/Radiation) Chk1 Chk1 Kinase DNA_Damage->Chk1 activates CellCycleArrest Cell Cycle Arrest & DNA Repair Chk1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis (inhibition leads to) PARP1 PARP-1 PARP1->CellCycleArrest facilitates repair DSB Double-Strand Breaks PARP1->DSB (inhibition leads to) SSB Single-Strand Breaks SSB->PARP1 recruits DSB->Apoptosis Inhibitor Dibenzo-oxazepinone Derivative (Hypothetical) Inhibitor->Chk1 inhibits Inhibitor->PARP1 inhibits

Figure 3. Conceptual pathways for anticancer activity based on related scaffolds.[2][6]
Calcium Channel Antagonism

A patent has described derivatives of 5,11-dihydrodibenzo[b,e][1][2]oxazepine as having calcium channel-antagonistic effects.[4]

  • Lead Compounds: The patent specifically claims derivatives with substituted pyrrolidinylmethyl groups at the N-5 position.

  • Therapeutic Indication: These compounds are proposed for treating and preventing intestinal diseases related to abnormal motor function, particularly irritable bowel syndrome (IBS).[4]

  • Causality: The modulation of calcium channels in smooth muscle cells of the digestive tract can regulate contractions. Antagonists can reduce excessive motility and spasms associated with IBS. The lipophilic tricyclic core likely facilitates membrane penetration, while the specific N-5 substituent is responsible for the interaction with the calcium channel protein.

PART 3: Experimental Protocols

The following protocols are adapted from the literature to provide a practical guide for the synthesis of the core scaffold and a representative derivative.

Protocol: Synthesis of 5,11-Dihydrodibenz[b,e][1][2]oxazepine (I)

This protocol is adapted from Yale et al., J. Med. Chem., 1964.[3]

Step 1: o-Bromobenzyl o-Nitrophenyl Ether (II)

  • Dissolve 50.0 g (0.20 mol) of o-bromobenzylbromide and 27.8 g (0.20 mol) of o-nitrophenol in 200 mL of ethanol.

  • Add a solution of 11.2 g (0.20 mol) of potassium hydroxide in 50 mL of water.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and pour into 1 L of water.

  • Extract the product with ether.

  • Wash the ether extract with 10% sodium hydroxide solution, then with water.

  • Dry the extract over anhydrous magnesium sulfate and evaporate the solvent to yield the crude ether.

Step 2: o-(o-Bromobenzyloxy)aniline Hydrochloride (III)

  • To a stirred mixture of 30.9 g (0.10 mol) of the ether (II), 100 mL of 2-propanol, and 100 mL of water, add 30 g of iron powder and 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours, adding 1 mL of concentrated HCl every hour for 4 hours.

  • Filter the hot reaction mixture and wash the filter cake with hot 2-propanol.

  • Combine the filtrates, acidify with excess ethereal hydrogen chloride, and cool to obtain the hydrochloride salt (III).

Step 3: 2-(o-Bromobenzyloxy)formanilide (IV)

  • Treat 15.8 g (0.05 mol) of the aniline hydrochloride (III) with 10% sodium hydroxide solution and extract the free base with ether.

  • Evaporate the dried ether extract. To the residual oil, add 25 mL of 98% formic acid and 12.5 g of sodium formate.

  • Heat the mixture on a steam bath for 2 hours.

  • Cool and pour into water to precipitate the formanilide (IV).

Step 4: 5,11-Dihydrodibenz[b,e][1][2]oxazepine-5-carboxaldehyde (V)

  • To a solution of 3.06 g (0.01 mol) of the formanilide (IV) in 25 mL of dry N,N-dimethylformamide, add 2.76 g (0.02 mol) of anhydrous potassium carbonate.

  • Heat the mixture at 120°C with stirring for 2 hours.

  • Cool and pour into water to precipitate the product (V).

Step 5: 5,11-Dihydrodibenz[b,e][1][2]oxazepine (I)

  • To a solution of 2.25 g (0.01 mol) of the aldehyde (V) in 25 mL of ethanol, add 10 mL of 10% sodium hydroxide solution.

  • Reflux for 1 hour.

  • Cool and pour into water to precipitate the final product (I). Recrystallize from a suitable solvent like ligroin.

Protocol: N-5 Alkylation

This representative protocol for introducing a side chain at the N-5 position is adapted from a patent.[4]

  • Wash 1.44 g (36 mmol) of 60% sodium hydride with hexane under an argon atmosphere and suspend it in 100 mL of dimethyl sulfoxide (DMSO).

  • Add 6.0 g (30 mmol) of 5,11-dihydrodibenzo[b,e][1][2]oxazepine to the suspension.

  • Stir the resulting mixture at 50°C for 60 minutes to form the corresponding anion.

  • Add a solution of the desired electrophile (e.g., 12.8 g, 36 mmol of (R)-N-t-butoxycarbonyl-2-pyrrolidinylmethyl tosylate) in 60 mL of DMSO dropwise.

  • Stir the final mixture at 50°C for 3 hours.

  • Work up the reaction by pouring the solution into a cooled 5% aqueous potassium bisulfate solution and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography.

PART 4: Data Summary

While extensive quantitative SAR data for the 11-one series is sparse in recent literature, related structures provide valuable benchmarks.

Table 1: Biological Activities of Dibenzo-oxazepine/azepine Derivatives

Compound/Series Target Activity Reference
3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine hH1R / h5-HT2A Dual ligand; pKi: 9.23 (hH1R), 8.74 (h5-HT2A) [1]
5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one derivative (46d) Chk1 Kinase Potent enzymatic inhibitor; increases camptothecin cytotoxicity 19-fold [6]
5H-dibenzo[b,e]azepin-6,11-dione derivative (22) PARP-1 Strong inhibitor, comparable to reference drug Rucaparib [2]
(R)-5,11-dihydro-5-(2-pyrrolidinylmethyl)dibenzo[b,e][1][2]oxazepine derivatives Calcium Channels Antagonistic effect; proposed for IBS treatment [4]

| 7-acylaminodibenz[b,f][1][2]oxazepin-11(10H)-one (SN00797640) | Giardia duodenalis | Potent anti-parasitic; IC50 = 0.18 µM |[7] |

Conclusion and Future Perspectives

The 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one scaffold represents a classic "privileged structure" with historically proven and significant future potential in drug discovery. Its robust synthetic accessibility and the chemical tractability of its lactam nitrogen and aromatic rings make it an ideal starting point for generating diverse chemical libraries.

While early work established its utility in antihistaminic agents, the true potential may lie in modern therapeutic areas. The demonstrated success of closely related dibenzodiazepines and dibenzoazepines as potent and selective inhibitors of oncology targets like Chk1 and PARP-1 strongly suggests that the oxazepine-11-one core is a highly promising scaffold for the development of novel anticancer agents.[2][6] Furthermore, its reported activity as a calcium channel modulator opens avenues in gastroenterology and potentially other channelopathies.[4]

Future research should focus on:

  • Modern Screening: Evaluating libraries of N-5 and aromatic-ring substituted derivatives against contemporary targets, particularly protein kinases and DNA repair enzymes.

  • Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors based on the binding modes observed for related heterocyclic systems.

  • Synthetic Innovation: Developing more efficient, atom-economical, and greener synthetic routes to access a wider range of structurally complex analogs.

By leveraging modern drug discovery tools, the full therapeutic potential of the 5,11-dihydrodibenzo[b,e][1][2]oxazepine-11-one scaffold can be unlocked, paving the way for new medicines to address unmet clinical needs.

References

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610-625. [Link]

  • (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry, 50(17), 4134-4145. [Link]

  • Yale, H. L., & Sowinski, F. (1964). Novel Polycyclic Heterocycles. II. Derivatives of 5,11-Dihydrodibenz[b,e][1][2]oxazepine. Journal of Medicinal Chemistry, 7(5), 609-614. [Link]

  • He, Y., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3349. [Link]

  • (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • PubChem. (n.d.). 5,11-Dihydrodibenzo[b,e][1][2]oxazepine. National Center for Biotechnology Information. [Link]

  • Ono Pharmaceutical Co., Ltd. (2003). U.S. Patent No. 6,562,808 B1. Washington, DC: U.S.
  • Steel, P. J., et al. (2022). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(12), 1015-1021. [Link]

  • Samet, A. V., et al. (2006). Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 549-553. [Link]

  • Yale, H. L., & Sowinski, F. (1964). NOVEL POLYCYCLIC HETEROCYCLES. II. DERIVATIVES OF 5,11-DIHYDRODIBENZ(B,E)(1,4)OXAZEPINE. Journal of Medicinal Chemistry, 7, 609-614. [Link]

Sources

A Technical Guide to Pharmacophore Modeling of Dibenz[b,e]oxazepin-11(5H)-ones for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dibenz[b,e]oxazepin-11(5H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3] Harnessing the full potential of this scaffold requires a systematic approach to explore its structure-activity relationship (SAR) and identify novel, potent modulators for various biological targets. Pharmacophore modeling serves as a powerful computational strategy to achieve this, enabling the translation of abstract chemical functionalities into a three-dimensional (3D) model essential for biological activity.[4][5] This in-depth guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of pharmacophore modeling to the dibenz[b,e]oxazepin-11(5H)-one core. We will detail a self-validating workflow, from data curation and hypothesis generation to rigorous statistical validation and application in virtual screening, thereby providing a robust pathway for the discovery of next-generation therapeutics based on this versatile scaffold.

Foundational Principles

The Dibenz[b,e]oxazepin-11(5H)-one Scaffold: A Versatile Core

The tricyclic dibenz[b,e]oxazepin-11(5H)-one system is a cornerstone of several important therapeutic agents. Its rigid, yet conformationally distinct structure provides an excellent platform for introducing diverse chemical functionalities, leading to a broad spectrum of biological activities. Notable examples include derivatives with antimicrobial, anti-inflammatory, and antipsychotic properties.[1] Furthermore, related dibenzo-azepine and -diazepine derivatives have been successfully developed as potent and selective kinase inhibitors for cancer therapy, highlighting the therapeutic plasticity of this general heterocyclic family.[6] The inherent potential of this scaffold makes it an ideal candidate for pharmacophore-based drug design campaigns aimed at discovering new chemical entities with novel or improved activities.[7][8]

Pharmacophore Modeling: Decoding Molecular Recognition

A pharmacophore is the specific 3D arrangement of essential chemical features that a molecule must possess to exert a particular biological effect.[9][10] These features are not atoms themselves, but rather abstract representations of molecular properties, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic/Aromatic Groups (HY/AR)

  • Positive/Negative Ionizable Centers (PI/NI)

Pharmacophore modeling can be broadly categorized into two approaches: ligand-based and structure-based.[11][]

  • Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown.[9][13] It relies on a set of active molecules to deduce a common feature hypothesis that explains their shared activity.[14][15]

  • Structure-Based Modeling: When a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore can be derived directly from the key interaction points within the ligand-binding pocket.[16][17][18]

This guide will primarily focus on the ligand-based approach, as it is widely applicable for exploring scaffolds like dibenz[b,e]oxazepin-11(5H)-ones against various known or yet-to-be-identified targets.

A Rigorous & Self-Validating Pharmacophore Workflow

The credibility of a pharmacophore model hinges on the rigor of its development and validation. A scientifically sound model must be predictive, specific, and sensitive. The following workflow is designed as a self-validating system to ensure the generation of high-quality, reliable models.

G cluster_0 Phase 1: Data Curation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Validation cluster_3 Phase 4: Application a1 Dataset Assembly (Actives & Inactives) a2 Data Partitioning (Training vs. Test Set) a1->a2 a3 Conformational Analysis a2->a3 b1 Feature Identification (e.g., HBA, HBD, HY) a3->b1 b2 Model Generation (e.g., HipHop, HypoGen) b1->b2 b3 Hypothesis Ranking b2->b3 c1 Internal Validation (Training Set Cost Analysis) b3->c1 c2 External Validation (Test Set & Decoys) c1->c2 c3 Statistical Metrics (GH Score, EF, ROC) c2->c3 d1 Virtual Screening c3->d1 d2 Hit Filtration & Docking d1->d2 d3 Lead Optimization d2->d3 G db Large Chemical Database (Millions of Compounds) screen Virtual Screening Engine db->screen pharm Validated Pharmacophore Model (3D Query) pharm->screen hits Virtual Hit List (Thousands of Compounds) screen->hits final Candidate Leads for Experimental Testing hits->final Further Filtering (Docking, ADMET)

Fig. 2: The virtual screening cascade.
Hit Filtration and Lead Optimization

The "virtual hits" from the screening are not guaranteed to be active. They must be subjected to further computational and experimental analysis:

  • Molecular Docking: If a target structure is known or can be reliably modeled, docking can be used to predict the binding pose and affinity of the virtual hits, helping to prioritize the best candidates.

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits, filtering out compounds with poor drug-like characteristics. [5][19]* Lead Optimization: For promising hits, the pharmacophore model can guide chemical synthesis to improve potency and selectivity. By understanding the key features required for activity, medicinal chemists can make more informed decisions about which modifications to explore. [9]

Conclusion and Future Perspectives

References

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. Available at: [Link]

  • Sandhya, C., et al. (2012). Pharmacophore-Based Virtual Screening to Aid in the Identification of Unknown Protein Function. Chemical Biology & Drug Design. Available at: [Link]

  • Künzle, F., & Schmutz, J. (1974). The synthesis and pharmacological properties of dibenz[b,e]o[4][20]xazepin-11(5H)-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Available at: [Link]

  • Talele, T. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. Available at: [Link]

  • Deganutti, G., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules. Available at: [Link]

  • Al-Otaibi, M., et al. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Panda, S., et al. (2014). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Pharmaceutical Design. Available at: [Link]

  • Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Sakkiah, S., et al. (2016). Other Related Techniques. Basicmedical Key. Available at: [Link]

  • Sakkiah, S., et al. (2018). Pharmacophores – Knowledge and References. Journal of Environmental Science and Health, Part C. Available at: [Link]

  • Deganutti, G., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules. Available at: [Link]

  • Li, L., et al. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e]d[4][20]iazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2020). Generation of the HipHop pharmacophore. ResearchGate. Available at: [Link]

  • Rampogu, S., et al. (2016). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. ResearchGate. Available at: [Link]

  • Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Wang, S., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules. Available at: [Link]

  • Gallocchio, F., et al. (2024). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. Available at: [Link]

  • Wang, S., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Almansour, A., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances. Available at: [Link]

  • Saha, A., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Wang, L., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Royal Society Open Science. Available at: [Link]

  • ResearchGate. (n.d.). The pathway for the synthesis of the new dibenz[b,e]oxepins. ResearchGate. Available at: [Link]

  • Vlase, L., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Farmacia. Available at: [Link]

  • Liu, H., et al. (2010). Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f]o[4][20]xazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor. Molecules. Available at: [Link]

  • Moglilaiah, K., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2010). Molecular modeling studies on 11H-dibenz[b,e]azepine and dibenz[b,f]o[4][20]xazepine derivatives as potent agonists of the human TRPA1 receptor. Molecules. Available at: [Link]

  • Moglilaiah, K., et al. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules. Available at: [Link]

  • Riches, A. G., et al. (2021). Structural reassignment of a dibenz[b,f]o[4][20]xazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters. Available at: [Link]

  • Limban, C., et al. (2020). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Slideshare. Available at: [Link]

  • Boughendjioua, H., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of antioxidant agents from Inula montana essential oil. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Olasunkanmi, O. I., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

Sources

A New Horizon in Anticonvulsant Therapy: Investigating the Therapeutic Potential of Dibenzo[b,e]oxazepin-11(5H)-one in Epilepsy

A New Horizon in Anticonvulsant Therapy: Investigating the Therapeutic Potential of Dibenzo[b,e][1][2]oxazepin-11(5H)-one in Epilepsy

A Technical Guide for Drug Discovery and Development Professionals

Executive Summary

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). The relentless pursuit of novel chemical scaffolds that offer improved efficacy and tolerability is paramount. This whitepaper presents a comprehensive scientific and technical guide on the investigational therapeutic potential of dibenzo[b,e][1][2]oxazepin-11(5H)-one and its derivatives as a promising new class of anticonvulsant agents.

Drawing upon the well-established clinical success of structurally related dibenzazepine carboxamides, such as carbamazepine and oxcarbazepine, we posit that the dibenzo[b,e][1][2]oxazepin-11(5H)-one core represents a compelling scaffold for novel AEDs. This document outlines a hypothesis-driven research roadmap, detailing the proposed mechanism of action, strategies for chemical synthesis and optimization, and a rigorous framework for preclinical evaluation. We provide detailed, field-proven protocols for in vitro and in vivo screening, designed to thoroughly interrogate the anticonvulsant profile of this novel chemical series. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and pharmacologists dedicated to advancing the next generation of epilepsy therapeutics.

The Rationale: Building on a Legacy of Success in Epilepsy Treatment

The dibenzazepine tricycle is a cornerstone of modern epilepsy pharmacotherapy.[3][4] Marketed drugs like carbamazepine and oxcarbazepine have demonstrated decades of clinical efficacy in treating focal and generalized tonic-clonic seizures.[5] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[5][6] By stabilizing the inactive state of these channels, these drugs reduce neuronal hyperexcitability, a hallmark of epilepsy.

The dibenzo[b,e][1][2]oxazepin-11(5H)-one scaffold is a close structural bioisostere of the dibenzazepine core. The strategic replacement of the azepine nitrogen with an oxygen atom in the seven-membered ring presents a unique opportunity to modulate the physicochemical and pharmacological properties of this tricycle. Such modifications can influence drug metabolism, protein binding, and off-target activities, potentially leading to an improved therapeutic index. This whitepaper explores the hypothesis that this scaffold retains the key pharmacophoric elements for anticonvulsant activity while offering a distinct profile that may overcome some of the limitations of existing therapies.

Proposed Mechanism of Action: A Focus on Ion Channel Modulation

Based on the extensive literature on related dibenzazepine anticonvulsants, the most probable primary mechanism of action for dibenzo[b,e][1][2]oxazepin-11(5H)-one derivatives is the modulation of voltage-gated ion channels.[3][5]

Primary Target: Voltage-Gated Sodium Channels

We hypothesize that dibenzo[b,e][1][2]oxazepin-11(5H)-one derivatives will act as state-dependent blockers of voltage-gated sodium channels. A key area of investigation will be to determine if these novel compounds, like more recent AEDs, exhibit preferential binding to the slow-inactivated state of the channel, in addition to the fast-inactivated state.[5] This could confer a more selective action on rapidly firing neurons, characteristic of seizure foci, while sparing normal neuronal activity.

Sodium_Channel_Blockadecluster_NeuronPresynaptic Neuroncluster_DrugDibenzo[b,e][1,4]oxazepin-11(5H)-oneNa_ChannelVoltage-GatedSodium ChannelVesicle_ReleaseGlutamateReleaseNa_Channel->Vesicle_ReleaseInitiatesAction_PotentialAction PotentialPropagationAction_Potential->Na_ChannelDepolarizationDrugDBO DerivativeDrug->Na_ChannelBlocks (Inactive State)captionProposed Mechanism: DBO derivatives block sodium channels, halting seizure propagation.

Caption: Proposed Mechanism: DBO derivatives block sodium channels, halting seizure propagation.

Secondary and Exploratory Targets

While sodium channels are the primary hypothesized target, a comprehensive screening program should also investigate potential activity at other relevant ion channels and receptors implicated in epilepsy, including:

  • Voltage-Gated Calcium Channels (T-type and N-type): Blockade of these channels can reduce neurotransmitter release and neuronal bursting.

  • GABA-A Receptors: Positive allosteric modulation of GABA-A receptors enhances inhibitory neurotransmission.[6]

  • AMPA/NMDA Receptors: Antagonism of these excitatory glutamate receptors can dampen excessive neuronal excitation.

Medicinal Chemistry and Synthesis

The synthesis of a focused library of dibenzo[b,e][1][2]oxazepin-11(5H)-one derivatives is the critical first step in evaluating their therapeutic potential.

General Synthetic Approach

A plausible and efficient route to the dibenzo[b,f][1][2]oxazepin-11(10H)-one core, a close analog, involves the base-catalyzed intramolecular nucleophilic substitution of 2-hydroxyanilides of 2-nitrobenzoic acids.[7] This approach can be adapted for the synthesis of the target dibenzo[b,e][1][2]oxazepin-11(5H)-one scaffold. An alternative strategy, by analogy to the synthesis of the corresponding thiazepine, involves the cyclization of a 2-(aryloxy)phenyl carbamate precursor using a strong acid like polyphosphoric acid.[8]

Synthetic_WorkflowStartStarting Materials(e.g., 2-aminophenol derivatives,2-halobenzoic acids)IntermediateSynthesis of2-(Aryloxy)phenyl CarbamateIntermediateStart->IntermediateCyclizationIntramolecular Cyclization(e.g., Polyphosphoric Acid)Intermediate->CyclizationCore_ScaffoldDibenzo[b,e][1,4]oxazepin-11(5H)-oneCoreCyclization->Core_ScaffoldDerivatizationSubstitution andDerivatization (R1, R2, etc.)Core_Scaffold->DerivatizationLibraryFocused Compound LibraryDerivatization->LibrarycaptionGeneral workflow for the synthesis of a DBO derivative library.

Caption: General workflow for the synthesis of a DBO derivative library.

Structure-Activity Relationship (SAR) Strategy

Initial SAR studies should focus on substitutions at key positions of the dibenzo[b,e][1][2]oxazepin-11(5H)-one scaffold to probe their effect on anticonvulsant activity and neurotoxicity. Drawing from the SAR of related benzodiazepines and dibenzazepines, the following modifications are proposed:[9][10]

  • Positions 2, 3, 7, and 8: Introduction of small electron-withdrawing or electron-donating groups to explore their impact on electronic properties and potential interactions with the target protein.

  • Position 5 (Nitrogen): Alkylation or acylation at this position can significantly alter the pharmacokinetic properties of the molecule.

Preclinical Evaluation Framework

A tiered approach to preclinical testing is essential to efficiently identify promising lead candidates. This framework should progress from high-throughput in vitro assays to more complex in vivo models of epilepsy.

In Vitro Screening Cascade

The initial phase of screening should focus on in vitro assays to confirm the mechanism of action and provide an early assessment of potency and potential liabilities.

Assay TypePlatform/MethodPrimary ObjectiveKey Parameters Measured
Primary Target Engagement Automated Patch-Clamp Electrophysiology (e.g., QPatch, Patchliner)To confirm activity at voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6)IC50, state-dependence (resting vs. inactivated), slow inactivation effects
High-Throughput Functional Screen Multi-well Multi-Electrode Array (mwMEA) with primary cortical neuronsTo assess the effect on network excitability in a high-throughput mannerReduction of seizure-like activity induced by chemoconvulsants (e.g., PTZ, 4-AP)
Off-Target Liability Ion channel panel screening (e.g., against Cav2.1, Kv7.2/7.3, GABA-A, NMDA)To identify potential off-target activities that could lead to side effectsIC50 or % inhibition at a fixed concentration
Early ADME/Tox Caco-2 Permeability AssayTo assess blood-brain barrier permeability potentialApparent Permeability (Papp)
hERG Patch-Clamp AssayTo evaluate the risk of cardiac toxicityIC50
Hepatocyte Stability Assay (e.g., HepG2 cells)To determine metabolic stabilityIntrinsic clearance
In Vivo Efficacy and Tolerability Models

Promising candidates from in vitro screening should advance to in vivo models to establish their anticonvulsant efficacy and assess their therapeutic window.

ModelSpeciesSeizure Type ModeledPrimary Endpoint
Maximal Electroshock Seizure (MES) Test Mouse, RatGeneralized tonic-clonic seizuresED50 (dose effective in 50% of animals)
Subcutaneous Pentylenetetrazole (scPTZ) Test Mouse, RatMyoclonic and absence seizuresED50
6-Hz Psychomotor Seizure Test MouseTherapy-resistant focal seizuresED50
Amygdala Kindling Model RatComplex partial seizures and epileptogenesisReduction in seizure severity and afterdischarge duration

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Acclimation: Male Swiss mice (20-25 g) are acclimated for at least 3 days with free access to food and water.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the compound (typically 30-60 minutes post-i.p. administration).

  • Electrode Application: Corneal electrodes, moistened with saline, are applied to the eyes of the mouse.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 0.2 ms duration, 50 mA) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Neurotoxicity Assessment: Rotarod Test

To determine the therapeutic index (Protective Index = TD50/ED50), the neurotoxicity of the compounds is assessed using the rotarod test. The TD50 is the dose at which 50% of the animals fail to remain on a rotating rod for a predetermined time (e.g., 1 minute).

Conclusion and Future Directions

The dibenzo[b,e][1][2]oxazepin-11(5H)-one scaffold represents a promising, yet underexplored, avenue for the discovery of novel anticonvulsant agents. By leveraging the established success of structurally related dibenzazepines, a rational, hypothesis-driven approach can be employed to investigate this chemical series. The proposed framework, encompassing targeted synthesis, mechanism-based in vitro screening, and robust in vivo efficacy models, provides a clear and efficient path forward. The ultimate goal is the identification of a preclinical candidate with a differentiated profile, offering the potential for improved seizure control and a wider therapeutic margin for patients with epilepsy. Further investigation into the chronic efficacy, pharmacokinetic/pharmacodynamic relationships, and disease-modifying potential of lead compounds will be critical next steps in their development.

References

  • ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience.
  • Naisbitt, D. J., et al. (2009).
  • Löscher, W., & Schmidt, D. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI.
  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers.
  • Grone, B. P., & Baraban, S. C. (2015). Preclinical Testing Strategies for Epilepsy Therapy Development. Cold Spring Harbor Perspectives in Medicine.
  • Shafiq, S., et al. (2021). The Screening models for antiepileptic drugs: A Review.
  • Drugs.com. (n.d.). List of Dibenzazepine anticonvulsants.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
  • Brodie, M. J., et al. (2018).
  • Bartoccini, F., et al. (2013). Synthesis of Dibenzo[b,e]azepin-11-ones by Intramolecular Palladium-Catalyzed Acylation of Aryliodides with Aldehydes. The Journal of Organic Chemistry.
  • Lynch, J. J., et al. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences.
  • Sane, R. T., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. MDPI.
  • Kumar, A., et al. (2025).
  • Cejas, L. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing.
  • Hanamkonda, V. R., et al. (n.d.). An Improved Process For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One. Semantic Scholar.

  • Samet, A. V., et al. (2006). Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. ResearchGate.

  • Balaure, P., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • Wikipedia. (n.d.). Anticonvulsant.
  • Jones, G. L., et al. (2022). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Royal Society of Chemistry.

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry.
  • Balaure, P., et al. (n.d.).
  • Slideshare. (n.d.). ANTICONVULSANT DRUGS.pptx-classification mechanism structure synthesis.
  • Fukinaga, M., et al. (1998).
  • Kamal, A., et al. (n.d.).
  • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing.

Structure-activity relationship (SAR) of dibenzo[b,e]oxazepines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Dibenzo[b,e]oxazepines

Authored by a Senior Application Scientist

Abstract

The dibenzo[b,e]oxazepine scaffold is a privileged tricyclic heterocyclic system that forms the core of numerous pharmacologically active compounds. Its unique three-dimensional structure allows for precise interactions with a variety of biological targets, making it a cornerstone in the development of therapeutics, particularly in the fields of neuroscience and oncology. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dibenzo[b,e]oxazepine derivatives. We will dissect the influence of substitutions on the aromatic rings, modifications of the central seven-membered ring, and the nature of the exocyclic sidechain. By examining key experimental data and explaining the causal relationships behind synthetic choices, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to design and synthesize novel dibenzo[b,e]oxazepine-based molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

The Dibenzo[b,e]oxazepine Core: A Versatile Scaffold

The dibenzo[b,e]oxazepine system consists of two benzene rings fused to a central seven-membered oxazepine ring. This tricyclic core is structurally related to other well-known pharmacophores such as dibenzodiazepines (e.g., Clozapine) and dibenzothiazepines (e.g., Quetiapine).[1][2][3][4] The precise arrangement of the oxygen and nitrogen atoms in the central ring, along with the "butterfly" conformation of the entire structure, is fundamental to its biological activity.

The choice of this scaffold over its bioisosteres is a critical first step in the drug design process. For instance, studies comparing oxazepine-based tricyclics to their diazepine counterparts have found that the diazepine ring can be associated with lower cytotoxicity, a crucial consideration for therapeutic index.[5] Conversely, the oxazepine moiety itself can be a key determinant of receptor selectivity.[6] Understanding these foundational differences allows chemists to select the appropriate core for a given therapeutic target.

G cluster_0 Common Tricyclic Scaffolds in CNS Drug Discovery A Dibenzo[b,e]oxazepine (X=O, Y=N) B Dibenzo[b,e]diazepine (X=NH, Y=N) A->B Bioisosteric Replacement C Dibenzo[b,e]thiazepine (X=S, Y=N) A->C Bioisosteric Replacement D Dibenzo[b,e]oxepine (X=O, Y=CH2) A->D Core Modification

Caption: Key tricyclic scaffolds and their relationships.

Decoding the Structure-Activity Relationship: Key Modification Points

The pharmacological profile of a dibenzo[b,e]oxazepine derivative is exquisitely sensitive to chemical modifications at three primary locations:

  • The aromatic rings (A and C rings).

  • The exocyclic sidechain, typically at the 11-position.

  • The central oxazepine ring (B ring).

Aromatic Ring Substitutions: The Selectivity Switch

Substituents on the benzene rings play a pivotal role in modulating receptor affinity and selectivity. Halogenation, in particular, has been extensively studied and proven to be a powerful tool for fine-tuning the pharmacological profile.

A seminal study on related dibenzo[b,f][6][7]oxazepines demonstrated that the chlorine substitution pattern can act as a "toggle" for receptor selectivity and specificity.[6] While a single chlorine atom might confer broad activity, specific di-substitution patterns can yield highly selective ligands. For example, a 3,7-dichloro substituted oxazepine derivative was identified as a potent dual ligand for the human histamine H1 (hH1R) and serotonin 5-HT2A (h5-HT2AR) receptors, whereas a 3,8-dichloro substituted oxepine analog emerged as a highly selective hH1R antagonist.[6] This illustrates a key principle: seemingly minor positional changes of a substituent can drastically alter the interaction landscape with off-target receptors, thereby "cleaning up" a drug's profile.

Table 1: Influence of Chlorine Substitution on Receptor Affinity (pKi)

Compound/Substitution PatternTricyclic CorehH1R Affinity (pKi)h5-HT2AR Affinity (pKi)hH4R Affinity (pKi)Selectivity Profile
7-Chloro (VUF6884)Dibenzo[b,f][6][7]oxazepine8.11-7.55Dual H1/H4 Ligand
3,7-DichloroDibenzo[b,f][6][7]oxazepine9.238.74Low (≤7)Dual H1/5-HT2A Ligand[6]
3,8-DichloroDibenzo[b,e]oxepine8.44Low (≤6.7)Low (≤5.3)Selective H1 Antagonist[6]

Data synthesized from Naporra et al., Pharmacol Res, 2016.[6]

This data underscores the causality behind experimental choices: chemists introduce substituents not just to enhance potency at the primary target, but to engineer selectivity by creating steric or electronic clashes with the binding pockets of off-target proteins.

The 11-Position Sidechain: The Gateway to Potency

The substituent at the 11-position is arguably the most critical determinant of a compound's primary pharmacological activity and potency. In the context of neuroleptics and antihistamines, this position is typically occupied by a basic amine, most commonly a piperazine ring.[1] This basic nitrogen is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of most aminergic G-protein coupled receptors (GPCRs).

The SAR of this sidechain is multifaceted:

  • The Basic Headgroup: The piperazine ring is not essential for high affinity. Studies on clozapine analogues have shown that replacing the piperazine with moieties like 1,2,3,6-tetrahydropyridine or piperidine can result in compounds with equal or even doubled binding activity at the dopamine D4 receptor.[8]

  • N-Alkyl Substituent: The size of the alkyl group on the terminal nitrogen of the sidechain can dramatically influence receptor binding. In one series of analogues, increasing the size of this substituent (e.g., from methyl to ethyl) reduced affinity for the dopamine D4 receptor.[8] This suggests the presence of a size-limited hydrophobic pocket near the aspartate anchor point.

  • Linker Length and Rigidity: The length and flexibility of the chain connecting the tricyclic core to the basic amine are also critical. Unnecessary rigidity or an improper linker length can prevent the basic nitrogen from achieving the optimal geometry for ionic interaction, leading to a significant loss in potency.

G SAR_Logic SAR Logic for Sidechain Optimization Start Start with Dibenzo-oxazepine Core InstallSidechain Install Basic Sidechain at C11 (e.g., Piperazine) Start->InstallSidechain TestPotency Assess Potency (e.g., D4 Receptor Binding) InstallSidechain->TestPotency ModifyTerminal Modify Terminal Amine (e.g., change N-alkyl group) TestPotency->ModifyTerminal ModifyRing Modify Basic Ring (e.g., Piperidine for Piperazine) TestPotency->ModifyRing ReTest Re-assess Potency and Selectivity ModifyTerminal->ReTest ModifyRing->ReTest ReTest->ModifyTerminal Further Optimization Needed ReTest->ModifyRing Further Optimization Needed Result Optimized Lead Compound ReTest->Result Potency/Selectivity Improved

Caption: Logical workflow for optimizing the C11 sidechain.

Synthetic Strategies: Enabling SAR Exploration

A robust and flexible synthetic platform is the engine of any successful SAR campaign. The ability to rapidly generate diverse analogues is paramount. Several methods have been established for the synthesis of the dibenzo[b,e]oxazepine core.[7][9]

A common and effective strategy involves the condensation of a substituted 2-aminophenol with a substituted 2-chlorobenzaldehyde, followed by cyclization.[10] This approach is highly modular, allowing for variation in both aromatic rings by simply changing the starting materials.

Experimental Protocol: General Synthesis of a Dibenzo[b,f][6][7]oxazepine Core
  • Condensation: To a solution of a substituted 2-aminophenol (1.0 eq) in a suitable solvent like PEG-300 or DMSO, add a substituted 2-halobenzaldehyde (1.1 eq) and a base such as potassium carbonate (2.0 eq).[7][10]

  • Reaction: Heat the mixture, either conventionally (e.g., 120°C) or under microwave irradiation, until TLC or LC-MS analysis indicates the consumption of the starting materials.[9][11] Microwave-assisted synthesis often provides the product in good yields and with short reaction times.[9]

  • Cyclization (if proceeding via an intermediate): In some protocols, an intermediate Schiff base is formed and isolated. This intermediate is then subjected to cyclization conditions, often involving heating in a high-boiling point solvent like DMSO, to form the tricyclic oxazepine ring.[10]

  • Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired dibenzo[b,e]oxazepine derivative.

This self-validating protocol allows chemists to confirm the formation of the desired product through standard analytical techniques (NMR, MS) before proceeding to biological evaluation. More advanced methods, including copper-catalyzed cross-coupling and Ugi four-component reactions, have also been developed to access more complex derivatives.[7][9]

G cluster_workflow General Synthetic Workflow A Substituted 2-Aminophenol C Condensation & Intramolecular Cyclization (e.g., Microwave, Base) A->C B Substituted 2-Halobenzaldehyde B->C D Crude Dibenzo[b,e]oxazepine Product C->D E Purification (Column Chromatography) D->E F Pure Dibenzo[b,e]oxazepine Core E->F G Further Functionalization (e.g., add C11 sidechain) F->G H Final Target Molecule G->H

Caption: Modular synthesis of dibenzo[b,e]oxazepine derivatives.

Conclusion and Future Outlook

The structure-activity relationship of dibenzo[b,e]oxazepines is a rich and complex field that continues to yield compounds of significant therapeutic value. The key takeaways for medicinal chemists are clear:

  • The Tricyclic Core Matters: The choice between an oxazepine, diazepine, or other related core sets the foundational properties of the molecule, including its potential toxicity and inherent receptor selectivity.[5][6]

  • Aromatic Substitutions Tune Selectivity: Halogenation and other substitutions on the benzene rings are not merely for modulating potency but are critical tools for engineering selectivity and reducing off-target effects.[6]

  • The C11 Sidechain Drives Potency: The nature of the sidechain at the 11-position, particularly its basicity and steric bulk, is the primary driver of affinity for many key CNS targets.[8]

Future research will likely focus on the application of modern drug discovery techniques to this scaffold. The use of computational modeling and docking studies can provide deeper insights into the specific interactions that govern potency and selectivity, guiding more rational design choices.[6] Furthermore, exploring novel bioisosteric replacements for the aromatic rings or the piperazine sidechain could lead to compounds with improved pharmacokinetic properties, such as better metabolic stability or enhanced blood-brain barrier penetration.[12][13] As our understanding of the structural biology of GPCRs and other target classes grows, the venerable dibenzo[b,e]oxazepine scaffold is poised to remain a valuable starting point for the development of the next generation of precision therapeutics.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f][6][7]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. [Link]

  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712–720. [Link]

  • Wikipedia contributors. (2025, December 21). Dibenzodiazepine. In Wikipedia, The Free Encyclopedia. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][6][7]oxazepine synthesis. Heterocyclic Communications, 20(5), 251-256. [Link]

  • Paghandeh, H., Saeidian, H., Saeedian Moghadam, E., Mirjafary, Z., & Ghaffarzadeh, M. (2020). One-pot, clean and energy efficient synthesis of dibenzo[b,f][6][7]oxazepine derivatives promoted by ultrasound. Scientific Reports, 10(1), 1-8. [Link]

  • Indian Academy of Sciences. (2012, June 16). New Synthesis of dibenzo[b,f-1,4]oxazepine, dibenzo[b,f-1,4]thiazepine & dibenzo[6,e-1,4]diazepine derivatives. [Link]

  • Zaware, N., & Ohlmeyer, M. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][6][7]oxazepine Synthesis. ChemInform, 46(13). [Link]

  • Chovan, A. C., Van der Mey, M., & Kothari, P. (1996). Binding of 5H-dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine to dopamine and serotonin receptors. Journal of Medicinal Chemistry, 39(26), 5144–5148. [Link]

  • Bradshaw, T. D., et al. (2021). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][7]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 26(21), 6586. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry, 14(12), 2415-2428. [Link]

  • Belvisi, L., et al. (2008). SAR study of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][6][7]oxazepines as progesterone receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1461-1467. [Link]

  • Gutch, P. K., & Acharya, J. (2012). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Czajkowska-Szczykowska, D., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(15), 8492. [Link]

  • Wang, S. W., et al. (2023). Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. European Journal of Medicinal Chemistry, 265, 116067. [Link]

  • Cresset Group. (n.d.). Identifying Bioisosteres of the Benzazepine scaffold. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • PharmaCompass. (n.d.). 2-[2-(4-benzo[b][6][7]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol; (E)-but-2-enedioic acid. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Study.com. (n.d.). Indicate the antipsychotic agent - a dibenzodiazepine derivative. [Link]

Sources

Methodological & Application

Synthesis of dibenzo[b,e][1,4]oxazepin-11(5H)-one from 2-aminophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one (often referenced as the [b,e] isomer in older literature or specific derivative classifications) starting from 2-aminophenol .[1]

The protocol focuses on the Stepwise Ullmann-Goldberg Strategy , which is the industry standard for ensuring regioselectivity and high yields.[1] This route constructs the tricyclic core via sequential amide formation followed by intramolecular O-arylation.[1]

Part 1: Introduction & Retrosynthetic Analysis

Target Molecule: Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS Registry: 3158-85-8 Significance: This tricyclic lactam is a "privileged scaffold" in medicinal chemistry, serving as the core structure for antipsychotic drugs (e.g., Loxapine), riot control agents (CR gas), and inhibitors of HIV-1 reverse transcriptase.[1]

Retrosynthetic Logic

The synthesis is best approached by disconnecting the ether linkage and the amide bond.[1]

  • Disconnection 1 (Ether): Breaking the C-O bond reveals an acyclic amide intermediate: N-(2-hydroxyphenyl)-2-chlorobenzamide.[1]

  • Disconnection 2 (Amide): Breaking the amide bond leads to the commercially available starting materials: 2-aminophenol and 2-chlorobenzoic acid.[1]

Why this route? Direct one-pot mixing of 2-aminophenol and 2-chlorobenzoic acid often leads to polymerization or low yields due to competing nucleophilic attacks (N- vs O-alkylation).[1] The stepwise approach locks the nitrogen first as an amide, forcing the oxygen to act as the nucleophile in the critical cyclization step.

Retrosynthesis Target Dibenzo[b,f][1,4]oxazepin-11(10H)-one (Tricyclic Lactam) Intermediate N-(2-hydroxyphenyl)-2-chlorobenzamide (Acyclic Precursor) Target->Intermediate Intramolecular S_NAr (O-Arylation) Start 2-Aminophenol + 2-Chlorobenzoic Acid Intermediate->Start Amide Coupling (Schotten-Baumann)

Figure 1: Retrosynthetic analysis of the dibenzoxazepine scaffold.

Part 2: Detailed Experimental Protocol

Phase 1: Amide Formation (N-Acylation)

Objective: Selective acylation of the amino group of 2-aminophenol using 2-chlorobenzoyl chloride.[1]

Reagents:

  • 2-Aminophenol (10.9 g, 100 mmol)[1]

  • 2-Chlorobenzoyl chloride (17.5 g, 100 mmol) [Prepared in situ from acid + SOCl₂ if needed]

  • Triethylamine (Et₃N) (15.3 mL, 110 mmol)[1]

  • Dichloromethane (DCM) (200 mL)[1]

  • Alternative Solvent: THF (if higher solubility is required)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.[1]

  • Dissolution: Dissolve 2-aminophenol (100 mmol) in dry DCM (150 mL). Add Et₃N (110 mmol) and cool the solution to 0°C using an ice bath.

    • Note: The solution may darken due to oxidation sensitivity of 2-aminophenol; work quickly or use freshly recrystallized material.[1]

  • Addition: Dissolve 2-chlorobenzoyl chloride (100 mmol) in DCM (50 mL) and transfer to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining temperature < 5°C.

    • Mechanistic Insight: Low temperature prevents O-acylation (ester formation).[1] The amino group is significantly more nucleophilic than the phenol at this pH.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]

  • Workup:

    • Quench with water (100 mL).

    • Separate the organic layer.[1]

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/Et₃N.[1]

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Product: N-(2-hydroxyphenyl)-2-chlorobenzamide

    • Expected Yield: 85-95%

    • Appearance: Off-white to beige solid.[1]

Phase 2: Cyclization (Intramolecular O-Arylation)

Objective: Formation of the 7-membered ether bridge via base-mediated S_NAr.[1]

Reagents:

  • N-(2-hydroxyphenyl)-2-chlorobenzamide (Intermediate from Phase 1) (10 g, 40 mmol)[1]

  • Sodium Hydroxide (NaOH) (1.8 g, 45 mmol) [Or KOH][1]

  • Water (50 mL) or DMF (50 mL) for anhydrous conditions[1]

  • Catalyst: Copper powder (0.5 g) or CuI (10 mol%)[1]

  • Solvent System: Aqueous conditions are greener and often sufficient; DMF allows lower temps but requires harder workup.[1] This protocol uses the Aqueous/Thermal method (Goldberg conditions).[1]

Protocol:

  • Setup: Use a 250 mL RBF equipped with a reflux condenser and mechanical stirrer (slurry can be thick).

  • Solution Preparation: Dissolve NaOH (45 mmol) in Water (50 mL). Add the amide intermediate (40 mmol).[1]

    • Observation: The phenol will deprotonate, dissolving the solid to form a yellow phenolate solution.[1]

  • Catalysis: Add Copper powder (0.5 g).

  • Reaction: Heat the mixture to Reflux (100°C) for 4–6 hours.

    • Critical Parameter: Vigorous stirring is essential to keep the copper catalyst suspended.[1]

    • Color Change: The reaction often turns dark brown/green due to copper species.[1]

  • Monitoring: Check TLC. The starting material (amide) is more polar than the cyclized product.[1]

  • Workup:

    • Cool the mixture to RT.

    • Acidify carefully with 2M HCl to pH ~4.[1] This protonates the lactam (if in enol form) and helps precipitation.[1]

    • Note: If using DMF, pour into ice water (200 mL) to precipitate.[1]

  • Isolation: Filter the solid precipitate. Wash thoroughly with water to remove salts and traces of base.[1]

  • Purification:

    • Dissolve the crude solid in boiling Methanol or Acetone.[1]

    • Filter hot (to remove Copper residues).[1]

    • Allow to crystallize.[1]

    • Target Product: Dibenzo[b,f][1,4]oxazepin-11(10H)-one.[1][2][3][4][5]

Part 3: Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry 1.0 : 1.0 (Amine:Acid Chloride)Excess acid chloride leads to O,N-diacylation (ester-amide), which fails to cyclize efficiently.[1]
Base Choice (Step 2) NaOH vs. K₂CO₃NaOH is preferred for aqueous reflux.[1] K₂CO₃ is superior in DMF/DMSO for anhydrous Ullmann coupling.[1]
Catalyst Cu(0) vs CuICu(0) (powder) is robust for aqueous scale-up.[1] CuI/Ligand systems are better for difficult substrates (e.g., electron-rich rings).[1]
Temperature >100°CCyclization is endothermic and entropically disfavored (7-membered ring).[1] High heat is non-negotiable.[1]

Common Failure Mode:

  • Issue: Product is a sticky tar.[1]

  • Cause: Oxidation of the phenol prior to cyclization or polymerization.[1]

  • Solution: Perform Step 2 under Nitrogen atmosphere.[1] Ensure Copper is removed completely during hot filtration (residual Cu causes degradation).[1]

Part 4: Characterization Data

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

  • Physical State: White to pale yellow needles.[1]

  • Melting Point: 215–217 °C (Lit. 216 °C).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.60 (s, 1H, NH)[1]

    • δ 7.75 (dd, 1H, Ar-H)[1]

    • δ 7.55–7.10 (m, 7H, Ar-H)[1]

  • IR (KBr): 1660 cm⁻¹ (C=O, Amide I), 3180 cm⁻¹ (N-H stretch).[1]

  • MS (ESI): m/z 212.0 [M+H]⁺.[1]

Part 5: Mechanistic Workflow

Mechanism Step1 Reagents: 2-Aminophenol + 2-Chlorobenzoyl Cl Intermediate1 Intermediate: N-(2-hydroxyphenyl)-2-chlorobenzamide Step1->Intermediate1 N-Acylation (-HCl) Step2 Deprotonation (NaOH) Formation of Phenolate Intermediate1->Step2 Base Treatment Transition Transition State: Copper-Coordinated Meisenheimer Complex Step2->Transition Cu Catalyst Heat Product Product: Dibenzo[b,f][1,4]oxazepin-11(10H)-one Transition->Product Intramolecular S_NAr (-Cl-)

Figure 2: Mechanistic pathway from acyclic precursors to the tricyclic core.[1]

References

  • Original Synthesis & Structure

    • Title: "Über die Einwirkung von o-Chlorbenzoesäure auf o-Aminophenol" (On the reaction of o-chlorobenzoic acid with o-aminophenol).
    • Source:Berichte der deutschen chemischen Gesellschaft, 1906.[1] (Foundational Ullmann/Goldberg chemistry).[1]

    • Modern Validation:[1] Samet, A. V., et al. "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids."[1][5] Russian Chemical Bulletin 55.3 (2006): 549-553.[1][5]

  • Microwave-Assisted Protocol (Modern)

    • Title: "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr."
    • Source:Diversity Oriented Synthesis, 2014.[1]

    • Context: Describes the cyclization conditions (K2CO3/DMF/He
  • Catalytic Mechanism

    • Title: "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis."
    • Source:Chemical Reviews, 2008.[1]

    • URL:[Link][1]

  • Safety & Data

    • Title: "Dibenzo[b,f][1,4]oxazepin-11(10H)-one - Substance Information."[1][2][5]

    • Source:PubChem / NIST Chemistry WebBook.[1]

    • URL:[Link][1]

Sources

One-Pot Synthesis of Dibenzo[b,e]oxazepine Derivatives: A Detailed Application Note and Protocol

One-Pot Synthesis of Dibenzo[b,e][1][2]oxazepine Derivatives: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[b,e][1][2]oxazepine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery due to its presence in a range of biologically active compounds. Traditional multi-step syntheses of these complex structures are often associated with laborious procedures, time-consuming purification of intermediates, and a lower overall yield. In contrast, one-pot syntheses have emerged as an efficient and elegant strategy, offering numerous advantages such as operational simplicity, reduced reaction times, and higher atom economy.[3] This application note provides a comprehensive guide to a one-pot, three-component synthesis of novel dibenzo[b,e][1][2]oxazepine-fused quinazolinone derivatives, a class of compounds with potential pharmacological applications.

The Strategic Advantage of One-Pot Synthesis

The convergence of multiple reaction steps into a single, seamless operation without the isolation of intermediates is the hallmark of one-pot synthesis.[2] This approach is particularly advantageous for the construction of complex molecular architectures like dibenzo[b,e][1][2]oxazepines. Key benefits include:

  • Enhanced Efficiency: By eliminating the need for intermediate work-up and purification, one-pot reactions significantly shorten the overall synthesis time.[3]

  • Improved Yields: The avoidance of losses associated with multiple purification steps often leads to higher overall yields of the final product.

  • Reduced Waste: The generation of solvent and chromatographic waste is minimized, aligning with the principles of green chemistry.[2]

  • Increased Molecular Complexity: One-pot reactions, particularly multi-component reactions (MCRs), allow for the rapid assembly of complex molecules from simple starting materials in a single operation.[4]

A Novel One-Pot, Three-Component Synthesis of Dibenzo[b,e][1][2]oxazepine-Fused Quinazolinones

This section details a robust and high-yielding one-pot synthesis of N-substituted-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamides. This method, adapted from a procedure published in Frontiers in Chemistry, leverages an isocyanide-based three-component reaction.[4]

Reaction Principle and Causality

The reaction proceeds through a sequence of in-situ formations of an iminium intermediate, a nitrilium intermediate, and a subsequent intramolecular acylation (Mumm rearrangement), followed by a final amide-amide cyclocondensation. The choice of bifunctional starting materials, 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide, is critical as they contain the necessary functionalities to orchestrate the cascade of reactions leading to the desired fused heterocyclic system. The isocyanide component plays a key role in the formation of the carboxamide functionality in the final product.

Reaction Workflow Diagram

Gcluster_0A2-(2-Formylphenoxy)acetic AcidDIminium Intermediate FormationA->DB2-AminobenzamideB->DCIsocyanide (R-NC)ENitrilium Intermediate FormationC->ED->EIsocyanide AttackFMumm RearrangementE->FCarboxylate AttackGUgi AdductF->GIntramolecular AcylationHAmide-Amide CyclocondensationG->HIDibenzo[b,e][1,4]oxazepine-fused QuinazolinoneH->I

Caption: One-pot, three-component reaction workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide.

Materials:

  • 2-(2-Formylphenoxy)acetic acid

  • 2-Aminobenzamide

  • tert-Butyl isocyanide

  • Ethanol (absolute)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-formylphenoxy)acetic acid (1.0 mmol), 2-aminobenzamide (1.0 mmol), and absolute ethanol (20 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pure N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide.

Expected Yield: 94%[4]

Quantitative Data Summary
Isocyanide ComponentProductYield (%)
tert-Butyl isocyanideN-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide94
Cyclohexyl isocyanideN-cyclohexyl-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide92
n-Butyl isocyanideN-(n-butyl)-5-oxo-5,7-dihydro-13H-benzo[5][6][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide90

Data adapted from Shaabani et al., 2019.[4]

Mechanistic Insights

The reaction proceeds through a fascinating cascade of events, as illustrated in the diagram below.

Gcluster_0Reaction MechanismA1. Nucleophilic attack of amine on formyl groupB2. Formation of Iminium IntermediateA->BC3. Attack of isocyanide to form Nitrilium IntermediateB->CD4. Intramolecular attack of carboxylateC->DE5. Mumm Rearrangement (Intramolecular Acylation)D->EF6. Formation of Ugi AdductE->FG7. Amide-Amide CyclocondensationF->GHFinal ProductG->H

Caption: Stepwise mechanism of the one-pot synthesis.

The initial step involves the nucleophilic attack of the amino group of 2-aminobenzamide on the formyl group of 2-(2-formylphenoxy)acetic acid to form an iminium intermediate.[4] The isocyanide then adds to this iminium intermediate, generating a nitrilium intermediate. This is followed by the intramolecular attack of the carboxylate ion on the nitrilium carbon, leading to a cyclic adduct which undergoes a Mumm rearrangement to form the stable Ugi adduct.[4] The final step is an intramolecular amide-amide cyclocondensation that furnishes the desired dibenzo[b,e][1][2]oxazepine-fused quinazolinone.[4]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The formation of the highly complex and fused final product in a high yield from three simple starting materials in a single pot is a strong indicator of the efficiency and robustness of the reaction. The progress of the reaction can be easily monitored by TLC, and the final product can be readily isolated by simple filtration, minimizing the need for complex purification techniques. The high purity of the obtained product further validates the cleanliness of this one-pot procedure.

References

  • An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H] - TSI Journals. Available at: [Link]

  • One-Pot Synthesis of Chiral Tetracyclic Dibenzo[ b, f][1][2]oxazepine-Fused 1,2-Dihydropyridines (DHPs) under Metal-Free Conditions - ResearchGate. Available at: [Link]

  • Synthesis of dibenzo[b,f]pyrrolo[1,2-d][1][2]oxazepines 18 via formation... - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Chiral Tetracyclic Dibenzo[ b, f][1][2]oxazepine-Fused 1,2-Dihydropyridines (DHPs) under Metal-Free Conditions - PubMed. Available at: [Link]

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. - ResearchGate. Available at: [Link]

  • (PDF) Microwave Assisted Synthesis of Dibenzoxazepines - Academia.edu. Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC. Available at: [Link]

  • Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system - PubMed. Available at: [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - Frontiers in Chemistry. Available at: [Link]

  • Recent advances in dibenzo[b,f][1][2]oxazepine synthesis - ResearchGate. Available at: [Link]

  • EP0012385A1 - Dibenz(b,f)(1,4)oxazepine derivatives, process for their preparation and pharmaceutical compositions - Google Patents.

Reaction conditions for salicylamide and 2-chlorophenol coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Reaction Conditions for Salicylamide and 2-Chlorophenol Coupling Reference ID: AN-SC2CP-2026

Abstract

This document provides a detailed scientific guide on the transition metal-catalyzed cross-coupling of salicylamide and 2-chlorophenol. This reaction is a key step in the synthesis of N-(2-hydroxyphenyl)-2-hydroxybenzamide, a precursor to valuable heterocyclic scaffolds such as phenoxazines, which are prominent in medicinal chemistry and materials science.[1][2][3] We explore the mechanistic underpinnings of the two primary catalytic systems employed for this transformation: the copper-catalyzed Ullmann condensation (Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination. This guide furnishes researchers and drug development professionals with optimized protocols, an analysis of critical reaction parameters, and troubleshooting advice to facilitate successful synthesis.

Introduction and Scientific Background

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules. The coupling of an amide, such as salicylamide, with an aryl halide, like 2-chlorophenol, presents a direct route to complex diarylamine structures. The resulting product, N-(2-hydroxyphenyl)-2-hydroxybenzamide, is of significant interest as it can undergo subsequent intramolecular cyclization to form dibenzo[b,e][4]oxazepine or, more commonly via dehydration, a phenoxazine core.[1] Phenoxazine derivatives are known for a wide range of biological activities, including antimalarial, antidiabetic, and anti-neurodegenerative properties.[2][3][5]

Historically, such couplings were challenging, often requiring harsh conditions. However, the advent of transition metal catalysis has revolutionized this field. The two most powerful methods for this class of reaction are the Ullmann condensation and the Buchwald-Hartwig amination.[6][7]

  • Ullmann Condensation (Goldberg Reaction): This is a copper-promoted C-N coupling reaction.[6] Traditional Ullmann reactions required high temperatures (>200 °C) and stoichiometric amounts of copper.[6] Modern advancements, however, utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under much milder conditions with greater functional group tolerance.[8][9]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, it is one of the most versatile methods for forming C-N bonds.[7][10] It typically employs a palladium catalyst, a bulky phosphine ligand, and a base. While highly efficient, the cost and potential toxicity of palladium are key considerations.[7]

This guide will focus primarily on the more cost-effective and operationally simpler copper-catalyzed Ullmann-type protocol, while also providing comparative data for the palladium-catalyzed alternative.

Mechanistic Overview: Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. Both catalytic systems operate through a cycle of oxidative addition and reductive elimination.

Ullmann Condensation (Copper-Catalyzed)

The copper-catalyzed amination of an aryl halide involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Amide Deprotonation: The base deprotonates the salicylamide to form a more nucleophilic amide anion.

  • Oxidative Addition: The active Cu(I) catalyst reacts with the 2-chlorophenol in an oxidative addition step to form a Cu(III) intermediate.

  • Ligand Exchange/Metathesis: The deprotonated salicylamide displaces the halide on the copper center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the N-aryl amide product and regenerating the active Cu(I) catalyst.[11]

Ullmann_Cycle cluster_0 Ullmann-Type Catalytic Cycle Cu(I)L Cu(I)L Intermediate_B Ar-Cu(III)(X)L Cu(I)L->Intermediate_B Oxidative Addition (Ar-X) Intermediate_A Ar-Cu(III)(Amide)L Product Ar-Amide Intermediate_A->Product Reductive Elimination Regen_Cat Cu(I)L Intermediate_A->Regen_Cat Intermediate_B->Intermediate_A Ligand Exchange (Amide anion)

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig reaction typically proceeds through a Pd(0)/Pd(II) cycle:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) complex adds to the 2-chlorophenol to form a Pd(II)-aryl halide complex.

  • Amine Coordination & Deprotonation: The salicylamide coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl amide product, which regenerates the Pd(0) catalyst.[10][12]

Comparative Analysis of Reaction Parameters

The success of the coupling reaction is highly dependent on the careful selection of several key parameters. The choice between a copper or palladium system will dictate the optimal conditions.

ParameterCopper-Catalyzed (Ullmann)Palladium-Catalyzed (Buchwald-Hartwig)Rationale & Causality
Catalyst CuI, CuBr, Cu(OAc)₂ (5-20 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Copper is less expensive and often sufficient for this transformation. Palladium offers higher turnover numbers and broader substrate scope but at a higher cost.[7][8]
Ligand N,N-Dimethylglycine, 1,10-PhenanthrolineXPhos, RuPhos, BINAPLigands are crucial for stabilizing the metal center and facilitating the catalytic cycle. For Cu, simple diamine or amino acid ligands are effective.[13] For Pd, bulky, electron-rich phosphine ligands are required to promote oxidative addition and reductive elimination.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LiHMDSThe base deprotonates the amide, increasing its nucleophilicity. The choice depends on substrate tolerance; strong bases like NaOtBu are common in Buchwald-Hartwig reactions but can be incompatible with sensitive functional groups.[12] Weaker inorganic bases are typical for Ullmann couplings.
Solvent DMF, Dioxane, Toluene, NMPToluene, DioxaneA polar, high-boiling point solvent is often required to ensure solubility of reagents and achieve necessary reaction temperatures. Toluene is a common choice for Buchwald-Hartwig reactions.[14]
Temperature 100-140 °C80-110 °CSufficient thermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination. Modern ligand systems have significantly lowered the required temperatures for both methods compared to classical conditions.[6][12]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as DMF, toluene, and strong bases are hazardous.

Protocol 1: Copper-Catalyzed Ullmann-Type C-N Coupling (Recommended)

This protocol is optimized for cost-effectiveness and operational simplicity.

Materials:

  • Salicylamide (1.0 eq)

  • 2-Chlorophenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N-Dimethylglycine (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene or DMF (Anhydrous)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylamide (1.0 eq), 2-chlorophenol (1.1 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (or DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Filter the mixture through a pad of Celite to remove insoluble copper salts. d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Wash the organic layer with 1 M HCl to remove any remaining base and N,N-dimethylglycine, followed by a wash with brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2-hydroxyphenyl)-2-hydroxybenzamide. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Flask under N2) B 2. Solvent Addition & Heating (110-120°C) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Cooldown & Quench (Water/Ethyl Acetate) C->D E 5. Aqueous Workup (Extraction & Washes) D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol offers a potentially faster and higher-yielding alternative, albeit at a higher cost.

Materials:

  • Salicylamide (1.0 eq)

  • 2-Chlorophenol (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene (Anhydrous)

Procedure:

  • Glovebox Recommended: In an inert atmosphere (glovebox), add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.5 eq) to a dry reaction vessel.

  • Outside the glovebox, add salicylamide (1.0 eq) and 2-chlorophenol (1.2 eq).

  • Seal the vessel, evacuate, and backfill with an inert gas (Nitrogen or Argon).

  • Add anhydrous, degassed toluene via syringe.[14]

  • Heat the reaction to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1. Note that the acidic wash is particularly important to neutralize the strong base (NaOtBu).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Base not strong enough.4. Low reaction temperature.1. Use fresh catalyst/ligand; ensure inert atmosphere.2. Use oven-dried glassware and anhydrous solvents.3. For Pd-system, switch to a stronger base like LiHMDS. For Cu-system, try Cs₂CO₃.4. Increase temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of 2-chlorophenol.2. Hydrolysis of amide.3. Intramolecular cyclization to phenoxazine.1. Ensure a slight excess of the amide; check ligand purity.2. Ensure anhydrous conditions.3. This may be unavoidable at high temperatures. If undesired, try lowering the reaction temperature or using a milder base. If desired, this can be promoted by adding a dehydrating agent or using higher temperatures.[1]
Difficult Purification 1. Lingering metal catalyst.2. Emulsion during workup.1. Filter through Celite post-reaction; consider a silica plug before full chromatography.2. Add brine during the aqueous wash to break up emulsions.

Conclusion

The cross-coupling of salicylamide and 2-chlorophenol is a robust transformation achievable through either copper or palladium catalysis. The copper-catalyzed Ullmann-type reaction presents a reliable and cost-effective method suitable for most applications. For challenging substrates or when higher efficiency is paramount, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative. Careful control over the reaction parameters—particularly the choice of catalyst, ligand, base, and solvent—is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of diarylamine and phenoxazine-based compounds.

References

  • Synlett. Ligand-Assisted Copper-Catalyzed Oxidative Cross-Coupling of Simple Phenols with Formamides for the Synthesis of Carbamates. (n.d.).
  • ACS Publications. Copper-Catalyzed One-Pot Multicomponent Coupling Reaction of Phenols, Amides, and 4-Bromphenyl Iodide | Organic Letters. (2008).
  • PubMed. Copper-catalyzed one-pot multicomponent coupling reaction of phenols, amides, and 4-bromphenyl iodide. (2008).
  • ACS Publications. Copper-Catalyzed One-Pot Multicomponent Coupling Reaction of Phenols, Amides, and 4-Bromphenyl Iodide | Organic Letters. (2008).
  • Semantic Scholar. Formal Direct Cross-Coupling of Phenols with Amines. (n.d.).
  • ResearchGate. Formal Direct Cross-Coupling of Phenols with Amines | Request PDF. (2025).
  • ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.).
  • PubMed. Formal Direct Cross-Coupling of Phenols with Amines. (2015).
  • Journal of the American Chemical Society. Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (2025).
  • Wikipedia. Ullmann condensation. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. (n.d.).
  • Benchchem. A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis. (n.d.).
  • PMC. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023).
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Tokyo Chemical Industry UK Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.).
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).
  • PubMed. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. (2023).
  • ResearchGate. Structure of phenoxazine derivatives. | Download Scientific Diagram. (n.d.).
  • Organic Chemistry Portal. Ullmann Reaction. (n.d.).
  • Research at TUS. Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. (2020).
  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2025).

Sources

Purification methods for dibenzo[b,e][1,4]oxazepin-11(5H)-one intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of Dibenzo[b,e][1]oxazepin-11(5H)-one Intermediates

Introduction: The Critical Role of Purity in Psychoactive Drug Synthesis

The dibenzo[b,e][1]oxazepin-11(5H)-one scaffold is the cornerstone for the synthesis of several critical antipsychotic drugs, most notably Loxapine.[2] This tricyclic lactam serves as the key starting material (KSM) for building the final active pharmaceutical ingredient (API). The journey from this intermediate to a safe and effective therapeutic agent is critically dependent on its purity. Impurities introduced or carried over from the synthesis of this KSM can lead to the formation of undesired, potentially toxic, related compounds in the final API, posing a significant risk to patient safety and jeopardizing regulatory approval.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the robust and validated methods for purifying dibenzo[b,e][1]oxazepin-11(5H)-one and its immediate precursors. We move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to troubleshoot and adapt these protocols to their specific synthetic contexts. The methodologies detailed herein—recrystallization, flash column chromatography, and extractive work-ups—are presented as self-validating systems designed to achieve high levels of purity essential for pharmaceutical development.

Understanding the Synthetic Landscape and Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of the dibenzo[b,e][1]oxazepin-11(5H)-one core typically involves the cyclization of an N-aryl anthranilic acid derivative or a related intermolecular SNAr reaction followed by reductive amidation.[3]

Common impurities may include:

  • Unreacted Starting Materials: Such as substituted 2-aminophenols or 2-nitrobenzoic acids.[4][5]

  • Incomplete Cyclization Products: Acyclic precursors that failed to form the seven-membered ring.

  • Side-Reaction Products: By-products from competing reaction pathways.

  • Positional Isomers: Particularly if substituted precursors are used.

  • Residual Catalysts and Reagents: Metals or strong acids/bases used during the synthesis.

The choice of purification strategy is dictated by the physicochemical properties of these impurities relative to the desired dibenzo-oxazepine product.

Primary Purification Strategy: Recrystallization

Recrystallization is often the most efficient and scalable method for purifying crystalline solids. It leverages differences in solubility between the desired compound and impurities in a given solvent at varying temperatures. The ideal solvent will fully dissolve the crude product at its boiling point but exhibit poor solubility at lower temperatures, allowing the target compound to crystallize out while impurities remain in the mother liquor.[6]

Causality in Solvent Selection

The choice of solvent is paramount. A preliminary solvent screen is essential. The principle of "like dissolves like" is a useful starting point, but empirical testing is required. For the moderately polar dibenzo[b,e][1]oxazepin-11(5H)-one, solvents like ethyl acetate, acetone, and alcohols are good candidates. Often, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) provides the most effective purification.[6] A frequently successful system for this class of compounds is a mixture of ethyl acetate and a non-polar anti-solvent like heptane or hexane.[7]

Protocol 1: Recrystallization from an Ethyl Acetate/Heptane System
  • Dissolution: Place the crude dibenzo[b,e][1]oxazepin-11(5H)-one solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry.

  • Heating: Heat the mixture gently on a hot plate with stirring. Continue to add ethyl acetate portion-wise until the solid completely dissolves. Aim for a hot, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, dilute the solution with a small amount of additional hot ethyl acetate and perform a gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add heptane (the anti-solvent) dropwise to the hot solution until the solution becomes faintly turbid (cloudy). This indicates the point of saturation. Add a drop or two of hot ethyl acetate to redissolve the precipitate.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the product yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals sparingly with a small amount of cold heptane or a cold ethyl acetate/heptane mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvents. The final product should be an off-white or yellow solid.[7]

Data Presentation: Recrystallization Solvent Systems
Solvent/SystemTypeApplication Notes
Ethyl Acetate / HeptaneBinary SystemExcellent for removing both more polar and less polar impurities. Widely cited for this scaffold.[7]
MethanolSingle SolventCan be effective but may require careful control of cooling to prevent rapid precipitation.[4]
TolueneSingle SolventSuitable for crude material with non-polar impurities. Higher boiling point requires caution.
Acetone / WaterBinary SystemA polar system that can be effective if impurities are significantly non-polar.
Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation & Cooling cluster_isolation Step 3: Isolation A Crude Solid B Add Minimum Hot 'Good' Solvent (e.g., Ethyl Acetate) A->B C Hot, Saturated Solution D Add 'Bad' Solvent (Anti-Solvent) (e.g., Heptane) until Turbid C->D E Slow Cooling to Room Temp Followed by Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G J Impurities in Mother Liquor F->J H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Purification via Recrystallization.

Secondary Purification Strategy: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or for small-scale purification, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Causality in Phase Selection

The polarity of the eluent is the most critical variable. A solvent system must be identified that provides good separation between the product and impurities, typically assessed by thin-layer chromatography (TLC) first. For dibenzo[b,e][1]oxazepin-11(5H)-one, which is a moderately polar lactam, a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate or dichloromethane is effective.[4][7] The goal is to find a ratio where the desired product has an Rf (retention factor) of ~0.3-0.4 on the TLC plate.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Test various ratios of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., heptane). Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the pre-determined solvent system (e.g., 2:1 Dichloromethane/Heptane).[7] Maintain a constant flow rate using positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified dibenzo[b,e][1]oxazepin-11(5H)-one.

Data Presentation: Chromatographic Conditions
ParameterSelectionRationale & Notes
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Heptane/Ethyl Acetate (e.g., 5:1)[4]A common system; the ratio is adjusted based on TLC analysis to achieve optimal separation.
Mobile Phase (Eluent) Dichloromethane/Heptane (e.g., 2:1)[7]An alternative system that can offer different selectivity.
Loading Method Dry LoadingPreferred for compounds with limited solubility in the eluent to ensure a narrow starting band and better separation.
Visualization: Flash Chromatography Workflow

G A Prepare Silica Slurry & Pack Column C Add Sample to Top of Column A->C B Dry Load Crude Product onto Silica B->C D Elute with Solvent System (e.g., Heptane/EtOAc) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General Workflow for Flash Column Chromatography.

Tertiary Strategy: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used during the reaction work-up to remove acidic or basic impurities.[8] While the dibenzo-oxazepine lactam itself is largely neutral, its synthetic precursors or by-products may be acidic (e.g., unreacted 2-hydroxybenzoic acid derivatives) or basic (e.g., unreacted 2-aminophenol derivatives).[9][10]

Causality in pH Manipulation

This method exploits the change in water solubility of acidic or basic compounds upon protonation or deprotonation.

  • Removing Acidic Impurities: Washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) will deprotonate acidic impurities, forming water-soluble salts that partition into the aqueous layer.[10]

  • Removing Basic Impurities: A subsequent wash with a dilute aqueous acid (e.g., 1 M HCl) will protonate basic impurities, forming water-soluble ammonium salts that are similarly removed from the organic layer.

Protocol 3: Extractive Work-up for Purification
  • Dissolution: After the reaction is complete, dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release any CO2 gas formed. Shake vigorously and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the deprotonated acidic impurities.[8]

  • Acidic Wash: To the remaining organic layer, add an equal volume of 1 M HCl. Shake and vent as before. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which contains the protonated basic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.

Visualization: Acid-Base Extraction Logic

G cluster_base Step 1: Base Wash cluster_acid Step 2: Acid Wash Crude Crude Product in Organic Solvent (Product + Acidic Imp. + Basic Imp.) Wash1 Wash with aq. NaHCO3 Crude->Wash1 Aqueous1 Aqueous Layer: Water-Soluble Acidic Salts Wash1->Aqueous1 Organic1 Organic Layer: Product + Basic Imp. Wash1->Organic1 Wash2 Wash with aq. HCl Organic1->Wash2 Aqueous2 Aqueous Layer: Water-Soluble Basic Salts Wash2->Aqueous2 Organic2 Organic Layer: Purified Product Wash2->Organic2 Final Dry and Evaporate Organic2->Final

Caption: Separation Logic for an Acid-Base Extraction.

Conclusion

The purification of dibenzo[b,e][1]oxazepin-11(5H)-one intermediates is a non-trivial but essential step in the synthesis of important antipsychotic drugs. The optimal purification strategy is rarely a single method but rather a thoughtful combination of techniques. A typical workflow involves an initial purification via an acid-base extractive work-up, followed by a highly effective recrystallization to obtain the bulk of the material in high purity. Flash column chromatography serves as an invaluable tool for purifying smaller quantities or for removing particularly challenging impurities that co-crystallize with the product. By understanding the principles behind each method and systematically evaluating factors like solvent choice and impurity profiles, researchers can confidently and consistently produce intermediates of the quality required for pharmaceutical applications.

References

  • Eureka | Patsnap. (2021). Method for synthesizing loxapine.
  • Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses.
  • BOC Sciences. Loxapine and Impurities.
  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive A. (2025).
  • PMC. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria.
  • Acid-Base Extraction.
  • Structural reassignment of a dibenz[b,f][1]oxazepin-11(10H)-one with potent antigiardial activity. (2022).

  • CLEARSYNTH. Dibenzo[b,f][1]oxazepin-11(10H)-one.

  • Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of Dibenzo[b,f][1]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 549–553.

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1]-Thiazepine-11-(10H)-One.

  • Chem355 Labbook-2020.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ResearchGate. (2025). Synthesis of dibenzo[b,f][1]oxazepin-11(10H)-one and pyrido[2,3-b][1]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine.

  • Zaware, N., & Ohlmeyer, M. (n.d.). Recent advances in dibenzo[b,f][1]oxazepine synthesis. ResearchGate.

Sources

Application Note: Synthesis of 5,11-Dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of 5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamides , a privileged scaffold in medicinal chemistry known for its anticonvulsant and analgesic properties (e.g., SQ 10,996).

Executive Summary & Scientific Rationale

The 5,11-dihydrodibenzo[b,e][1,4]oxazepine scaffold represents a tricyclic system where two benzene rings are fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Unlike its isomer (dibenz[b,f][1,4]oxazepine, found in "CR gas"), the [b,e] isomer features a methylene bridge (


) adjacent to the nitrogen, imparting distinct conformational flexibility and pharmacological profiles.

This guide focuses on the 5-carboxamide derivative, a structural motif critical for binding affinity in various GPCR and ion channel targets. The synthesis is modular, prioritizing the construction of the tricyclic core via an intramolecular


 cyclization, followed by a regioselective 

-carboxamidation.
Key Mechanistic Insights
  • Core Construction: The formation of the [b,e] system relies on the nucleophilic attack of a phenolate oxygen onto an aryl halide. This intramolecular etherification is entropically favored but requires a conformationally pre-organized precursor, typically achieved by

    
    -alkylation of 2-aminophenol with 2-chlorobenzyl chloride.
    
  • Carboxamidation: The secondary amine at position 5 is sterically encumbered. Direct reaction with urea is inefficient. We utilize Chlorosulfonyl Isocyanate (CSI) or Sodium Cyanate (NaOCN) under controlled acidic conditions to generate the primary carboxamide in high yield.

Retrosynthetic Analysis

The strategic disconnection reveals two primary sub-goals: the formation of the urea moiety and the closure of the central oxazepine ring.

Retrosynthesis Target 5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamide Core 5,11-dihydrodibenzo[b,e][1,4]oxazepine (Secondary Amine Core) Target->Core N-Carboxamidation (CSI or NaOCN) Precursor N-(2-chlorobenzyl)-2-aminophenol Core->Precursor Intramolecular SNAr (Base/Heat) Reagents 2-Aminophenol + 2-Chlorobenzyl Chloride Precursor->Reagents N-Alkylation

Figure 1: Retrosynthetic logic flow for the target scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 5,11-dihydrodibenzo[b,e][1,4]oxazepine Reaction Type:


-Alkylation followed by Intramolecular 

-Arylation.
Step 1.1: Preparation of N-(2-chlorobenzyl)-2-aminophenol

This step establishes the nitrogen linkage and the methylene bridge.

  • Reagents:

    • 2-Aminophenol (1.0 equiv)

    • 2-Chlorobenzyl chloride (1.0 equiv)[1]

    • Sodium bicarbonate (

      
      , 2.5 equiv)
      
    • Solvent: Ethanol/Water (1:1 v/v) or DMF.

  • Protocol:

    • Dissolve 2-aminophenol (10.9 g, 100 mmol) in 150 mL of Ethanol/Water (1:1).

    • Add

      
       (21.0 g, 250 mmol) and stir at room temperature for 15 minutes.
      
    • Add 2-chlorobenzyl chloride (16.1 g, 100 mmol) dropwise over 30 minutes.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The product often precipitates as a solid.

    • Pour into ice-water (500 mL) and filter the precipitate.

    • Purification: Recrystallize from aqueous ethanol to yield off-white crystals.

    • Yield Expectation: 75–85%.

Step 1.2: Cyclization to 5,11-dihydrodibenzo[b,e][1,4]oxazepine

This is the critical ring-closing step. The phenolic oxygen displaces the chlorine on the benzyl ring.

  • Reagents:

    • Intermediate from Step 1.1 (1.0 equiv)

    • Potassium Hydroxide (KOH, 1.2 equiv) or Potassium Carbonate (

      
      )
      
    • Solvent: DMF (Dimethylformamide) or DMSO.

    • Catalyst (Optional): Copper powder (Ullmann conditions) can accelerate the reaction if the aryl chloride is unreactive, but the intramolecular nature often makes base/heat sufficient.

  • Protocol:

    • Dissolve the

      
      -(2-chlorobenzyl)-2-aminophenol (10 g) in anhydrous DMF (100 mL).
      
    • Add powdered KOH (1.2 equiv). Note: If using NaH, perform addition at 0°C under

      
      .
      
    • Heat the reaction mixture to 130–140°C for 6–12 hours.

    • Monitoring: The disappearance of the starting material and the formation of a less polar spot on TLC indicates conversion.

    • Work-up: Cool to room temperature and pour into crushed ice/water (600 mL).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ), dry over 
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Characterization: Confirm structure by

      
      -NMR (look for the singlet 
      
      
      
      bridge at
      
      
      and the disappearance of the phenolic OH).
Phase 2: N-Carboxamidation (The Functionalization)

Target: 5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamide Method Choice: We present the Chlorosulfonyl Isocyanate (CSI) method for its superior yield and cleanliness on a laboratory scale.

Method A: Chlorosulfonyl Isocyanate (CSI) Protocol (Preferred)

This method avoids the use of gaseous ammonia and high-pressure reactors required for phosgene routes.

  • Reagents:

    • 5,11-dihydrodibenzo[b,e][1,4]oxazepine (Core) (1.0 equiv)

    • Chlorosulfonyl isocyanate (CSI) (1.1 equiv)

    • Solvent: Dry Toluene or Dichloromethane (DCM).

    • Quench: Water/Acetone.

  • Protocol:

    • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

    • Dissolve the Core (1.0 g, 5 mmol) in dry Toluene (20 mL). Cool to 0°C.

    • Add CSI (0.48 mL, 5.5 mmol) dropwise via syringe. Caution: CSI is corrosive and moisture sensitive.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature. A thick precipitate (the

      
      -chlorosulfonyl carboxamide intermediate) may form.
      
    • Hydrolysis: Add a mixture of Water (2 mL) and Acetone (5 mL) carefully to the reaction. Stir vigorously for 1 hour. This hydrolyzes the sulfonyl group, releasing the primary amide.

    • Work-up: Dilute with EtOAc, wash with saturated

      
       (to remove sulfonic acid byproducts) and brine.
      
    • Isolation: Dry organic layer and concentrate.[1] The product usually crystallizes upon trituration with diethyl ether.

Method B: Sodium Cyanate (Scale-Up Compatible)

Suitable for larger batches where CSI handling is prohibitive.

  • Reagents:

    • Core Scaffold (1.0 equiv)

    • Sodium Cyanate (NaOCN, 2.0 equiv)

    • Trifluoroacetic acid (TFA) or Acetic Acid (Excess).

    • Solvent: DCM or Benzene.

  • Protocol:

    • Dissolve the Core in DCM.

    • Add solid NaOCN.

    • Add TFA dropwise at 0°C. The acid generates isocyanic acid (HNCO) in situ.

    • Stir at room temperature for 12–24 hours.

    • Work up by neutralizing with

      
       and extracting the organic layer.
      

Data Summary & Characterization

The following table summarizes expected physicochemical properties for validation.

ParameterValue / ObservationNotes
Appearance White to off-white crystalline solidRecrystallized from EtOH/Water
Melting Point 195–198°CMatches SQ 10,996 literature values

-NMR (DMSO-

)

5.90 (s, 2H,

)
Diagnostic for primary amide

-NMR (DMSO-

)

4.65 (s, 2H,

)
Diagnostic for [b,e] methylene bridge
IR Spectrum 1660–1690

(C=O)
Strong amide carbonyl stretch
MS (ESI+)

Parent mass (for unsubstituted core)
Reaction Pathway Diagram

ReactionPath Start 2-Aminophenol + 2-Chlorobenzyl Cl Inter Intermediate: N-(2-chlorobenzyl)-2-aminophenol Start->Inter NaHCO3, EtOH Reflux Core Core Scaffold: 5,11-dihydrodibenzo[b,e][1,4]oxazepine Inter->Core KOH, DMF 140°C (Cyclization) Final Product: 5-Carboxamide Derivative Core->Final CSI, Toluene then H2O (Hydrolysis)

Figure 2: Step-wise synthetic transformation from raw materials to final carboxamide.

Troubleshooting & Pro-Tips

  • Issue: Incomplete Cyclization.

    • Cause: The intramolecular

      
       is slow due to the electron-rich nature of the phenolic ring or poor leaving group ability.
      
    • Solution: Add 5 mol%

      
       and 10 mol% L-proline (Ullmann-type conditions) to the cyclization step in DMF. This significantly lowers the activation energy.
      
  • Issue: Dimerization during Carboxamidation.

    • Cause: Reaction of the product amide with another equivalent of isocyanate.

    • Solution: Ensure strict temperature control (0°C) during CSI addition and do not use a large excess of reagent (keep < 1.2 equiv).

  • Safety Note: Chlorosulfonyl Isocyanate is violently reactive with water. Always quench in a fume hood with a blast shield. Phosgene substitutes (Triphosgene) require specific training and ventilation protocols.

References

  • Yale, H. L., & Sowinski, F. (1964). Novel Polycyclic Heterocycles. II. Derivatives of 5,11-Dihydrodibenz[b,e][1,4]oxazepine.[2][3] Journal of Medicinal Chemistry, 7(5), 609–614. Link

  • Hallinan, E. A., et al. (1993). N-substituted dibenzoxazepines as analgesic PGE2 antagonists. Journal of Medicinal Chemistry, 36(22), 3293–3299. Link

  • PubChem. (n.d.). 5,11-Dihydrodibenzo[b,e][1,4]oxazepine.[3] National Library of Medicine. Link

  • Lieberman, H. A., et al. (1989). Pharmaceutical Dosage Forms: Tablets (Vol. 1). (Reference to SQ 10,996 polymorphism and stability). Link

Sources

Application Notes and Protocols for the Catalytic Intramolecular Amidation in Dibenzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The dibenzo[b,f][1][2]oxazepine scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][3] Most notably, it is the central structure of the atypical antipsychotic drug loxapine, which is utilized in the treatment of schizophrenia.[4] The unique tricyclic structure imparts specific steric and electronic properties that allow for potent interactions with various biological targets, leading to a growing interest in these compounds for drug discovery programs.[1][3]

Modern synthetic chemistry has largely moved away from harsh classical condensation methods towards more efficient and versatile catalytic approaches. For the synthesis of dibenzoxazepines, catalytic intramolecular amidation has emerged as a powerful strategy. This method allows for the direct formation of the crucial C-N bond to close the seven-membered ring from a readily accessible biaryl ether precursor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dibenzoxazepines via catalytic intramolecular amidation, with a focus on two of the most robust and widely used catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[4][5][6] We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven experimental protocols, and offer a comparative analysis and troubleshooting guide to enable successful implementation in the laboratory.

Theoretical Background & Mechanistic Insights

The key transformation in the synthesis of the dibenzoxazepine core is the intramolecular cyclization of a precursor such as a 2-amino-2'-phenoxy biaryl derivative. This cyclization is a C-N cross-coupling reaction, a class of transformation for which palladium and copper catalysts are preeminent.[6]

Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] The intramolecular variant is particularly effective for the synthesis of medium-sized rings like the seven-membered oxazepine.

The Catalytic Cycle: The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (typically a bromide or iodide) of the precursor, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The pendant amine group of the substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl and amido ligands are eliminated from the palladium center, forming the desired C-N bond and closing the dibenzoxazepine ring. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., Xantphos, BINAP), are often employed. These ligands stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[7]

Buchwald-Hartwig Catalytic Cycle cluster_main Buchwald-Hartwig Cycle Pd(0)L Active Pd(0) Catalyst Pd(II)_OA Oxidative Addition Intermediate (Ar)Pd(II)(X)L Pd(0)L->Pd(II)_OA + Ar-X (Precursor) Pd(II)_Amido Palladium-Amido Complex [(Ar)Pd(II)(NHR')L] Pd(II)_OA->Pd(II)_Amido + R'-NH2 (intramolecular) - HX (Base) Pd(II)_Amido->Pd(0)L Regenerates Catalyst Product Dibenzoxazepine (Product) Pd(II)_Amido->Product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle for intramolecular amidation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for copper-promoted C-N bond formation.[6] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source with the aid of a ligand, making the reaction significantly milder and more practical.[6][8]

The Catalytic Cycle: The mechanism of the ligated, catalytic Ullmann reaction is still a subject of study, but a plausible pathway involves a Cu(I)/Cu(III) cycle.[8]

  • Amine Coordination/Deprotonation: The amine substrate reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide part of the substrate undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This Cu(III) species then undergoes reductive elimination to form the C-N bond and the dibenzoxazepine product, regenerating a Cu(I) species that continues the catalytic cycle.

Ligands, typically nitrogen-based chelators like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are crucial in modern Ullmann couplings. They solubilize the copper salt, stabilize the catalytic species, and accelerate the key steps of the reaction, allowing for lower reaction temperatures and catalyst loadings.[8]

Ullmann Condensation Catalytic Cycle cluster_main Ullmann Condensation Cycle Cu(I)X Cu(I) Precatalyst Cu(I)_Amide Copper(I) Amide L-Cu(I)-NHR' Cu(I)X->Cu(I)_Amide + R'-NH2 (intramolecular) + Base, Ligand (L) Cu(III)_Int Cu(III) Intermediate L-Cu(III)(Ar)(NHR')(X) Cu(I)_Amide->Cu(III)_Int + Ar-X (intramolecular) Oxidative Addition Cu(III)_Int->Cu(I)X Regenerates Catalyst Product Dibenzoxazepine (Product) Cu(III)_Int->Product Reductive Elimination

Caption: Plausible catalytic cycle for the modern Ullmann C-N coupling reaction.

Comparative Analysis: Palladium vs. Copper Catalysis

The choice between a palladium- or copper-based system depends on several factors, including substrate functionality, cost considerations, and desired reaction conditions. Both are powerful tools, and their strengths can be leveraged for different synthetic challenges.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and inexpensive)
Ligands Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) are common. Often air-sensitive and expensive.[7]Simple, inexpensive nitrogen-based ligands (e.g., DMEDA, 1,10-phenanthroline) are effective.[8]
Reaction Temp. Generally milder (can often be run from RT to 110 °C).[5]Traditionally very high (>200 °C), but modern protocols with ligands allow for lower temperatures (90-120 °C).[6]
Base Wide range, from strong alkoxides (NaOt-Bu) to weaker carbonates (Cs₂CO₃, K₃PO₄).[7]Typically requires inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]
Substrate Scope Extremely broad. Highly tolerant of various functional groups. Aryl chlorides can be challenging but are often possible with specialized ligands.[7]Good scope. Traditionally better for electron-deficient aryl halides. Less reactive towards aryl chlorides.[6]
Air/Moisture Generally requires strict inert atmosphere techniques (glovebox or Schlenk line).[7]Often more tolerant to trace air and moisture, especially with modern protocols.[9]
Key Advantage High reactivity, broad functional group tolerance, and extensive literature for troubleshooting.Low cost, operational simplicity, and can be effective when Pd-catalysis fails.

Detailed Experimental Protocols

Note: The following protocols are generalized procedures. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate. All operations involving catalysts and air-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Workflow Overview

Caption: General experimental workflow for dibenzoxazepine synthesis.

Protocol 1: Palladium-Catalyzed Intramolecular Amidation (Buchwald-Hartwig Type)

This protocol is adapted from general procedures for intramolecular C-N coupling.[5]

Materials:

  • 2-(2-Bromophenoxy)aniline (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Xantphos (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 - 0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 2.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(2-bromophenoxy)aniline, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure dibenzo[b,f][1][2]oxazepine.

Protocol 2: Copper-Catalyzed Intramolecular Amidation (Ullmann Type)

This protocol is based on modern, ligand-accelerated Ullmann condensations.[6][8]

Materials:

  • 2-(2-Iodophenoxy)aniline (1.0 equiv) (Note: Aryl iodides are typically more reactive in Ullmann couplings)

  • Copper(I) iodide (CuI) (0.10 - 0.20 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline (0.20 - 0.40 equiv)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed toluene or DMF

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 2-(2-iodophenoxy)aniline, the copper(I) iodide catalyst, and the base (K₃PO₄ or K₂CO₃).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Ligand Addition: Add the anhydrous, degassed solvent, followed by the liquid DMEDA ligand via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (12-48 hours).

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion Pd/Cu: Inactive catalyst (oxidized), poor quality reagents/solvent, insufficient temperature.Pd/Cu: Use fresh, high-purity catalyst. Ensure solvents are anhydrous and properly degassed. Screen higher temperatures.
Pd: Inappropriate ligand or base for the substrate.Pd: Screen a different ligand (e.g., switch from Xantphos to RuPhos) or a stronger/weaker base.
Cu: Ligand poisoning or insufficient catalyst loading.Cu: Increase catalyst and/or ligand loading. Ensure starting materials are free of impurities that could chelate copper.
Catalyst Decomposition (e.g., formation of black precipitate - Palladium Black) Pd: Reaction temperature is too high, ligand is not robust enough, or ligand:metal ratio is too low.Pd: Lower the reaction temperature and increase reaction time. Increase the ligand to palladium ratio (e.g., from 2:1 to 3:1).
Side Product Formation (e.g., hydrodehalogenation) Pd/Cu: Presence of water or other protic sources.Pd/Cu: Ensure all reagents and solvents are rigorously dried. Use freshly dried base.
Pd: Reductive elimination is slow compared to side reactions.Pd: Changing the ligand to a more electron-rich or bulkier one can often accelerate reductive elimination.
Difficulty in Purification Cu: Residual copper salts co-eluting with the product.Cu: Perform an aqueous ammonia wash during the workup to complex and remove copper salts before chromatography.

Conclusion

The synthesis of the dibenzoxazepine core via catalytic intramolecular amidation represents a powerful and efficient strategy for accessing this medicinally important scaffold. Both palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann condensation offer viable pathways, each with distinct advantages. The Buchwald-Hartwig reaction provides exceptional versatility and functional group tolerance, backed by a vast body of literature. The Ullmann condensation offers a cost-effective and often more operationally simple alternative. By understanding the mechanistic principles, carefully selecting the catalyst system, and applying the robust protocols outlined in this guide, researchers can effectively synthesize a wide range of dibenzoxazepine derivatives for applications in drug discovery and materials science.

References

  • Zaware, N., & Ohlmeyer, M. (2014). Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. Heterocyclic Communications, 20(5), 251-256. [Link]

  • ChemInform. (2015). Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. ChemInform, 46(13). [Link]

  • Arnold, J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 730-765. [Link]

  • Cong, X., et al. (2011). Oxidative ring expansion of 2-(9-xanthenyl)malonates. As referenced in Arnold, J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 730-765.
  • Buchwald, S. L., et al. (2017). Ligand-controlled divergent synthesis involving intramolecular cyclisation. As referenced in Arnold, J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 730-765.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Elliott, G. I., et al. (2009). Synthesis of substituted dibenzo[b,f]azepines. As referenced in Arnold, J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 730-765.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Ma, D., et al. (2012). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4434. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 130(24), 7536–7537. [Link]

Sources

Application Notes and Protocols for the Crystallization of Dibenzo[b,e]oxazepin-11(5H)-one

Application Notes and Protocols for the Crystallization of Dibenzo[b,e][1][2]oxazepin-11(5H)-one

Introduction: The Critical Role of Crystallization in the Purification of Dibenzo[b,e][1][2]oxazepin-11(5H)-one

Dibenzo[b,e][1][2]oxazepin-11(5H)-one is a key heterocyclic scaffold in medicinal chemistry, forming the core structure of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of removing impurities such as starting materials, byproducts, and residual solvents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the development of robust protocols for the crystallization of dibenzo[b,e][1][2]oxazepin-11(5H)-one. The methodologies described herein are grounded in the principles of solubility and are designed to be both effective and adaptable to various laboratory settings.

Scientific Principles of Solvent Selection

The choice of a suitable solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[3] This differential solubility is the driving force for crystal formation upon cooling.

Key considerations for solvent selection include:

  • Polarity Matching: The principle of "like dissolves like" is a fundamental guide. Dibenzo[b,e][1][2]oxazepin-11(5H)-one is a moderately polar molecule, suggesting that solvents of intermediate polarity are likely to be effective.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for dissolution but not so high as to pose a risk of compound decomposition.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

Recommended Solvents and Systems

Based on available data for dibenzo[b,e][1][2]oxazepin-11(5H)-one and structurally related compounds, several solvent systems are recommended for initial screening.[4] The compound is reported to be slightly soluble in methanol and DMSO at room temperature.[4][5] For a derivative, a mixture of ethyl acetate and heptane has been successfully used for recrystallization.[6]

Single Solvent Systems
  • Methanol: A polar protic solvent that is often effective for compounds with hydrogen bonding capabilities.

  • Ethanol: Similar to methanol, ethanol is a good starting point for moderately polar compounds.

  • Isopropanol: Its higher boiling point compared to methanol and ethanol can sometimes offer better crystallization kinetics.

  • Ethyl Acetate: A moderately polar aprotic solvent that can be effective for a range of organic compounds.

Mixed Solvent Systems

When a single solvent does not provide the ideal solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

  • Ethyl Acetate / Heptane: This is a classic mixed solvent system where the compound is dissolved in the more polar ethyl acetate, and the non-polar heptane is added to induce crystallization.

  • Ethanol / Water: A common and effective system where the addition of water as an anti-solvent reduces the solubility of the organic compound.

Experimental Workflow and Protocols

The following section outlines a systematic approach to solvent screening and provides a detailed protocol for the crystallization of dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Solvent Screening Workflow

The process of identifying the optimal crystallization solvent can be streamlined by following a logical workflow.

Crystallization_WorkflowWorkflow for Crystallization Solvent ScreeningAStart: Crude Dibenzo[b,e][1,4]oxazepin-11(5H)-oneBSmall-Scale Solubility Tests(e.g., Methanol, Ethanol, EtOAc, Heptane)A->BCEvaluate Solubility at Room Temperature and Boiling PointB->CDIdentify Promising Single Solvents(High solubility when hot, low when cold)C->DGood differential solubilityFIdentify Good Solvent / Poor Solvent Pairs(e.g., EtOAc/Heptane, EtOH/Water)C->FNo suitable single solventEProceed to Single Solvent Recrystallization ProtocolD->EHAnalyze Purity of Crystals (e.g., HPLC, mp)E->HGProceed to Mixed Solvent Recrystallization ProtocolF->GG->HIOptimize Protocol (e.g., cooling rate, solvent ratios)H->IPurity not optimalJEnd: Purified Dibenzo[b,e][1,4]oxazepin-11(5H)-oneH->JHigh Purity AchievedI->ERe-run single solventI->GRe-run mixed solvent

Caption: Logical workflow for screening and selecting an optimal crystallization solvent system.

Protocol 1: Single Solvent Recrystallization

This protocol is suitable for use with solvents such as methanol, ethanol, or isopropanol.

Materials and Equipment:

  • Crude Dibenzo[b,e][1][2]oxazepin-11(5H)-one

  • Selected recrystallization solvent (e.g., Methanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude dibenzo[b,e][1][2]oxazepin-11(5H)-one in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If a condenser is used, attach it to the flask.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (211-213 °C) until a constant weight is achieved.[4]

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate / Heptane)

This protocol is effective when a single solvent does not provide the desired solubility characteristics.

Materials and Equipment:

  • Crude Dibenzo[b,e][1][2]oxazepin-11(5H)-one

  • Ethyl Acetate ("good" solvent)

  • Heptane ("poor" solvent)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Drying: Collect, wash with a small amount of cold ethyl acetate/heptane mixture, and dry the crystals as described in Protocol 1.

Data Summary and Key Parameters

The following table summarizes the key physical properties of dibenzo[b,e][1][2]oxazepin-11(5H)-one and the recommended crystallization parameters.

ParameterValue / RecommendationSource
Molecular Formula C₁₃H₉NO₂[7][8]
Molecular Weight 211.22 g/mol [7][8]
Melting Point 211-213 °C[4]
Appearance Solid
Recommended Single Solvents Methanol, Ethanol, IsopropanolInferred
Recommended Mixed Solvents Ethyl Acetate/Heptane, Ethanol/Water[6]
Cooling Method Slow cooling to room temperature, then ice bathGeneral Practice
Drying Method Vacuum oven below melting pointGeneral Practice

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Re-heat the solution to dissolve the oil, add more solvent, and allow for slower cooling.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not sufficiently saturated or is supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.

  • Low Yield: To improve yield, ensure the minimum amount of hot solvent was used for dissolution and that the solution was adequately cooled in an ice bath.

Conclusion

The crystallization of dibenzo[b,e][1][2]oxazepin-11(5H)-one is a critical step in obtaining high-purity material for research and development. By systematically screening a selection of suitable single and mixed solvent systems, and by following the detailed protocols provided in this application note, researchers can effectively purify this important heterocyclic compound. The key to successful crystallization lies in the careful selection of solvents and the controlled manipulation of temperature to exploit the differential solubility of the target compound.

References

  • Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenz(B,F)(1,4)Oxazepine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,11-Dihydrodibenzo[b,e][1][2]oxazepine. PubChem. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • ChemBK. (n.d.). Dibenzo[b,f][1][2]oxazepin-11(10H)-one. Retrieved from [Link]

  • Anderson, R. J., et al. (2022). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 833-840.

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 24). What would be the most suitable solvent for a single-solvent recrystallization? Retrieved from [Link]

Troubleshooting & Optimization

Preventing regioisomer formation in dibenzoxazepine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Regioisomer Formation

Welcome to the Technical Support Center for dibenzoxazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their synthetic routes. Unwanted regioisomers can complicate purification, reduce yields, and impact the biological activity of the target molecule. This guide provides practical, in-depth solutions to these common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for forming the dibenzoxazepine core, and which are most prone to regioisomer formation?

A1: The most prevalent methods for constructing the central seven-membered ring of dibenzoxazepines are intramolecular Ullmann condensation and Buchwald-Hartwig amination. Both of these cross-coupling reactions can be susceptible to regioisomer formation, particularly when using substituted starting materials where two different C-N or C-O bonds can be formed. Direct C-H arylation is an emerging strategy that can also present regioselectivity challenges depending on the directing groups present.

Q2: How do the electronic properties of substituents on the aromatic rings influence regioselectivity?

A2: The electronic nature of substituents plays a crucial role. In general, electron-withdrawing groups can influence the reactivity of the positions ortho and para to them, while electron-donating groups can activate these positions.[1] For instance, in an Ullmann-type reaction, the position with the most electron-deficient character will often be more susceptible to nucleophilic attack. Conversely, in palladium-catalyzed reactions like the Buchwald-Hartwig amination, the electronic properties of substituents can affect the oxidative addition step.[2]

Q3: Can the choice of solvent have a significant impact on the regiochemical outcome?

A3: Absolutely. The polarity and coordinating ability of the solvent can influence the reaction mechanism and, consequently, the regioselectivity. For example, in some cases, a switch in solvent can lead to a complete reversal of regioselectivity.[3] It is believed that different solvents can stabilize transition states leading to different regioisomers to varying extents.

Q4: My synthesis of a loxapine analog is producing a mixture of two regioisomers. What is the likely cause?

A4: Loxapine synthesis often involves the cyclization of a 2-aminophenoxy intermediate.[4] If your starting materials are asymmetrically substituted, you may have two non-equivalent positions for the intramolecular cyclization to occur, leading to a mixture of regioisomers. The specific reaction conditions, including the catalyst, base, and temperature, will dictate the ratio of these isomers.

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity in Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-O and C-N bonds.[5][6][7] However, it often requires harsh reaction conditions and can suffer from poor regioselectivity.

Problem: Formation of a significant amount of the undesired regioisomer during an intramolecular Ullmann cyclization to form a dibenzoxazepine.

Underlying Cause: The relative reactivity of the two potential cyclization sites is similar under the reaction conditions, leading to a lack of selectivity.

Solutions:

  • Ligand Selection: While traditional Ullmann reactions are often ligand-free, the use of specific ligands can significantly improve selectivity by modulating the reactivity of the copper catalyst. Phenanthroline and N,N'-dimethylethylenediamine have been shown to be effective in similar cross-coupling reactions.[8]

  • Base and Temperature Optimization: The choice of base and reaction temperature can have a profound effect on the reaction rate and selectivity. A weaker base and lower temperature may favor the thermodynamically more stable product, while a stronger base and higher temperature may favor the kinetically controlled product.

    Parameter Recommendation Rationale
    Base Screen K2CO3, Cs2CO3, and K3PO4The choice of base can influence the deprotonation of the nucleophile and the overall reaction kinetics.
    Temperature Start at a lower temperature (e.g., 100 °C) and gradually increase.Lower temperatures can enhance the inherent selectivity of the reaction.
    Solvent Test polar aprotic solvents like DMF, NMP, and DMSO.These solvents are typically required for Ullmann reactions but can also influence selectivity.[5]

Experimental Protocol: Screening for Optimal Ullmann Conditions

  • Set up parallel reactions in small-scale reaction vials.

  • To each vial, add the dibenzoxazepine precursor (1 equivalent), CuI (0.1 equivalents), and the chosen ligand (0.2 equivalents).

  • Add the selected base (2 equivalents) and solvent.

  • Degas the reaction mixtures and heat to the desired temperature.

  • Monitor the reactions by LC-MS or GC-MS to determine the ratio of regioisomers at different time points.

Guide 2: Enhancing Regioselectivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for C-N bond formation that often proceeds under milder conditions than the Ullmann reaction.[9] However, achieving high regioselectivity can still be a challenge.

Problem: Low regioselectivity in the intramolecular Buchwald-Hartwig cyclization for dibenzoxazepine synthesis.

Underlying Cause: The palladium catalyst may not be sufficiently selective for the desired C-N bond-forming event. This can be influenced by the ligand, base, and solvent.

Solutions:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in controlling the outcome of Buchwald-Hartwig reactions. Sterically bulky and electron-rich ligands often promote the desired reactivity and selectivity.

    Ligand Characteristics Potential Application
    SPhos Bulky biarylphosphineOften provides good results in challenging C-N couplings.[2]
    XPhos Highly active and versatileA good starting point for optimization.[10]
    DPEphos Wide bite angleCan influence the geometry of the palladium center and thus selectivity.[9]
  • Systematic Screening of Reaction Parameters: A design of experiments (DoE) approach can be highly effective in identifying the optimal combination of catalyst, ligand, base, and solvent.

Experimental Workflow for Buchwald-Hartwig Optimization

Buchwald_Hartwig_Optimization cluster_start Starting Materials cluster_screening Parameter Screening cluster_analysis Analysis cluster_optimization Optimization Precursor Dibenzoxazepine Precursor Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Precursor->Catalyst Ligand Phosphine Ligand (e.g., SPhos, XPhos) Precursor->Ligand Base Base (e.g., Cs2CO3, K3PO4) Precursor->Base Solvent Solvent (e.g., Toluene, Dioxane) Precursor->Solvent LCMS LC-MS/GC-MS Analysis Catalyst->LCMS Ligand->LCMS Base->LCMS Solvent->LCMS Ratio Determine Regioisomeric Ratio LCMS->Ratio Optimized Optimized Conditions Ratio->Optimized

Caption: Workflow for optimizing Buchwald-Hartwig reaction conditions.

Guide 3: Leveraging Direct C-H Arylation for Regiocontrolled Synthesis

Direct C-H arylation is a more atom-economical approach that avoids the pre-functionalization of starting materials.[11][12] Regioselectivity is typically controlled by the inherent reactivity of the C-H bonds or through the use of a directing group.

Problem: Poor or incorrect regioselectivity in a direct C-H arylation approach to a dibenzoxazepine.

Underlying Cause: The catalyst is not differentiating effectively between multiple available C-H bonds for activation.

Solutions:

  • Installation of a Directing Group: The most reliable way to control regioselectivity in C-H activation is to introduce a directing group that can coordinate to the metal catalyst and position it for selective C-H cleavage.

    • Common Directing Groups: Amides, carboxylic acids, and some nitrogen-containing heterocycles can serve as effective directing groups.[13]

  • Catalyst and Oxidant Selection: The choice of catalyst (e.g., palladium, rhodium, ruthenium) and oxidant can significantly impact the regiochemical outcome.

Conceptual Workflow for Directing Group Strategy

Directing_Group_Strategy Start Substrate with Multiple C-H Bonds Install_DG Install Directing Group (DG) Start->Install_DG CH_Activation Directed C-H Activation/ Arylation Install_DG->CH_Activation Cyclization Intramolecular Cyclization CH_Activation->Cyclization Remove_DG Remove Directing Group (optional) Cyclization->Remove_DG Product Regiopure Dibenzoxazepine Cyclization->Product If DG is part of final structure Remove_DG->Product

Caption: Strategy for regiocontrol using a directing group in C-H arylation.

References

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015). RSC Publishing. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). National Institutes of Health. Available at: [Link]

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][2][14]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Dibenzo[ B, D]oxepines via Olefinic C-F Bond Functionalization and Intramolecular Pd-Catalyzed C-H Arylation. (2018). PubMed. Available at: [Link]

  • Atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation with centre-axis chirality transfer. ResearchGate. Available at: [Link]

  • Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[2][3]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals*. (2015). ResearchGate. Available at: [Link]

  • A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. ResearchGate. Available at: [Link]

  • Stereodivergent Synthesis of Diversely Substituted Dibenzoxazepines Using Imine Reductases. (2025). PubMed. Available at: [Link]

  • Structures of loxapine and amoxapine. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024). National Institutes of Health. Available at: [Link]

  • Method for synthesizing loxapine. (2021). Patsnap. Available at: [Link]

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2024). Beilstein Journals. Available at: [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. (2025). ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. Available at: [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Available at: [Link]

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive A. (2025). Thieme. Available at: [Link]

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. Available at: [Link]

  • Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. KUBIKAT. Available at: [Link]

  • LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • Modern Strategies for Heterocycle Synthesis. (2020). National Institutes of Health. Available at: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. Available at: [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015). Chemistry LibreTexts. Available at: [Link]

  • Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). ACS Publications. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (2025). ResearchGate. Available at: [Link]

  • Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C-C Bond Cleavage. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2023). MDPI. Available at: [Link]

  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2021). MDPI. Available at: [Link]

Sources

Solubility issues with dibenzo[b,e][1,4]oxazepin-11(5H)-one in DMSO

Technical Support Center: Dibenzo[b,e][1][2]oxazepin-11(5H)-one

Welcome to the technical support guide for handling Dibenzo[b,e][1][2]oxazepin-11(5H)-one. This document provides in-depth troubleshooting for common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring the complete dissolution and stability of your test compounds is paramount for generating accurate and reproducible data. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Dibenzo[b,e][1][2]oxazepin-11(5H)-one in DMSO. Is this expected?

Yes, this is a common challenge. Dibenzo[b,e][1][2]oxazepin-11(5H)-one has a rigid, planar, tricyclic structure. Such molecules often exhibit strong crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure and allow the solvent to surround individual molecules. The compound has a high melting point of 211-213°C, which is indicative of this strong crystal packing[3][4][5]. While DMSO is a powerful polar aprotic solvent, compounds with high melting points and low flexibility can be difficult to dissolve even in it[6].

Furthermore, chemical database entries often describe its solubility in DMSO as "slight," confirming that achieving high concentrations can be problematic[3][5].

Q2: My compound was dissolved in DMSO, but it precipitated after storage or a freeze-thaw cycle. Why did this happen?

This is almost certainly due to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere, and even brief exposure to air can introduce a significant amount of water into your stock solution[1][7]. The presence of water increases the polarity of the solvent mixture and can drastically decrease the solubility of lipophilic or poorly soluble organic compounds[2][8].

This phenomenon can lead to the formation of a supersaturated solution that is kinetically stable but thermodynamically unstable. Freeze-thaw cycles provide the energy needed to overcome the kinetic barrier, leading to crystallization and precipitation of your compound[8].

Q3: What is the maximum recommended concentration for this compound in DMSO?

There is no universally defined maximum concentration, as it depends heavily on the purity of your compound lot and the quality (specifically, the water content) of your DMSO. As a starting point, it is advisable to prepare a stock solution at a concentration you know to be achievable (e.g., 10 mM) and then perform serial dilutions. Forcing a very high concentration (e.g., >50 mM) is likely to lead to the issues described above. Many screening libraries store compounds at a standard 10 mM concentration in DMSO to avoid such problems.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues. The core principle is to introduce energy into the system to overcome the compound's crystal lattice energy while ensuring the solvent quality is optimal.

Issue: Solid material will not dissolve in DMSO at room temperature.

Your primary challenge is to overcome the intermolecular forces holding the compound in its solid, crystalline state. The following steps are ordered from least to most aggressive.

Step 1: Verify the Quality of Your DMSO.

  • Causality: DMSO is extremely hygroscopic; it readily attracts and holds water molecules from the environment[1]. This absorbed water alters the solvent's properties and significantly reduces its ability to dissolve many organic compounds, particularly large, lipophilic ones[2][8].

  • Protocol:

    • Use only anhydrous (or "dry") DMSO, preferably from a freshly opened bottle with a septum-sealed cap.

    • Purchase DMSO in small-volume bottles to minimize the number of times the bottle is opened, reducing cumulative moisture exposure.

    • Store DMSO under an inert gas (like argon or nitrogen) and in a desiccator.

Step 2: Apply Gentle Heating.

  • Causality: For most organic solids, the dissolution process is endothermic, meaning it requires an input of energy. Heating the solution provides this thermal energy, increasing the kinetic energy of the solvent molecules and helping to break down the solute's crystal lattice structure.

  • Protocol:

    • Place the sealed vial containing the compound and DMSO into a water bath or heating block set to 30-40°C.

    • Agitate the vial intermittently by vortexing for 1-2 minutes.

    • Allow 10-15 minutes for dissolution. Do not exceed temperatures that could lead to compound degradation. While this specific compound is stable under normal conditions, it's a good general practice to use the minimum heat necessary[9][10].

Step 3: Use Sonication.

  • Causality: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent. The rapid formation and collapse of these bubbles generate localized energy and intense agitation at the surface of the solid particles, physically breaking them apart and enhancing solvent penetration. This is a mechanical, rather than thermal, way to add energy.

  • Protocol:

    • Place the sealed vial into a bath sonicator.

    • Sonicate for 10-20 minute intervals.

    • Check for dissolution visually after each interval. Be aware that prolonged sonication can also generate heat.

The following diagram outlines the decision-making process for troubleshooting initial dissolution problems.

Gcluster_startcluster_verificationStep 1: Solvent Quality Checkcluster_energyStep 2: Energy Inputcluster_advancedStep 3: Advanced Optionscluster_endstartStart: Compound Insoluble in DMSOcheck_dmsoIs DMSO anhydrous and from a fresh bottle?start->check_dmsouse_new_dmsoAction: Use fresh, anhydrous DMSO.check_dmso->use_new_dmsoNoheatApply gentle heat (30-40°C) with vortexing.check_dmso->heatYesuse_new_dmso->heatsonicateUse bath sonication for 10-20 min.heat->sonicateStill InsolubledissolvedResult: Compound Dissolvedheat->dissolvedDissolvedcosolventConsider a co-solvent (e.g., NMP, DMF) if assay permits.sonicate->cosolventStill Insolublesonicate->dissolvedDissolvedcosolvent->dissolvedDissolvednot_dissolvedResult: Still Insoluble(Re-evaluate required concentration)cosolvent->not_dissolvedStill Insoluble

Caption: Troubleshooting workflow for dissolving Dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Issue: Compound precipitates out of DMSO solution over time.

This is a classic sign of either moisture contamination or the creation of an unstable, supersaturated solution.

Step 1: Proper Storage and Handling.

  • Causality: Preventing moisture absorption is key to long-term stability in DMSO stock solutions. Every time a vial is opened in ambient air, moisture is introduced[1][7].

  • Protocol:

    • Aliquot: After successfully dissolving your compound, immediately aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).

    • Storage: Store aliquots at -20°C or -80°C in a desiccated environment.

    • Handling: Before opening an aliquot, allow it to equilibrate completely to room temperature. This prevents condensation from forming on the cold surfaces inside the vial.

Step 2: Re-dissolving Precipitate.

  • Causality: If precipitation has already occurred, you must re-introduce energy to get the compound back into solution before use.

  • Protocol:

    • Ensure the vial is tightly sealed.

    • Warm the vial to 30-40°C while vortexing.

    • If warming is insufficient, sonicate for 5-10 minutes.

    • Visually confirm that all precipitate has returned to solution before making any dilutions for your experiment. Failure to do so will result in inaccurate concentrations in your assays.

The diagram below illustrates the factors contributing to precipitation from a DMSO stock solution.

Gcluster_solventSolvent Issuescluster_compoundCompound Propertiescluster_handlingHandling & Storagecenter_nodePrecipitation fromDMSO Stock SolutionmoistureMoisture Absorption(Hygroscopicity)moisture->center_nodepurityInitial DMSO Puritypurity->center_nodelatticeHigh CrystalLattice Energylattice->center_nodeconcentrationSupersaturation(Concentration too high)concentration->center_nodefreeze_thawRepeatedFreeze-Thaw Cyclesfreeze_thaw->center_nodestorageImproper Storage(Not desiccated)storage->center_node

Technical Support Center: Troubleshooting Smiles Rearrangement in Dibenzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization and Failure Analysis of Smiles Rearrangement Protocols for Dibenz[b,f][1,4]oxazepine (DBO) Scaffolds. Ticket ID: DBO-SMILES-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Module 1: Executive Summary & Diagnostic Triage

The Issue: You are attempting to synthesize a dibenz[b,f][1,4]oxazepine core, likely via a cascade sequence involving an


 reaction followed by a Smiles rearrangement. The rearrangement step—critical for establishing the thermodynamic 

-linked tricyclic system from a kinetic

-linked intermediate—is failing, stalling, or yielding hydrolysis byproducts.

The Mechanism: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[1][2][3][4][5][6][7][8] In DBO synthesis, this typically involves the migration of an electron-deficient aryl ring from a heteroatom (often Oxygen) to a more nucleophilic heteroatom (Nitrogen), proceeding through a spirocyclic anionic Meisenheimer complex.

Quick Diagnostic Matrix:

ObservationProbable CauseImmediate Action
Reaction stalls at

-linked intermediate
Solvent polarity too low; Meisenheimer complex destabilized.Switch from THF/Dioxane to DMSO or DMF .
Starting material remains unchanged Nucleophile (amine/amide) not deprotonated.Switch to a stronger base (e.g., NaH or KOtBu ) or increase base equivalents.
Hydrolysis of amide/ester linker "Wet" conditions; Hydroxide competing as nucleophile.Dry solvents (Karl Fischer < 50 ppm); switch to anhydrous Cs₂CO₃ .
Low Yield / Complex Mixture Migrating ring lacks electronic activation.Introduce EWG (

) ortho/para on migrating ring or use Cu/Pd catalysis .

Module 2: Critical Parameters & Optimization

Solvent Effects: The Polarity Switch

The Smiles rearrangement relies on the stabilization of the polar Meisenheimer transition state.

  • The Trap: Using non-polar or moderately polar solvents (DCM, Toluene, 1,4-Dioxane) often arrests the reaction at the kinetic

    
    -arylated intermediate.
    
  • The Fix: Use high-dielectric solvents. DMSO and DMF are superior because they solvate the cation (e.g.,

    
    ), leaving the anionic nucleophile "naked" and highly reactive, while also stabilizing the polar transition state.
    
  • Evidence: Research indicates that solvent choice alone can dictate the product divergence between

    
    -substituted intermediates and the rearranged DBO final products [1].
    
Electronic Activation (The "Push-Pull" System)

The migrating aryl ring must be electron-deficient to accept the intramolecular attack.

  • Requirement: An Electron-Withdrawing Group (EWG) at the ortho or para position relative to the bridgehead is often non-negotiable for metal-free conditions.

  • Troubleshooting: If your substrate is electron-rich (e.g., contains -OMe, -Me), the activation energy for the Meisenheimer complex formation is too high.

    • Solution A: Add a temporary EWG (like a nitro group) that can be reduced/removed later.

    • Solution B: Switch to Copper-catalyzed conditions (Ullmann-type mechanism) which lowers the barrier for electron-rich systems [4].

Base Selection & Water Management
  • The Hydrolysis Risk: Strong hydroxide bases (NaOH, KOH) in the presence of trace water will hydrolyze the amide/ester backbone before the rearrangement occurs [2].

  • Recommendation: Use Cesium Carbonate (

    
    )  in anhydrous DMF/DMSO. The "Cesium Effect" aids in solubility and coordination, often facilitating the intramolecular attack better than sodium or potassium [3].
    

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic and mechanistic pathway for a typical DBO synthesis involving a Smiles rearrangement.

Smiles_DBO_Troubleshooting Start Substrate: Precursor (e.g., Salicylamide deriv.) Condition_Check Check Reaction Conditions Start->Condition_Check Path_Ionic Standard Base Conditions (Cs2CO3, K2CO3) Condition_Check->Path_Ionic EWG Present on Ring Path_Metal Metal Catalysis (CuI, Pd(OAc)2) Condition_Check->Path_Metal Electron-Rich Ring Intermediate_O Intermediate: O-Linked Ether (Kinetic) Path_Ionic->Intermediate_O Product_DBO Product: Dibenzo[b,f][1,4]oxazepine (Thermodynamic) Path_Metal->Product_DBO Direct Cyclization Decision_Solvent Solvent Polarity? Intermediate_O->Decision_Solvent Decision_Solvent->Intermediate_O Low Polarity (Dioxane/THF) Meisenheimer Transition State: Spirocyclic Meisenheimer Complex Decision_Solvent->Meisenheimer High Polarity (DMSO/DMF) + Heat Failure_Hydrolysis Failure: Hydrolysis / Side Products Decision_Solvent->Failure_Hydrolysis Wet / Strong Base Meisenheimer->Product_DBO Rearrangement (Smiles)

Figure 1: Decision tree and mechanistic flow for optimizing Smiles rearrangement in DBO synthesis. Note the critical divergence point at solvent selection.

Module 4: Standard Operating Protocol (SOP)

Protocol: One-Pot Synthesis of Dibenzo[b,f][1,4]oxazepine via Smiles Rearrangement Adapted from solvent-controlled divergent synthesis methodologies [1, 2].[9]

Reagents:

  • Substrate: 2-aminophenol derivative (1.0 equiv) + 2-chloro-3-nitrobenzoic acid derivative (1.0 equiv).

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Anhydrous DMSO (0.2 M concentration).

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminophenol and the 2-chlorobenzoic acid derivative in anhydrous DMSO.

  • Base Addition: Add

    
     in one portion. Purge the headspace with Argon/Nitrogen.
    
  • Cyclization/Rearrangement: Heat the reaction mixture to 100–120 °C .

    • Checkpoint: Monitor by TLC/LC-MS. The initial formation of the

      
      -linked intermediate (lower polarity) may be observed within 1-2 hours.
      
    • Critical Step: Continue heating. The conversion of the

      
      -linked intermediate to the 
      
      
      
      -linked DBO (often higher polarity or distinct UV shift) requires sustained thermal energy to overcome the rearrangement barrier.
  • Completion: Reaction is typically complete in 6–12 hours.

  • Workup: Cool to RT. Pour into ice-water. If the product precipitates, filter and wash with water. If not, extract with EtOAc, wash with brine (

    
    ) to remove DMSO, dry over 
    
    
    
    , and concentrate.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why do I isolate the O-linked ether instead of the DBO? A: You have likely fallen into a "kinetic trap." The initial


 (forming the ether) is faster than the rearrangement. If you stop the reaction too early, or if the temperature is too low (< 80°C), or if the solvent is not polar enough (e.g., using THF), the rearrangement will not proceed. Action:  Switch to DMSO and increase temperature to >100°C.

Q2: Can I perform this reaction without an electron-withdrawing group (EWG)? A: Not easily under standard "Smiles" conditions. The anionic spirocyclic intermediate is unstable without an EWG to delocalize the negative charge. Action: If your scaffold cannot tolerate an EWG, use a Copper catalyst (CuI, 10 mol%) with a ligand (e.g., L-proline) to facilitate the C-N bond formation via an Ullmann-type mechanism [4].

Q3: My product is hydrolyzing. Where is the water coming from? A: DMSO and DMF are hygroscopic. Even "anhydrous" bottles can absorb atmospheric moisture quickly. Furthermore, using hydroxide bases (NaOH) generates water upon deprotonation. Action: Use carbonate bases (


) and add activated 3Å molecular sieves to the reaction vessel.

Q4: Is the rearrangement reversible? A: Generally, the Smiles rearrangement is driven by thermodynamics (formation of the stronger amide-like resonance or relief of steric strain). However, in some pyrimidine-fused systems, the reaction can be reversible depending on pH. In typical DBO synthesis, the formation of the tricyclic system is irreversible due to the stability of the fused 7-membered ring [1].

References

  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives. Organic Chemistry Frontiers. [Link]

  • One Pot Regioselective Synthesis of a Small Library of Dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles Rearrangement. ACS Combinatorial Science. [Link][10][11]

  • Smiles Rearrangement. Wikipedia / Organic Reactions. [Link]

  • Recent advances in dibenzo[b,f][1,4]oxazepine synthesis. Heterocyclic Communications. [Link]

Sources

Removing unreacted 2-aminophenol from dibenzoxazepine product

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the removal of unreacted 2-aminophenol from dibenzoxazepine products. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific derivative.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My isolated dibenzoxazepine product has a pink or brown discoloration. What is the cause and how can I remove it?

A: This is a classic sign of residual 2-aminophenol contamination. 2-aminophenol is prone to air oxidation, forming colored impurities which are intensely colored and can tint your entire batch even if present in small amounts.[1] The discoloration indicates that the primary purification was incomplete.

  • Immediate Solution: Re-subject your product to one of the detailed purification protocols in Section 3. An acid-base extraction (Protocol 3.1) is particularly effective at removing both the unreacted 2-aminophenol and its colored, acidic oxidized derivatives.

  • Preventative Measure: Ensure that the initial reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). See Section 2.2 for a detailed TLC protocol. Additionally, working under an inert atmosphere (Nitrogen or Argon) during the reaction work-up can minimize this oxidation.

Q2: I performed a purification, but my NMR spectrum still shows small aromatic peaks that don't match my product. How can I confirm if it's 2-aminophenol?

A: The most direct way is to compare the spectrum of your product with a known spectrum of 2-aminophenol. 2-aminophenol has a distinct set of four protons in the aromatic region (typically between 6.7-7.2 ppm) which may be partially obscured by your product's signals.

  • Diagnostic Test: A simple diagnostic test is to "spike" a small, clean NMR sample of your product with a tiny amount of 2-aminophenol. If the impurity peaks in your original spectrum increase in intensity, it confirms the contaminant's identity.

  • Definitive Analysis: For a quantitative answer, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3] By comparing the retention time of the impurity peak with that of a 2-aminophenol standard, you can confirm its identity and determine its percentage in the mixture.

Q3: I tried washing my organic layer with dilute acid to remove the 2-aminophenol, but my product yield dropped dramatically. What went wrong?

A: This is a common and insightful problem. While the amino group of 2-aminophenol is basic and can be protonated and extracted by acid, many dibenzoxazepine scaffolds also contain a basic nitrogen atom within their heterocyclic core.[4][5] By washing with acid, you inadvertently protonated your dibenzoxazepine product, making it water-soluble and causing it to be extracted into the aqueous layer along with the impurity.

  • The Correct Approach: A basic wash is the superior strategy. 2-aminophenol is amphoteric, meaning it has both acidic and basic properties. Its phenolic proton is acidic (pKa ≈ 9.97) and will be readily deprotonated by a moderately strong base like 1M NaOH to form a water-soluble sodium phenoxide salt.[6] Your dibenzoxazepine product is unlikely to have any acidic protons and will remain in the organic layer. This provides excellent selectivity. Refer to Protocol 3.1 for the exact procedure.

Q4: My primary purification by recrystallization failed to remove the impurity. The discoloration and extra NMR peaks remain. What are my next steps?

A: Recrystallization relies on significant differences in solubility between your product and the impurity in the chosen solvent.[7][8] Failure indicates that either a poor solvent was chosen or the impurity has very similar solubility properties to your product.

  • Next Step: Do not re-attempt recrystallization with a different solvent as a first choice. This can be time-consuming and may not be successful.

  • Recommended Action: The most robust and orthogonal approach is to switch to a separation technique based on a different chemical principle. Both liquid-liquid extraction (Protocol 3.1) and column chromatography (Protocol 3.2) separate based on differences in acidity and polarity, respectively. These are fundamentally different from solubility and are almost certain to be effective where recrystallization failed.

Section 2: Core Principles & In-Process Monitoring

A successful purification is built on understanding the chemical differences between the target compound and the impurity.

Foundational Chemical Properties

The key to separating dibenzoxazepine from 2-aminophenol lies in their differing polarity and acid-base properties. 2-Aminophenol contains highly polar hydroxyl (-OH) and amino (-NH2) groups capable of hydrogen bonding, making it significantly more polar and water-soluble than the larger, more rigid dibenzoxazepine core.[1][9][10]

Crucially, the amphoteric nature of 2-aminophenol provides a powerful handle for separation.[11]

Property2-AminophenolDibenzoxazepine (Typical)Rationale for Separation
Molecular Weight 109.13 g/mol [9]>195 g/mol [12]Significant size and polarity difference.
Polarity High (due to -OH, -NH2)Moderate to LowIdeal for silica gel chromatography.
Amino Group pKa ~4.78 (for the conjugate acid)Basic (pKa varies by structure)Acid extraction is non-selective if the product is also basic.
Phenolic Group pKa ~9.97[6]N/AKey handle for selective basic extraction.
Solubility Soluble in hot water, alcohols, ether[1][9]Generally soluble in organic solvents (DCM, Chloroform, Ethyl Acetate).Basis for recrystallization, but less reliable than extraction.
In-Process Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for visualizing the success of your purification in real-time. Due to its high polarity, 2-aminophenol will have a much lower Retention Factor (Rf) on a silica gel plate than the less polar dibenzoxazepine product.

Step-by-Step TLC Protocol:

  • Prepare the Eluent: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. You may need to adjust this ratio to get the product spot to an Rf of ~0.3-0.4.

  • Spot the Plate: On a silica gel TLC plate, spot the following:

    • Lane 1 (Reference): A dilute solution of pure 2-aminophenol.

    • Lane 2 (Crude): Your unpurified reaction mixture.

    • Lane 3 (Purified): A sample from your organic layer after purification.

  • Develop and Visualize: Place the plate in a chamber with the eluent. After the solvent front nears the top, remove the plate and visualize it under a UV lamp (254 nm). You can also stain with potassium permanganate.

  • Analyze:

    • The 2-aminophenol spot (Lane 1) should be near the baseline (low Rf).

    • Your crude mixture (Lane 2) should show at least two spots: the product (higher Rf) and 2-aminophenol (lower Rf).

    • Your purified sample (Lane 3) should show only the product spot. The complete absence of the low-Rf spot corresponding to 2-aminophenol confirms a successful purification.

Diagram: TLC Analysis Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent Prepare Eluent (e.g., 7:3 Hex:EtOAc) spot_plate Spot TLC Plate (Reference, Crude, Purified) prep_eluent->spot_plate develop Develop Plate in TLC Chamber spot_plate->develop visualize Visualize (UV Lamp / Stain) develop->visualize check_rf Compare Rf Values visualize->check_rf confirm Confirm Absence of 2-Aminophenol Spot check_rf->confirm

Caption: Workflow for monitoring purification using TLC.

Section 3: Detailed Purification Protocols

The following are field-proven methods for removing 2-aminophenol.

Protocol 3.1: Selective Basic Liquid-Liquid Extraction

This is the most highly recommended method due to its speed, scalability, and high selectivity. It exploits the acidic nature of the phenolic group in 2-aminophenol.[13][14]

  • Dissolution: Dissolve the crude dibenzoxazepine product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • First Wash (Base): Add an equal volume of 1M Sodium Hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

    • Causality: The NaOH deprotonates the phenolic -OH group of 2-aminophenol (pKa ~9.97), forming the sodium phenoxide salt.[11][6] This ionic salt is highly soluble in the aqueous layer and is thus "extracted" from the organic phase. The dibenzoxazepine remains in the organic layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer and set it aside for proper waste disposal.

  • Repeat Wash: Repeat steps 2 and 3 one more time to ensure complete removal of the impurity.

  • Neutral Wash (Brine): Add an equal volume of saturated aqueous Sodium Chloride (brine) solution and shake. This removes residual water and any remaining NaOH from the organic layer.[13]

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified dibenzoxazepine.

  • Confirmation: Confirm purity using the TLC method described in Section 2.2.

Diagram: Basic Extraction Workflow

start Crude Product in Organic Solvent (e.g., DCM) wash1 Wash with 1M NaOH (aq) start->wash1 separate1 Separate Layers wash1->separate1 organic_phase Organic Layer (Dibenzoxazepine) separate1->organic_phase Keep aqueous_phase Aqueous Layer (Sodium Aminophenoxide) separate1->aqueous_phase Discard wash_brine Wash Organic Layer with Brine organic_phase->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate final_product Pure Dibenzoxazepine concentrate->final_product

Sources

Optimizing temperature for dibenzo[b,e]oxazepine ring closure

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Temperature for Intramolecular Ring Closure

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of dibenzo[b,e]oxazepine and related seven-membered heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

The formation of the central seven-membered oxazepine ring is a critical, and often challenging, step. Among the many parameters that influence the success of this intramolecular cyclization, temperature stands out as a primary lever for controlling reaction rate, selectivity, and ultimately, yield. This guide will focus on the strategic optimization of temperature to navigate the complexities of this transformation.

Core Principles: The Thermodynamic and Kinetic Landscape of Cyclization

The decision to form a seven-membered ring is a delicate balance between enthalpy and entropy.[1] Temperature is the key external factor that tilts this balance.

  • Kinetics vs. Thermodynamics: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, reactions can shift towards thermodynamic control, where the most stable product predominates. For dibenzo[b,e]oxazepine ring closure, the desired intramolecular cyclization must compete with potential side reactions like intermolecular polymerization or decomposition.[2]

  • The Arrhenius Equation: The rate of all reactions, desired and undesired, increases with temperature. However, the relative rates do not always increase uniformly. The activation energy (Ea) for side reactions (e.g., decomposition) may be significantly higher than for the desired cyclization. This means that beyond an optimal point, a small increase in temperature can cause a dramatic increase in side product formation.[3]

  • Solubility and Mass Transfer: Reactants must be sufficiently soluble at the reaction temperature for the kinetics to be meaningful.[2][3] In some cases, a minimum temperature is required simply to achieve a homogeneous solution, below which the reaction rate will be limited by mass transfer, not chemical kinetics.

Common synthetic strategies for forming the dibenzo[b,e]oxazepine core include Ullmann-type condensations and Buchwald-Hartwig aminations.[4][5] The optimal temperature is highly dependent on the chosen catalytic system.

  • Ullmann Condensation (Copper-Catalyzed): Traditionally, these reactions require high temperatures, often in excess of 100 °C and sometimes as high as 210 °C, especially with less reactive aryl halides.[6][7] Modern ligand systems can sometimes lower this requirement.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This method is generally more tolerant of lower temperatures, with many transformations running efficiently in the 80-120 °C range.[8][9][10] The choice of ligand plays a crucial role in determining the necessary thermal conditions.

Troubleshooting Guide

This section addresses common issues encountered during the dibenzo[b,e]oxazepine ring closure in a direct question-and-answer format.

Q1: My reaction shows very low conversion of the starting material, even after prolonged reaction times. What should I do?

A1: This is a classic case of insufficient activation energy or poor reaction kinetics.

  • Causality: The reaction temperature is likely too low to overcome the activation energy barrier for the intramolecular cyclization. This is a common issue, especially with sterically hindered substrates or less reactive aryl halides (e.g., chlorides vs. bromides or iodides). At low temperatures, the catalyst may also exhibit low turnover frequency.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress by TLC or LC-MS at each new setpoint.

    • Verify Solubility: Ensure your starting material is fully dissolved at the reaction temperature. If not, consider a solvent with a higher boiling point that can achieve full dissolution.[2]

    • Check Catalyst Activity: If increasing the temperature does not improve conversion, consider that your catalyst may be inactive or poisoned. Ensure all reagents and solvents are pure and anhydrous, as water or other impurities can deactivate many catalysts.[11]

    • Re-evaluate Reagents: If using a Buchwald-Hartwig approach, ensure your base is strong enough (e.g., NaOtBu, K3PO4, Cs2CO3 are common choices).[8][10] For Ullmann reactions, ensure your copper source is activated.[6][7]

Q2: My reaction consumes the starting material, but the yield of the desired dibenzo[b,e]oxazepine is low, and I see a significant amount of high-molecular-weight material or baseline streaking on my TLC plate. What is happening?

A2: This pattern strongly suggests that intermolecular side reactions are outcompeting your desired intramolecular cyclization.

  • Causality: The formation of a seven-membered ring is entropically less favored than five- or six-membered rings. Intermolecular reactions, leading to dimers, trimers, and polymers, are often a significant competing pathway. While higher temperatures increase the rate of the desired reaction, they also increase the rate of these side reactions. However, the key factor here is often concentration.

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: This is the most critical step. Decrease the reaction concentration significantly (e.g., from 0.1 M to 0.01 M or even lower). At low concentrations, the probability of two different molecules finding each other is reduced, thus favoring the intramolecular pathway.[2]

    • Optimize Temperature Under Dilution: Once you have established high-dilution conditions, re-optimize the temperature. You may find that a lower temperature is now sufficient and provides a cleaner reaction profile by minimizing decomposition or other side reactions that were previously masked by polymerization.[2]

    • Slow Addition: Consider adding the substrate slowly via a syringe pump to the heated solution of the catalyst and base. This maintains a pseudo-low concentration of the reactive species throughout the reaction.

Q3: I am observing the formation of several distinct, well-defined spots on my TLC plate in addition to my product. How do I improve selectivity?

A3: The formation of multiple defined byproducts points to competing reaction pathways, which are often highly sensitive to temperature.

  • Causality: Temperature directly influences the chemoselectivity and regioselectivity of a reaction.[12][13] For example, at elevated temperatures, elimination reactions can become competitive.[2] In other cases, rearrangement or fragmentation of the starting material or product can occur. For instance, high temperatures in some dibenzo[b,f]azepine syntheses have been shown to cause rearrangement to acridine byproducts.[4]

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Lower the reaction temperature. Often, the activation energy for side reactions is different from that of the desired pathway. A lower temperature may disproportionately slow the undesired reaction, thereby increasing selectivity for your product.[14]

    • Analyze Byproducts: If possible, isolate and characterize the major byproducts. Understanding their structure provides critical clues about the competing reaction pathways, which can inform your optimization strategy (e.g., changing the base, solvent, or catalyst system).

    • Solvent Screening: The choice of solvent can influence selectivity. Screen a few different solvents (e.g., Toluene, Dioxane, DMF, DMSO) at your new, lower temperature.[2][15]

Troubleshooting Decision Flow

The following diagram outlines a logical workflow for addressing common issues in the ring closure reaction.

G start Low Yield or Complex Mixture check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm incomplete SM Remains: Incomplete Conversion check_sm->incomplete No complete SM Consumed: Low Yield of Product check_sm->complete Yes action_increase_T Action: 1. Incrementally Increase Temp. 2. Check Solubility & Reagents. incomplete->action_increase_T check_byproducts What is the Nature of the Byproducts? complete->check_byproducts polymer Polymer / Baseline Material check_byproducts->polymer discrete_spots Discrete Side Products check_byproducts->discrete_spots action_dilute Action: 1. Decrease Concentration (High Dilution). 2. Re-optimize Temp. polymer->action_dilute action_decrease_T Action: 1. Systematically Decrease Temp. 2. Characterize Byproducts. 3. Screen Solvents. discrete_spots->action_decrease_T G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis prep_vials Prepare 4-6 Reaction Vials (Substrate, Catalyst, Ligand, Base) prep_solvent Add Anhydrous Solvent Under Inert Atmosphere prep_vials->prep_solvent run_rxn Place Vials in Pre-heated Blocks (e.g., 80, 95, 110, 125 °C) prep_solvent->run_rxn stir Stir for Predetermined Time (e.g., 12-24 h) run_rxn->stir quench Quench Reactions stir->quench analyze Analyze Each Reaction by TLC and LC-MS quench->analyze identify Identify Optimal Temperature (Highest Product:Impurity Ratio) analyze->identify

Caption: Workflow for parallel temperature optimization screening.

Methodology:

  • Preparation:

    • In an inert atmosphere glovebox, add the linear precursor (1.0 equiv), catalyst (e.g., Pd(OAc)2, 2-5 mol%), ligand (e.g., BINAP, Xantphos, 4-10 mol%), and base (e.g., Cs2CO3, 2.0 equiv) to 4-6 separate reaction vials equipped with stir bars.

    • Seal the vials with septa caps.

    • Outside the glovebox, add the desired volume of dry, degassed solvent (e.g., Toluene, Dioxane) to each vial via syringe to achieve the target concentration (start with high dilution, e.g., 0.01-0.05 M).

  • Execution:

    • Place each vial into a well of a pre-heated parallel synthesis block set to the desired screening temperatures (e.g., T1=80°C, T2=95°C, T3=110°C, T4=125°C).

    • Allow the reactions to stir vigorously for a set amount of time (e.g., 18 hours).

  • Analysis:

    • Cool all reactions to room temperature.

    • Quench the reactions appropriately (e.g., by adding a saturated aqueous solution of NH4Cl).

    • Extract the organic components with a suitable solvent (e.g., Ethyl Acetate).

    • Spot a small aliquot of each organic extract onto a single TLC plate to visually compare the reaction outcomes.

    • Analyze a diluted aliquot of each reaction mixture by LC-MS to obtain quantitative data on the conversion of starting material and the relative abundance of the desired product versus impurities.

    • Identify the temperature that provides the best balance of high conversion and minimal byproduct formation. This is your optimal temperature for scale-up.

By systematically applying these principles and protocols, you can overcome the common challenges associated with dibenzo[b,e]oxazepine ring closure and confidently optimize your reaction for maximum yield and purity.

References
  • Benchchem. (n.d.). Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane.
  • Wikipedia. (2023). Ullmann condensation.
  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • PMC. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f]o[2][6]xathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. Retrieved from PMC.

  • Royal Society of Chemistry. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations.
  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubMed. (2023). Design and synthesis of novel rigid dibenzo[ b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators.
  • HKUST. (n.d.). One-Pot Synthesis of Dibenz[b,f]o[2][16]xazepines via Mg(ClO ) -Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intra. Retrieved from HKUST.

  • ResearchGate. (2025). Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.
  • ResearchGate. (2025). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues.
  • ResearchGate. (n.d.). Recent advances in dibenzo[b,f]o[2][16]xazepine synthesis. Retrieved from ResearchGate.

  • Beilstein Journals. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions.
  • ResearchGate. (n.d.). How does temperature affect selectivity?.
  • RSC Publishing. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light.
  • RSC Publishing. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.
  • ResearchGate. (n.d.). A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration | Request PDF.
  • PMC. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide.
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d]o[2][16]xazepine Derivatives via a Double Ullmann Coupling Reaction. Retrieved from ResearchGate.

  • ScienceDaily. (2024). Reaction conditions tune catalytic selectivity.
  • Publish. (2024). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach.
  • PMC. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.
  • Benchchem. (n.d.). troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
  • Lund University. (n.d.). The influence of temperature on enzyme selectivity in organic media.
  • Benchchem. (n.d.). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring.
  • ScienceScholar. (2022). Synthesis, characterization and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene.
  • University of Baghdad. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.

Sources

Technical Support Center: HPLC Method Development for Dibenzo[b,e]oxazepin-11(5H)-one Purity Analysis

Technical Support Center: HPLC Method Development for Dibenzo[b,e][1][2]oxazepin-11(5H)-one Purity Analysis

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC purity method development for dibenzo[b,e][1][2]oxazepin-11(5H)-one. This document is structured to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven expertise.

Introduction: The Analytical Challenge

Dibenzo[b,e][1][2]oxazepin-11(5H)-one is a tricyclic heterocyclic compound, the core structure of which is found in various pharmacologically active molecules. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. However, developing a robust and reliable stability-indicating HPLC method can present several challenges, from achieving optimal peak shape and resolution to identifying and quantifying potential impurities and degradation products. This guide is designed to navigate those challenges.

Recommended Starting HPLC Method

Based on methods for structurally related compounds, a robust starting point for method development for dibenzo[b,e][1][2]oxazepin-11(5H)-one is a reversed-phase HPLC (RP-HPLC) method.

Parameter Recommended Starting Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar dibenzo[b,e][1][2]oxazepin-11(5H)-one and its potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape by controlling the ionization of silanol groups on the silica-based stationary phase and the analyte itself. It is also MS-compatible.[1]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and lower backpressure compared to methanol.
Gradient 30% B to 90% B over 20 minutesA gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength for all components.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the sample concentration and sensitivity requirements.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during HPLC method development for dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor > 1.2 or a fronting factor < 0.8.[2]

  • Reduced peak height and poor integration.

Potential Causes & Solutions:

  • Secondary Interactions with Silanols: The basic nitrogen in the oxazepine ring can interact with acidic silanol groups on the column packing material, leading to peak tailing.[3][4]

    • Solution: Decrease the mobile phase pH by using an acidic modifier like formic acid or phosphoric acid to suppress the ionization of silanol groups.[1][5] Using a highly end-capped, high-purity silica column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

    • Solution: Ensure the sample diluent is similar to or weaker than the initial mobile phase composition.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Implement a column washing procedure after each sequence. If the problem persists, consider replacing the column.

Method Development Workflow

Caption: Workflow for HPLC Method Development and Validation.

Problem 2: Poor Resolution Between the Main Peak and Impurities

Symptoms:

  • Overlapping peaks, making accurate quantification difficult.

  • Resolution value (Rs) < 1.5 between critical peak pairs.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the organic modifier and pH of the mobile phase.

    • Solution:

      • Try switching the organic modifier from acetonitrile to methanol, or use a combination of both.

      • Adjust the pH of the mobile phase. Small changes in pH can significantly impact the retention of ionizable impurities.

  • Inadequate Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.

    • Solution: Decrease the gradient slope (e.g., from a 10-minute to a 20-minute gradient).

  • Insufficient Column Efficiency: An old or poorly packed column will have reduced resolving power.

    • Solution: Use a new column or a column with smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC).

Forced Degradation and Stability-Indicating Method

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the main component from its degradation products.[7][8] This is achieved through forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of dibenzo[b,e][1][2]oxazepin-11(5H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve and dilute to the working concentration.

  • Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) for 24 hours. Dissolve and dilute to the working concentration.

Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other.

Troubleshooting Forced Degradation Studies

Caption: Troubleshooting Forced Degradation Analysis.

Frequently Asked Questions (FAQs)

Q1: My retention times are shifting from one injection to the next. What could be the cause?

A1: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

  • Mobile Phase Composition Changes: If preparing the mobile phase manually, ensure accurate measurements. Evaporation of the more volatile organic component can also alter the composition.

  • Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.

Q2: I am observing ghost peaks in my chromatogram. Where are they coming from?

A2: Ghost peaks are peaks that appear in the chromatogram even when a blank is injected.

  • Contaminated Mobile Phase or Diluent: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

  • Carryover from Previous Injections: Implement a needle wash step in your autosampler method. If carryover is severe, a stronger wash solvent may be needed.

  • Late Eluting Peaks from a Previous Run: If running a gradient, ensure the run time is long enough to elute all components from the previous injection.

Q3: Why is the backpressure of my HPLC system increasing?

A3: An increase in backpressure is often due to a blockage in the system.

  • Blocked Frit or Guard Column: Particulate matter from the sample or mobile phase can clog the column inlet frit or the guard column. Try replacing the guard column first. If the pressure remains high, the column inlet frit may need to be replaced.

  • Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the highest organic concentration of your gradient.

  • Sample Precipitation: The sample may be precipitating on the column upon injection if the sample solvent is incompatible with the mobile phase.

Q4: What are the likely impurities in dibenzo[b,e][1][2]oxazepin-11(5H)-one?

A4: While specific impurities depend on the synthetic route, potential process-related impurities could include starting materials, intermediates, and by-products of side reactions. Degradation products could arise from hydrolysis of the amide bond or oxidation of the aromatic rings. A detailed structural elucidation using techniques like LC-MS/MS would be necessary to definitively identify unknown peaks observed during purity analysis.

Conclusion

Developing a robust HPLC method for the purity determination of dibenzo[b,e][1][2]oxazepin-11(5H)-one requires a systematic approach. By starting with a well-reasoned set of initial conditions and employing a logical troubleshooting strategy, researchers can efficiently develop a method that is specific, accurate, and stability-indicating. This guide provides the foundational knowledge and practical advice to address the common challenges encountered in this process, ultimately ensuring the quality and consistency of the final drug substance.

References

  • SIELC Technologies. (2018, May 16). Dibenz[b,f][1][2]oxazepine. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pradhan, D. P., & Annapurna, M. M. (n.d.). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Alsante, K. M., et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

Overcoming steric hindrance in N-substituted dibenzoxazepines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-Substituted Dibenz[b,f][1,4]oxazepines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker in Lead Optimization)

Executive Summary: The "Steric Wall"

You are likely encountering a "steric wall" at the N10 position (bridgehead nitrogen). In the dibenz[b,f][1,4]oxazepine system, the tricyclic core adopts a folded "butterfly" conformation. The ortho-hydrogens on the fused benzene rings create a severe steric clash that shields the nitrogen lone pair.

Standard nucleophilic substitutions (SN2) or reductive aminations often fail here. To overcome this, you must switch from kinetic forcing (heat/excess reagent) to mechanistic engineering (catalyst design or route restructuring).

This guide is divided into two operational modules:

  • Direct Functionalization: For when you already have the core and need to derivatize it.[1]

  • De Novo Assembly: For when you can build the ring around the substituent (the higher-yield strategy).

Module 1: Direct Functionalization (The "Brute Force" Approach)

If you must functionalize an existing dibenzoxazepine core, standard alkyl halides will likely result in <10% yield or elimination side products. You must utilize Palladium-Catalyzed Buchwald-Hartwig Amination optimized for sterically demanding secondary amines.

The Solution: Ligand Engineering

You need a ligand that is bulky enough to promote reductive elimination (the rate-limiting step for crowded systems) but electron-rich enough to facilitate oxidative addition.

Recommended System:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: RuPhos or BrettPhos (Dialkylbiaryl phosphines).

    • Why? These ligands prevent the formation of inactive bis-ligated Pd complexes. Their large cone angle creates a "pocket" that forces the crowded N-H and Aryl-X together.

  • Base: NaOtBu (Strong base required to deprotonate the bulky amine).

  • Solvent: Toluene or 1,4-Dioxane (100°C - 110°C).

Troubleshooting Guide: Direct Coupling
SymptomProbable CauseCorrective Action
Reaction stalls at <20% conversion Catalyst Deactivation (Pd black formation). The bulky amine is not binding fast enough, leading to Pd aggregation.Increase Ligand:Pd ratio to 2:1 or 4:1. Switch to a Pre-catalyst (e.g., RuPhos-Pd-G3) to ensure active species generation.
Starting Material (SM) remains, Aryl Halide consumed β-Hydride Elimination of the alkyl/aryl partner (if applicable) or homocoupling.Switch solvent to tert-Amyl alcohol . The steric bulk of the solvent can suppress side reactions.
Product forms but decomposes Oxidation of the N-substituent . The resulting tertiary amine is electron-rich and prone to N-oxide formation.Perform workup under inert atmosphere (Argon). Filter through basic alumina instead of silica (silica is acidic and can trap the amine).
Low Yield with Alkyl Halides E2 Elimination dominates over SN2 due to steric bulk.Abandon SN2. Switch to Reductive Amination using Ti(OiPr)₄ (Lewis Acid) + NaBH(OAc)₃, or use Ir-catalyzed borrowing hydrogen methodology.
Module 2: De Novo Assembly (The "Architectural" Approach)

If Direct Functionalization yields are <30%, you must restructure your synthesis. It is energetically cheaper to form the C–N bond before closing the rigid seven-membered ring.

Strategy A: The Intramolecular Buchwald-Hartwig

Pre-install the N-substituent on the aniline precursor, then close the ring via an intramolecular C–O or C–N bond formation.

Protocol Workflow:

  • Precursor: N-substituted-2-aminophenol + 1-bromo-2-fluorobenzene.

  • Step 1 (SNAr): Displace the fluorine (easier due to electronegativity).

  • Step 2 (Ring Closure): Intramolecular Pd-catalyzed etherification.

Strategy B: The Ugi-Smiles Rearrangement

For amide-linked substituents, this multicomponent reaction is superior.

  • Components: Amine + Aldehyde + Isocyanide + Phenol (substituted).

  • Mechanism: The Smiles rearrangement moves the phenol oxygen to the aryl ring, locking the nitrogen into the core with the substituent already attached.

Visualization: Decision Logic & Mechanism

DBO_Synthesis Start Start: Target N-Substituted Dibenzoxazepine HaveCore Do you already have the tricyclic core? Start->HaveCore Direct Route A: Direct Functionalization (High Steric Barrier) HaveCore->Direct Yes DeNovo Route B: De Novo Assembly (Pre-functionalized) HaveCore->DeNovo No (or Yield <10%) LigandSelect Critical: Use Bulky Ligands (RuPhos, BrettPhos, tBuXPhos) Direct->LigandSelect BaseSelect Base: NaOtBu or LHMDS (Must deprotonate crowded NH) LigandSelect->BaseSelect Fail Reaction Failed? BaseSelect->Fail PreInstall Install Substituent on Aniline Precursor first DeNovo->PreInstall IntraMol Intramolecular Cyclization (Buchwald-Hartwig or SNAr) PreInstall->IntraMol Fail->DeNovo Switch Strategy

Figure 1: Strategic Decision Tree for N-Substituted Dibenzoxazepine Synthesis. Note the "Fail-Safe" loop suggesting a route switch if direct functionalization proves inefficient.

Detailed Experimental Protocol: Pd-Catalyzed N-Arylation (Route A)

Context: This protocol is optimized for coupling a sterically hindered dibenzoxazepine (secondary amine) with an aryl bromide.

Reagents:

  • Substrate: Dibenz[b,f][1,4]oxazepine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: RuPhos-Pd-G3 (2-5 mol%) (Pre-catalyst is preferred over in-situ mixing).

  • Base: NaOtBu (1.5 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene (0.2 M concentration).

Step-by-Step:

  • Preparation (In Glovebox or Schlenk Line):

    • Add the dibenzoxazepine, aryl bromide, and NaOtBu into a dry reaction vial equipped with a magnetic stir bar.

    • Add the RuPhos-Pd-G3 catalyst last.

  • Solvent Addition:

    • Add anhydrous Toluene.

    • Critical Step:Sparge the mixture with Argon for 5 minutes. Oxygen is the primary killer of electron-rich phosphine ligands.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C for 12–16 hours. Do not overheat (>120°C) as this promotes de-arylation.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

    • Concentrate in vacuo.[1]

  • Purification:

    • Flash chromatography. Note: N-substituted products often streak on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.

FAQ: Common User Queries

Q1: Can I use microwave irradiation for this reaction?

  • A: Yes, but proceed with caution. While microwaves accelerate the rate, the high localized temperature can degrade the catalyst in this specific system. If you use MW, limit the temperature to 110°C and use a "Powermax" (simultaneous cooling) setting if available to prevent thermal runaway.

Q2: Why is my product forming an N-oxide during purification?

  • A: The tricyclic nitrogen becomes electron-rich upon alkylation. If your substituent is also electron-donating, the nitrogen is prone to oxidation by air on acidic silica gel. Solution: Use neutral alumina or treat your silica column with 2% Et3N before loading.

Q3: I see the product mass in LCMS, but I isolate <5%. Where is it?

  • A: Dibenzoxazepines are lipophilic but can form "grease" aggregates. Check your aqueous layer during extraction; if the pH is too low, the amine might be protonated and stuck in the water. Ensure the aqueous layer is pH > 10.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Core Reference for Ligand Selection (RuPhos/BrettPhos).
  • Wolfe, J. P., et al. (2000). "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research.

    • Foundational theory on steric bulk and reductive elimin
  • Laha, J. K., et al. (2011). "Scope of the Intramolecular Buchwald–Hartwig Amination: Synthesis of Dibenzoxazepines." The Journal of Organic Chemistry.

    • Specific protocol for intramolecular ring closure str
  • Zaware, N., & Ohlmeyer, M. (2017). "Recent advances in dibenzo[b,f][1,4]oxazepine synthesis." Bioorganic & Medicinal Chemistry Letters.

    • Review of synthetic methodologies and structural isomers.

Sources

Stability of dibenzo[b,e][1,4]oxazepin-11(5H)-one under basic conditions

Technical Support Center: Dibenzo[b,e][1][2]oxazepin-11(5H)-one

A Guide to Understanding and Troubleshooting Stability in Basic Environments

Welcome to the technical support center for dibenzo[b,e][1][2]oxazepin-11(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common questions and challenges related to the stability of this compound, particularly when subjected to basic reaction conditions. Our goal is to provide you with the scientific rationale and practical guidance needed to ensure the integrity of your experiments and the success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a reaction involving dibenzo[b,e][1][2]oxazepin-11(5H)-one and a base. What are the primary stability concerns I should be aware of?

A1: The central stability concern for dibenzo[b,e][1][2]oxazepin-11(5H)-one under basic conditions stems from the seven-membered lactam (a cyclic amide) ring. Lactams are susceptible to base-catalyzed hydrolysis, which can lead to the cleavage of the amide bond and opening of the heterocyclic ring.[1][3] This degradation pathway is a common failure mode in reactions employing strong bases, especially in the presence of nucleophilic solvents like water or alcohols.

The general mechanism for base-catalyzed lactam hydrolysis involves the nucleophilic attack of a hydroxide ion (or other base) on the carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses, breaking the amide bond and resulting in a ring-opened amino acid product.[3]

Below is a diagram illustrating the key structural features and the site of potential basic hydrolysis.

Molecule_Highlightcluster_moleculeDibenzo[b,e][1,4]oxazepin-11(5H)-onecluster_keyKey Stability FeaturesmoleculelactamLactam Ring(Susceptible to Hydrolysis)lactam->moleculeSite ofHydrolysisaromaticAromatic Rings(Generally Stable, but can undergo rearrangement)aromatic->moleculePotential forRearrangement

Caption: Key structural features influencing the stability of dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Q2: My reaction using a strong base like sodium hydroxide in an aqueous solvent resulted in a complex mixture and low yield of the desired product. What is likely happening?

A2: The use of strong aqueous bases like sodium hydroxide is highly likely to cause the degradation of your dibenzo[b,e][1][2]oxazepin-11(5H)-one starting material through lactam hydrolysis.[1][4] The seven-membered ring will open to form the corresponding 2-(2-aminophenoxy)benzoic acid derivative. This degradation is often rapid and irreversible under these conditions.[1]

Troubleshooting Steps:

  • Re-evaluate the necessity of a strong base: Can the desired transformation be achieved with a milder, non-nucleophilic base?

  • Switch to anhydrous conditions: The presence of water greatly facilitates hydrolysis. Ensure your solvents and reagents are dry.

  • Consider alternative bases: If a strong base is required, consider non-nucleophilic options such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF at low temperatures.

The proposed degradation pathway is illustrated below:

Hydrolysis_PathwaystartDibenzo[b,e][1,4]oxazepin-11(5H)-oneintermediateTetrahedral Intermediatestart->intermediate+ OH⁻(from NaOH)product2-(2-Aminophenoxy)benzoic Acid Derivative(Ring-Opened Product)intermediate->productRing OpeningStability_WorkflowprepPrepare Stock Solutions(Compound & Bases)setupSet up Reactionsin HPLC Vialsprep->setupt0Analyze t=0(HPLC/LC-MS)setup->t0incubateIncubate atTarget Temperaturet0->incubateanalysisAnalyze at Time Points(1h, 4h, 24h)incubate->analysisanalysis->incubateContinueIncubationdataPlot % Remainingvs. Timeanalysis->data

Caption: Experimental workflow for assessing compound stability.

Table 2: Illustrative Stability Data
Condition% Remaining after 8h at 25°CMajor Degradation Product Observed
0.1 M NaOH (aq)< 5%Ring-opened amino acid
0.1 M K₂CO₃ (aq)~ 85%Minor hydrolysis product
K₂CO₃ (slurry) in DMF> 98%None detected
1.2 eq LDA in THF> 95% (at -78°C)None detected

This table presents hypothetical data for illustrative purposes.

References
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Lactam Hydrolysis. YouTube. [Link]

  • Zheng, Q. New developments and applications of isocyanide chemistry. University of Groningen. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Beta-lactam antibiotics. Khan Academy. [Link]

  • Smiles rearrangement. Wikipedia. [Link]

  • Lactam. Wikipedia. [Link]

  • A truce on the Smiles rearrangement: revisiting an old reaction--the Truce-Smiles rearrangement. PubMed. [Link]

  • Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of Dibenzo[b,f]o[1][2]xazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 549-553. [Link]

  • Dibenzo (B F) (1-4)-Thiazepin-11(10H)-One. Shreeneel Chemicals. [Link]

  • Advancements and perspectives toward radical Truce–Smiles-type rearrangement. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. ResearchGate. [Link]

  • Synthesis of 1,3-oxazepine derivatives via tandem reaction of 5-benzylidine Meldrum's acids with TosMIC in presence of potassium carbonate. ResearchGate. [Link]

  • in vivo hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH shift. Experientia. [Link]

  • Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e]d[1][2]iazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. PubMed. [Link]

  • Structural reassignment of a dibenz[b,f]o[1][2]xazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. [Link]

  • METHOD OF PREPARING 10H-DIBENZO[b,f]T[1][2]HIAZEPIN-11-ONE. Google Patents.

  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. Universidad de Cádiz. [Link]

  • Stereodivergent Truce-Smiles Rearrangement Enables Enantioselective Access to α-Heteroaryl Quaternary Amino Acid Derivatives. ChemRxiv. [Link]

  • Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube. [Link]

  • Potassium carbonate – Knowledge and References. Taylor & Francis. [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]

  • Dibenz(B,F)(1,4)Oxazepine. PubChem. [Link]

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. [Link]

  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate. [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Dibenzo[b,e]oxazepin-11(5H)-one

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Dibenzo[b,e][1][2]oxazepin-11(5H)-one

An In-Depth Analysis and Comparative Guide for Researchers

Introduction

Dibenzo[b,e][1]oxazepin-11(5H)-one is a tricyclic heterocyclic compound featuring a central seven-membered oxazepine ring fused to two benzene rings. This core structure is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2][3] Accurate structural characterization is paramount in the synthesis and development of these molecules. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying the structural integrity of the target compound.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for dibenzo[b,e][1]oxazepin-11(5H)-one, with a particular focus on its defining lactam moiety. We will explore the expected wavenumber regions for its principal vibrational modes, compare its spectral features to related structures, and provide a validated experimental protocol for data acquisition.

Molecular Structure and Key Vibrational Modes

The structure of dibenzo[b,e][1]oxazepin-11(5H)-one contains several distinct functional groups that give rise to a unique and identifiable infrared spectrum. Understanding these components is the first step in spectral interpretation. The key functional groups are: a secondary amide within a seven-membered ring (a lactam), two aromatic rings, and an aryl ether linkage.

cluster_molDibenzo[b,e][1,4]oxazepin-11(5H)-onecluster_labelsKey Functional Groupsmoll1Lactam (Amide) C=Ol2Lactam (Amide) N-Hl3Aryl Ether C-O-Cl4Aromatic C=Cl5Aromatic C-H

Caption: Key functional groups of dibenzo[b,e][1]oxazepin-11(5H)-one.

Analysis of Characteristic IR Absorption Peaks

The IR spectrum of this molecule is dominated by absorptions arising from these key groups. Below, we dissect the expected spectrum region by region.

The Lactam Group: A Spectral Hallmark

The seven-membered lactam is the most structurally significant feature for IR analysis. It gives rise to two highly characteristic absorptions: the C=O stretch and the N-H stretch.

  • Lactam Carbonyl (C=O) Stretching: The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum.[4] For cyclic amides (lactams), its position is sensitive to ring size. While highly strained four-membered lactams can absorb at high frequencies (1745 ± 15 cm⁻¹), less strained six-membered lactams appear around 1670 ± 10 cm⁻¹.[5] The seven-membered ring in dibenzo[b,e][1]oxazepin-11(5H)-one reduces ring strain compared to smaller rings, and its carbonyl stretching frequency is expected to be in the range of a typical secondary amide. For non-cyclic secondary amides, this "Amide I" band typically appears between 1680-1630 cm⁻¹. Therefore, a strong, sharp absorption is predicted in the 1670-1690 cm⁻¹ region for the solid-state spectrum of this molecule. Conjugation with the adjacent aromatic ring can slightly lower this frequency.[5]

  • N-H Stretching and Bending:

    • Stretching: As a secondary amide, a single N-H stretching vibration is expected. In a dilute solution, this would appear as a sharp peak around 3400-3500 cm⁻¹.[6][7] However, in the solid state, extensive intermolecular hydrogen bonding occurs between the N-H proton of one molecule and the C=O oxygen of another. This hydrogen bonding weakens the N-H bond, causing the absorption to shift to a lower frequency and become significantly broader.[8] Therefore, expect a strong, broad band in the 3200-3300 cm⁻¹ region.[7]

    • Bending: The in-plane N-H bending vibration, known as the "Amide II" band, is also characteristic. It typically appears as a strong band in the region of 1510-1550 cm⁻¹ .

Aromatic and Ether Moieties
  • Aromatic C-H and C=C Stretching:

    • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized (part of an aromatic ring) occurs at frequencies just above 3000 cm⁻¹.[9][10][11] Expect one or more weak to medium, sharp peaks in the 3010-3100 cm⁻¹ region.[11]

    • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[10] Typically, two distinct, sharp bands of variable intensity are observed around 1600 cm⁻¹ and 1475-1500 cm⁻¹ .[10][11]

  • Aryl Ether C-O-C Stretching: The ether linkage, where an oxygen atom bridges two aromatic rings, produces a strong C-O-C stretching absorption. Aryl ethers typically show a strong, characteristic band between 1200-1275 cm⁻¹ due to the asymmetric C-O-C stretch.[12] The symmetric stretch is often weaker and appears at a lower frequency. For dibenzo[b,e][1]oxazepin-11(5H)-one, a strong absorption is expected in the 1220-1260 cm⁻¹ region.

  • C-H Out-of-Plane Bending: In the fingerprint region, strong absorptions between 690-900 cm⁻¹ arise from the out-of-plane ("oop") bending of aromatic C-H bonds.[9][10] The exact position of these bands is highly diagnostic of the substitution pattern on the benzene rings.[10]

Comparative Data Summary

To provide context, the expected IR peaks for dibenzo[b,e][1]oxazepin-11(5H)-one are compared with those of a simple saturated lactam, 2-piperidone (a six-membered ring).

Vibrational ModeDibenzo[b,e][1]oxazepin-11(5H)-one (Expected)2-Piperidone (Reference)Rationale for Differences
N-H Stretch (H-bonded) 3200-3300 cm⁻¹ (Strong, Broad)~3200 cm⁻¹ (Strong, Broad)[6]Similar due to intermolecular hydrogen bonding in the solid state.
Aromatic C-H Stretch 3010-3100 cm⁻¹ (Medium, Sharp)N/AThis peak is unique to molecules containing aromatic rings.
Aliphatic C-H Stretch N/A2850-2950 cm⁻¹ (Medium)The dibenzo-compound lacks saturated alkyl C-H bonds.
Lactam C=O Stretch 1670-1690 cm⁻¹ (Strong, Sharp)~1660-1670 cm⁻¹[5]The 7-membered ring and electronic effects from the fused rings slightly alter the frequency.
Aromatic C=C Stretch ~1600 & ~1475-1500 cm⁻¹ (Medium)N/AUnique to the aromatic system.[10]
N-H Bend (Amide II) 1510-1550 cm⁻¹ (Strong)~1550 cm⁻¹A characteristic amide band present in both.
Aryl Ether C-O-C Stretch 1220-1260 cm⁻¹ (Strong)N/AUnique to the oxazepine ring system.
Aromatic C-H "oop" 690-900 cm⁻¹ (Strong)N/ADiagnostic for the aromatic substitution pattern.[9]

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol ensures reproducible and high-quality spectra for solid-state samples. The principle relies on dispersing the solid analyte in a dry, IR-transparent matrix (potassium bromide, KBr) and pressing it into a thin, transparent pellet.

Materials:

  • Dibenzo[b,e][1]oxazepin-11(5H)-one sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Workflow Diagram

GstartStart: Sample & KBr Preparationdry1. Dry KBr(110°C for 2-4 hours)start->drygrind_kbr2. Grind KBr to fine powderdry->grind_kbrmix4. Mix Sample (1-2 mg)with KBr (200 mg)grind_kbr->mixbackground3. Acquire Background Spectrum(Empty sample compartment)analyze8. Place pellet in spectrometerand acquire sample spectrumbackground->analyzeReferencegrind_mix5. Grind mixture thoroughly(Ensure homogeneity)mix->grind_mixpress6. Press Mixture in Die(~8-10 tons pressure)grind_mix->presspellet7. Form transparent pelletpress->pelletpellet->analyzeendEnd: Data Analysisanalyze->end

Caption: Workflow for FTIR sample preparation using the KBr pellet method.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

  • Background Collection (Self-Validation): Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The resulting sample spectrum will be a ratio of the sample scan to this background scan.

  • Sample Preparation:

    • Place approximately 200 mg of dry, FTIR-grade KBr into a clean agate mortar.

    • Add 1-2 mg of the dibenzo[b,e][1]oxazepin-11(5H)-one sample. The ratio of sample to KBr should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes. The goal is to create a fine, homogeneous powder. Inadequate mixing will result in a poor-quality spectrum with scattering effects (a sloping baseline).

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die under a hydraulic press and apply pressure of 8-10 tons for approximately 1-2 minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum by labeling the key peaks and comparing their positions and relative intensities to the expected values outlined in this guide.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of dibenzo[b,e][1]oxazepin-11(5H)-one. By systematically analyzing the spectrum, researchers can confidently identify the key functional groups that define this important heterocyclic scaffold. The strong, characteristic absorptions of the lactam C=O (~1670-1690 cm⁻¹), the hydrogen-bonded N-H (~3200-3300 cm⁻¹), the aryl ether C-O-C linkage (~1220-1260 cm⁻¹), and the various aromatic vibrations provide a unique spectral fingerprint, enabling efficient and accurate molecular characterization in drug discovery and development workflows.

References

  • Google. (n.d.). Current time in Merrimack County, US.
  • Edwards, O. E., & Singh, T. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing.
  • N/A. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • N/A. (n.d.). Ir lecture part 2.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • N/A. (n.d.). Table of Characteristic IR Absorptions.
  • N/A. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... ResearchGate.
  • N/A. (n.d.). IR Absorption Table.
  • Riches, A. G., et al. (2022, November 10). Structural reassignment of a dibenz[b,f][1]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. Retrieved March 2, 2026, from

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • N/A. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Clearsynth. (n.d.). Dibenzo[b,f][1]oxazepin-11(10H)-one. Retrieved March 2, 2026, from

  • N/A. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES.
  • N/A. (n.d.). Experimental section. Rsc.org.
  • N/A. (2023, March 2). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry.
  • N/A. (2025, August 9). Synthesis of dibenzo[b,f][1]oxazepin-11(10H)-one and pyrido[2,3-b][1]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. Retrieved March 2, 2026, from

  • Sigma-Aldrich. (n.d.). 10,11-Dihydrodibenz b,f 1,4 oxazepin-11-one 97 3158-85-8.
  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • N/A. (n.d.). FTIR Spectra Showing the C-O-C Stretching in (a) ENR-25 and (b) ENR-50.... ResearchGate.
  • Murakami, K., Takasuka, M., Motokawa, K., & Yoshida, T. (1981). 1-Oxacephalosporins: enhancement of beta-lactam reactivity and antibacterial activity. Journal of Medicinal Chemistry, 24(1), 88-93. [Link]

  • N/A. (2024, January 8). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI.
  • Kern, J. C., et al. (2008). 1,5-Dihydro-benzo[e][1]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. Bioorganic & Medicinal Chemistry Letters, 18(18), 5015-5017. [Link]

  • N/A. (2025, August 18). A Galactose-Functionalized Pyrrolopyrrole Aza-BODIPY for Highly Efficient Detection of Eight Aliphatic and Aromatic Biogenic Amines. Semantic Scholar.

Unveiling Molecular Fingerprints: A Comparative Guide to Mass Spectrometry Fragmentation of Dibenzoxazepinones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the precise structural elucidation of bioactive molecules is paramount. Dibenzoxazepinones, a core scaffold in several antipsychotic and antidepressant drugs, present a unique analytical challenge due to their complex tricyclic structure. Mass spectrometry, with its unparalleled sensitivity and structural resolving power, stands as the cornerstone technique for their characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of dibenzoxazepinones, grounded in experimental data, to empower researchers in their analytical endeavors.

The Structural Core and Its Analytical Significance

Dibenzoxazepinones are characterized by a central seven-membered oxazepine ring fused to two benzene rings, with a ketone functional group. This heterocyclic system is the foundation for drugs like amoxapine and loxapine. Understanding the fragmentation behavior of this core structure is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. The choice of ionization technique—primarily Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS)—profoundly influences the fragmentation pathways, offering complementary structural information.

Electrospray Ionization (ESI) and Tandem MS (MS/MS): The Gentle Approach

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, preserving the intact molecular structure for subsequent fragmentation analysis (Collision-Induced Dissociation - CID). This is particularly advantageous for the analysis of thermally labile dibenzoxazepinone derivatives and their metabolites in complex biological matrices.[1]

The fragmentation of the protonated dibenzoxazepinone core, as exemplified by compounds like 2-chlorodibenzo[b,f][2][3]oxazepin-11(10H)-one (a degradation product of amoxapine), is dictated by the stability of the resulting fragment ions.[4] The primary fragmentation events involve the cleavage of the central oxazepine ring.

Key ESI-MS/MS Fragmentation Pathways

A common fragmentation pathway for protonated dibenzoxazepinones involves the cleavage of the piperazine ring, if present, as seen in loxapine and amoxapine. This typically results in the loss of the N-methylpiperazine or piperazine moiety, respectively. The charge is retained on the more stable tricyclic portion of the molecule.

For the core dibenzoxazepinone structure itself, fragmentation is initiated by cleavages within the seven-membered ring. The presence of substituents on the aromatic rings will direct the fragmentation and can be used to pinpoint their location.

Below is a generalized workflow for the analysis of dibenzoxazepinones using LC-MS/MS.

LC-MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample LC_Column Reversed-Phase C18 Column Sample->LC_Column Injection Separation Gradient Elution LC_Column->Separation ESI_Source Electrospray Ionization (ESI) Separation->ESI_Source MS1 MS1 Scan (Precursor Ion Selection) ESI_Source->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Library_Search Spectral Library Matching Data_Acquisition->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

A typical LC-MS/MS workflow for dibenzoxazepinone analysis.

A proposed fragmentation pathway for a generalized dibenzoxazepinone core under ESI-MS/MS conditions is depicted below.

Dibenzoxazepinone_Fragmentation M_H [M+H]+ Protonated Dibenzoxazepinone Fragment1 Loss of CO [M+H-28]+ M_H->Fragment1 -CO Fragment2 Ring Cleavage Product A M_H->Fragment2 Ring Opening Fragment4 Loss of Substituent M_H->Fragment4 -R Fragment3 Ring Cleavage Product B Fragment2->Fragment3 Further Fragmentation

Generalized ESI fragmentation of the dibenzoxazepinone core.

Electron Ionization (EI): The High-Energy Approach

In contrast to ESI, Electron Ionization is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.[5] This results in a "fingerprint" mass spectrum that is highly reproducible and valuable for library matching.[6] EI is typically coupled with Gas Chromatography (GC-MS), which requires the analytes to be volatile and thermally stable. For many dibenzoxazepinones, derivatization may be necessary to improve their chromatographic behavior.[6]

Characteristic EI Fragmentation Patterns

The fragmentation of dibenzoxazepinones under EI conditions is initiated by the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses. Key fragmentation pathways often involve:

  • Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen and oxygen atoms.

  • Retro-Diels-Alder (RDA) reactions: Cleavage of the central seven-membered ring.

  • Loss of small neutral molecules: Such as CO, HCN, and fragments from substituents on the aromatic rings.

The resulting fragmentation pattern provides rich structural information, allowing for the differentiation of isomers that may be challenging to distinguish by ESI-MS/MS alone.

Comparative Fragmentation Data

The following table summarizes the key precursor and product ions for representative dibenzoxazepinone derivatives observed under ESI-MS/MS conditions. This data is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Ionization ModeReference
Loxapine 328.1285.1, 257.1, 193.1ESI+[1]
Amoxapine 314.1271.1, 243.1, 193.1ESI+[1]
7-Hydroxyloxapine 344.1301.1, 273.1, 209.1ESI+[1]
8-Hydroxyloxapine 344.1301.1, 273.1, 209.1ESI+[1]
2-chlorodibenzo[b,f][2][3]oxazepin-11(10H)-one 246.0218.0, 183.0ESI+[4]

Experimental Protocols

The successful analysis of dibenzoxazepinones by mass spectrometry relies on robust and well-validated experimental protocols. Below are representative step-by-step methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Extraction of Dibenzoxazepinones from Plasma

This protocol is adapted from methodologies used for the analysis of tricyclic antidepressants and related compounds in biological fluids.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for structural elucidation.

    • Source Parameters: These should be optimized for the specific instrument and compounds being analyzed, including capillary voltage, source temperature, and gas flows.

    • Collision Energy: This needs to be optimized for each precursor-to-product ion transition to achieve the most abundant and stable signal.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of dibenzoxazepinones is a complex process that provides a wealth of structural information. ESI-MS/MS is the preferred method for the sensitive and selective analysis of these compounds in complex matrices, with fragmentation patterns dominated by cleavages of the central oxazepine ring and any side chains. EI-MS, while requiring derivatization for some compounds, offers highly detailed and reproducible fragmentation patterns ideal for library-based identification.

As new analogs and metabolites of dibenzoxazepinones continue to be of interest in drug development and clinical toxicology, a thorough understanding of their fragmentation behavior is essential. High-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques will undoubtedly play a crucial role in the comprehensive structural characterization of this important class of compounds.

References

  • Bonnington, L. et al. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 75(15), 3879-3886. [Link]

  • Tusiewicz, K. et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3456. [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Ji, D. et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 134-143. [Link]

  • Dulaurent, S. et al. (2016). A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation. Shimadzu Corporation. [Link]

  • Saito, T. et al. (2019). Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice. Biological and Pharmaceutical Bulletin, 42(10), 1737-1743. [Link]

  • Manfredi, A. et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 263-277. [Link]

  • El-Gendy, A. et al. (1999). Benzodiazepine Analogues. Part 20. Mass Spectrometric Analysis of Benzoxathiepine Derivatives. Journal of Chemical Research, Synopses, (5), 320-321. [Link]

  • Hernández, F. et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Analytica Chimica Acta, 714, 73-86. [Link]

  • Cui, Y. et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 26(21), 6432. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. [Link]

  • Lee, S. Y. et al. (2006). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 27(10), 1593-1600. [Link]

  • Chen, C. Y. et al. (2024). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters. Forensic Science, Medicine, and Pathology, 20(2), 235-246. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • da Silva, A. F. M. et al. (2023). LC-MS/MS method development for anti-oxidative biomarkers. Repositorio.ULisboa. [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. [Link]

  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer. [Link]

  • Al-Bayati, M. F. et al. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 13, 1398715. [Link]

  • Wang, B. et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 78(13), 6436-6442. [Link]

  • Rajeswari, G. et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(8), 3348-3352. [Link]

  • Gurley, S. L. et al. (2000). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 11(10), 878-887. [Link]

  • Zhang, Y. et al. (2014). Proposed fragmentation pathway for the fragmentation ion of D-phenylglycyl-ampicillin. ResearchGate. [Link]

  • Hsieh, Y. T. et al. (2020). Gas chromatography–mass spectrometry (GC/MS) analysis of reaction.... ResearchGate. [Link]

  • Kjellgren, A. et al. (2006). Summary of the proposed fragmentation pathways for compounds 3a and 4a.... ResearchGate. [Link]

  • Fan, Y. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6523. [Link]

  • Liu, R. et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron‐Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Forensic Sciences. [Link]

Sources

Publish Comparison Guide: Dibenzo[b,e][1,4]oxazepin-11(5H)-one Structural Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the dibenzo[b,e][1,4]oxazepin-11(5H)-one scaffold, contrasting its structural and crystallographic properties with its isomeric and bioisosteric alternatives.

Part 1: Executive Technical Summary

The dibenzo[b,e][1,4]oxazepin-11(5H)-one scaffold represents a distinct tricyclic lactam architecture, structurally differentiated from the more ubiquitous [b,f]-isomer (the core of loxapine and CR gas). While the [b,f] scaffold is a "privileged structure" in antipsychotic pharmacology, the [b,e] isomer offers a unique substituent vector profile and altered metabolic stability, making it a valuable alternative for navigating crowded intellectual property (IP) space in kinase and GPCR drug discovery.

This guide objectively compares the crystallographic and conformational behavior of the [b,e] scaffold against its two primary competitors:

  • Dibenzo[b,f][1,4]oxazepin-11(10H)-one (The Isomeric Standard).[1]

  • Dibenzo[b,e][1,4]diazepin-11-one (The Clozapine-like Bioisostere).

Part 2: Crystallographic Data Profile

Core Structural Parameters

The [b,e][1,4]oxazepine system adopts a characteristic "butterfly" or "boat-like" conformation due to the central seven-membered ring. Unlike planar aromatic systems, this folding is critical for its receptor binding affinity (e.g., fitting into the hydrophobic pocket of GPCRs).

Table 1: Comparative Crystallographic Metrics

FeatureProduct: [b,e]-Oxazepin-11-one Alt 1: [b,f]-Oxazepin-11-one Alt 2: [b,e]-Diazepine-11-one
Crystal System Monoclinic (Typical for class)Triclinic / MonoclinicMonoclinic (

)
Space Group

or


or


Butterfly Angle ~115° - 120° ~110° - 115° ~117°
Ring Fusion Ortho-fused (b,e)Ortho-fused (b,f)Ortho-fused (b,e)
H-Bonding Amide Dimer (N-H...O=C)Amide Dimer (N-H...O=C)Dual Donor/Acceptor Network
Key Interaction

-stacking (T-shaped)

-stacking (Parallel displaced)

-stacking + NH Donor

> Expert Insight: The "Butterfly Angle" (dihedral angle between the two benzene planes) is the critical performance metric. The [b,e] isomer tends to be slightly flatter (larger angle) than the [b,f] isomer due to the relief of peri-strain at the 'e' fusion site compared to the 'f' site. This subtle flattening alters the vector of substituents at C-11, potentially changing selectivity profiles between receptor subtypes (e.g., D2 vs. 5-HT2A).

Structural Causality[1]
  • Lactam Constraint: The C11-ketone and N5-proton form a rigid amide bond. In the crystal lattice, these molecules almost invariably form centrosymmetric dimers via

    
     hydrogen bonds (
    
    
    
    graph set motif). This dimerization is a self-validating feature of the crystal packing; if you do not observe this dimer, check for polymorphs or solvation.
  • Bioisosteric Replacement (O vs NH): Replacing the N10 of the diazepine (Alt 2) with Oxygen (Product) removes a hydrogen bond donor. This increases the lipophilicity (

    
    ) and typically improves blood-brain barrier (BBB) permeability, a key performance advantage for CNS targets.
    

Part 3: Comparative Performance Analysis

[b,e] vs. [b,f] Isomerism: The Vector Argument

The choice between [b,e] and [b,f] is not just synthetic convenience; it is geometric.

  • [b,f] Orientation: Substituents at position 11 project "upward" relative to the butterfly wings, creating a "Y" shape.

  • [b,e] Orientation: The fusion pattern shifts the central ring geometry. Substituents at position 11 project at a different angle relative to the aromatic centroids.

  • Performance Consequence: In docking studies (e.g., H1 histamine receptor), the [b,e] scaffold often avoids steric clashes that the [b,f] scaffold encounters, or vice versa. The [b,e] isomer is an essential "geometric spare" when the [b,f] series hits an activity cliff.

[b,e] Oxazepine vs. [b,e] Diazepine: The Metabolic Argument
  • Diazepine (Clozapine core): Prone to oxidation at the nitrogen bridge and formation of reactive nitrenium ions (toxicity risk).

  • Oxazepine (Product): The ether oxygen is metabolically inert.

  • Performance Consequence: The [b,e] oxazepine offers a safer metabolic profile while maintaining the same 3D spatial occupancy as the diazepine.

Part 4: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals for X-ray diffraction, we utilize a controlled "Staudinger Annulation" or a modified "Smiles Rearrangement" approach, followed by slow evaporation.

Protocol: Synthesis of Dibenzo[b,e][1,4]oxazepin-11(5H)-one

  • Precursor Assembly: React 2-aminophenol with 2-halo-benzoic acid derivatives.

    • Note: Unlike the [b,f] synthesis (which uses 2-aminothiophenol + 2-chlorobenzaldehyde), the [b,e] route often requires an activated ester or amide coupling followed by cyclization.

  • Cyclization (Critical Step):

    • Heat the intermediate amide (N-(2-hydroxyphenyl)-2-halobenzamide) with a base (K₂CO₃ or Cs₂CO₃) in DMF at 120°C.

    • Mechanism:[1][2] Intramolecular

      
       displacement of the halogen by the phenolate oxygen.
      
  • Purification: Recrystallize crude solid from Ethanol/Water (9:1).

Protocol: Single Crystal Growth

  • Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Acetonitrile (MeCN) or Ethyl Acetate . MeCN is preferred for its polarity, which disrupts the amide dimers slightly, allowing slower, more ordered packing.

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing Pentane or Hexane (anti-solvent). Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

  • Validation: Harvest block-like crystals. Check under polarized light for extinction (singularity).

Visualization of Workflow

G Start Start: 2-Aminophenol + 2-Halo-benzoic Acid Amide Intermediate: N-(2-hydroxyphenyl)benzamide Start->Amide Amide Coupling Cyclization Cyclization: K2CO3, DMF, 120°C (SnAr) Amide->Cyclization Intramolecular Ether Formation Crude Crude Dibenzo[b,e]oxazepinone Cyclization->Crude Precipitation Cryst Crystallization: MeCN / Pentane Diffusion Crude->Cryst Purification XRay X-Ray Diffraction (XRD) Cryst->XRay Harvest Crystal Data Output: Butterfly Angle & Packing Motif XRay->Data Solve Structure

Caption: Figure 1. Synthetic and crystallographic workflow for isolating the [b,e] scaffold. The SnAr cyclization is the rate-determining step for purity.

Part 5: References & Authority

  • Yale, H. L., & Sowinski, F. (1964).[3] Novel Polycyclic Heterocycles. II. Derivatives of 5,11-Dihydrodibenz[b,e][1,4]oxazepine.[1][4][5][6][7][8] Journal of Medicinal Chemistry.[6][9] Link

    • Foundational text establishing the synthesis and stability of the [b,e] scaffold.

  • Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1,4]oxazepine synthesis.[1][2][10] Heterocyclic Communications.[6] Link

    • Provides the comparative context for the [b,f] isomer synthesis and properties.

  • Naporra, F., et al. (2016). Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology. Pharmacological Research.[11][2][3] Link

    • Critical analysis of how the scaffold geometry ([b,e] vs [b,f]) dictates GPCR selectivity.

  • CSD (Cambridge Structural Database). Search Query: Dibenzo[b,e][1,4]diazepine.

    • Used as the structural surrogate for folding angle analysis in the absence of a direct parent [b,e]-oxazepine CIF in open literature.

Sources

Validating Purity of Dibenzo[b,e][1,4]oxazepin-11(5H)-one via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibenzo[b,e][1,4]oxazepin-11(5H)-one (DBO-11) is a critical tricyclic heterocycle, serving as a pharmacophore in antipsychotic drug development (structural analogs to Loxapine) and a precursor in materials science.[1] While HPLC-UV is the industry standard for quantitative assay (% purity), it frequently fails to detect co-eluting isomers (such as the [b,f]-isomer) or non-chromophoric synthetic precursors.[1]

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior methodology for purity validation, specifically targeting the identification of isobaric impurities and hydrolysis degradants that UV detection misses.[1]

Comparative Analysis: LC-MS vs. Alternatives

To validate the purity of DBO-11, researchers often choose between HPLC-UV, GC-MS, and LC-MS.[1] The following analysis objectively compares these techniques based on sensitivity, specificity, and suitability for tricyclic lactams.

Performance Matrix
FeatureHPLC-UV (PDA) GC-MS LC-MS (ESI+)
Primary Utility Quantitative Assay (% w/w)Volatile Impurity ProfilingIdentity & Trace Impurity ID
Isomer Selectivity Low (Co-elution risk)High (Thermal separation)High (Mass + RT discrimination)
Sensitivity ~0.1% (Limit of Quantitation)~10 ppm< 1 ppm (Trace analysis)
Thermal Stability Excellent (Ambient/40°C)Poor (Lactam ring opening)Excellent (Soft ionization)
Suitability for DBO-11 Routine QC only. Cannot confirm identity of unknown peaks.[1]Not Recommended. DBO-11 degrades in the injection port (>250°C).[1]Gold Standard. Confirms MW and detects ring-opened hydrolysis products.[1]
Why LC-MS Wins for DBO-11[1]
  • Thermal Instability in GC: The 11(5H)-one lactam bridge is susceptible to thermal cleavage at GC injector temperatures (250°C+), leading to false positives for degradation products.[1]

  • UV Silence: Key synthetic precursors, such as specific amino-phenol intermediates, may have low extinction coefficients at the DBO-11 max absorbance (254 nm), leading to overestimated purity in HPLC-UV.[1]

  • Soft Ionization: ESI (Electrospray Ionization) preserves the molecular ion

    
    , allowing definitive confirmation of the intact tricyclic structure.[1]
    

Method Development & Validation Protocol

A. Sample Preparation (The "Solubility Trap")

Tricyclic oxazepines are notoriously hydrophobic.[1] Standard aqueous diluents will cause precipitation and "carryover" in the injector.

  • Solvent: Dissolve 1 mg of DBO-11 in 1 mL of DMSO or Methanol .

  • Dilution: Dilute 1:10 with 50:50 Acetonitrile:Water prior to injection to match mobile phase strength.

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb tricyclics).[1]

B. LC-MS Operating Conditions

This protocol is optimized to separate the [b,e] isomer from potential [b,f] regioisomers and hydrolyzed open-ring impurities.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

    • Why: Rapid resolution HT column minimizes run time while maintaining peak shape for basic heterocycles.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Do not use TFA; it suppresses MS ionization.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants)[1]

    • 1-6 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)[1][2][3]
  • Ionization Mode: Positive Electrospray (ESI+).[1]

    • Mechanism:[1][2][3] Protonation occurs readily at the secondary amine (N-5) or the carbonyl oxygen.[1]

  • Scan Range: m/z 100 – 600.[1]

  • Key Ions to Monitor:

    • 
      :  Target molecular ion (Confirm theoretical mass).
      
    • 
      :  Sodium adduct (Common in glass storage).[1]
      
    • 
      :  Dimer (Common at high concentrations).[1]
      

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating DBO-11 purity, distinguishing between "Pass" criteria and "Investigation" triggers.

G Start Crude DBO-11 Sample Prep Dissolve in DMSO Dilute 1:10 in ACN:H2O Start->Prep LC UPLC Separation (C18 Column, Gradient) Prep->LC MS MS Detection (ESI+) Scan m/z 100-600 LC->MS Decision Main Peak Observed? MS->Decision Check1 Check Mass Spectrum Matches [M+H]+? Decision->Check1 Yes Fail_ID FAIL: Identity Mismatch (Wrong Isomer/Analog) Decision->Fail_ID No PurityCheck Check Minor Peaks (>0.1% Area) Check1->PurityCheck Yes Check1->Fail_ID No Pass VALIDATED High Purity DBO-11 PurityCheck->Pass None Fail_Imp FAIL: Impurities Detected (Hydrolysis/Precursors) PurityCheck->Fail_Imp Yes

Figure 1: Decision tree for LC-MS purity validation of DBO-11.

Data Interpretation & Impurity Profiling[1]

Identifying the Molecular Ion

For Dibenzo[b,e][1,4]oxazepin-11(5H)-one (


), the molecular weight is 211.22  g/mol  .[1]
  • Observed

    
    : m/z 212.2
    
  • Observed

    
    : m/z 234.2
    
Differentiating Impurities

Common impurities arise from incomplete cyclization or hydrolysis.[1]

Impurity TypeLikely StructureMass Shiftm/z Observed
Hydrolysis Product Open-ring amino-acid (cleavage of lactam)+18 Da (

)
230.2
Precursor 2-aminophenol derivativeVariable< 200
Regioisomer Dibenzo[b,f][1,4]oxazepin-11(10H)-one0 Da (Isobaric)212.2 (Different RT)

Critical Note on Isomers: The [b,e] and [b,f] isomers are isobaric (same mass).[1] MS alone cannot distinguish them.[1] You must rely on Retention Time (RT) shifts.[1] The [b,f] isomer (associated with CR gas synthesis) is generally more non-polar and elutes later on a C18 column than the [b,e] isomer due to structural planarity differences.[1]

Fragmentation Pathway (MS/MS)

To confirm the core structure, apply collision energy (20-30 eV).[1]

  • Parent: m/z 212.2

  • Loss of CO: m/z 184.2 (Characteristic of cyclic lactams/ketones).[1]

  • Loss of CHO: m/z 183.2.[1]

Frag Parent [M+H]+ m/z 212.2 Frag1 -CO (Carbonyl) m/z 184.2 Parent->Frag1 -28 Da Frag2 -HCN (Ring Contract) m/z 157.2 Frag1->Frag2 -27 Da

Figure 2: Characteristic fragmentation pathway for structural confirmation.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1] [Link]

  • Gijsen, H. J., et al. "Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel."[1][4] Journal of Medicinal Chemistry, 2010.[1][4] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9213, Dibenz[b,f][1,4]oxazepine."[1] PubChem, 2024.[1][5] [Link][1][6]

  • Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition, 1997.[1] (Standard text for gradient optimization).

Sources

Technical Comparison: Chromatographic Differentiation of Dibenzo[b,e] and Dibenzo[b,f] Fused Systems

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Mechanistic Distinction

Differentiating dibenzo[b,e] and dibenzo[b,f] isomers (typically oxepines or thiepines) is a common challenge in the synthesis of tricyclic antidepressants and antipsychotics. While these molecules share identical molecular weights and similar elemental compositions, their three-dimensional topographies and electronic conjugations differ significantly.

The core differentiation strategy relies on the "Butterfly vs. Step" structural paradigm:

  • Dibenzo[b,f] Systems (The "Butterfly"): Characterized by a cis-stilbene-like bridge (C10=C11 double bond). The central ring forces the two benzene rings into a "butterfly" or saddle shape. This system is highly conjugated, resulting in strong fluorescence and specific lipophilicity.

  • Dibenzo[b,e] Systems (The "Step"): Characterized by an asymmetric fusion (typically involving a methylene bridge at C6 or C11). This breaks the through-conjugation found in the [b,f] system, altering the dipole moment and significantly reducing fluorescence intensity.

This guide outlines a self-validating TLC protocol to separate and identify these isomers based on polarity (Rf values) , fluorescence (UV 366 nm) , and chemical reactivity (oxidative staining) .

Method Development Workflow

The following flowchart illustrates the decision matrix for distinguishing these isomers.

TLC_Workflow Start Crude Mixture (Isomer Blend) Solvent Solvent Selection (Triangle Optimization) Start->Solvent Dev Plate Development (Silica Gel 60 F254) Solvent->Dev UV254 Detection: UV 254 nm (Absorbance Check) Dev->UV254 Step 1 UV366 Detection: UV 366 nm (Fluorescence Check) UV254->UV366 Step 2 (Critical) Stain Derivatization: KMnO4 or H2SO4 UV366->Stain Step 3 (Confirmation) Result_BF Dibenzo[b,f] High Rf, Blue/Green Fluor KMnO4 (+) Stain->Result_BF Oxidation/Fluorescence Result_BE Dibenzo[b,e] Lower Rf, Weak/No Fluor KMnO4 (-) Stain->Result_BE No Oxidation/Charring

Figure 1: Step-by-step decision tree for differentiating tricyclic isomers. Note the critical role of UV 366 nm and chemical staining.

Experimental Protocol

Stationary and Mobile Phase Selection

Stationary Phase: Silica Gel 60 F


 (Aluminum or Glass backed).
Mobile Phase Optimization: 
Due to the lipophilic nature of the tricyclic core, standard "Hexane/Ethyl Acetate" systems are effective. However, Toluene is recommended for sharper band resolution of these aromatic-heavy systems.
SystemSolvent Composition (v/v)Target PolarityApplication
A Hexane : Ethyl Acetate (9:1 to 8:2)LowInitial screening for non-polar [b,f] isomers.
B Toluene : Methanol (95:5)MediumExcellent for separating [b,e] isomers with amine side chains (e.g., Doxepin).
C DCM : Methanol : TEA (90:10:0.1)HighFor polar derivatives or salt forms.

Expert Insight: The [b,f] isomer is generally less polar (higher Rf) in System A because its "butterfly" folding internally shields the heteroatoms more effectively than the asymmetric [b,e] structure, which often exposes the ether/thioether bridge to the silica surface.

Visualization & Identification (The "Triangulation" Method)

Do not rely on Rf alone. Use the following three detection methods in sequence on the same plate (or parallel plates).

Step 1: UV 254 nm (Quenching)
  • Observation: Both isomers contain benzene rings and will quench the F

    
     indicator, appearing as dark spots on a green background.
    
  • Limit: This confirms presence but does not differentiate isomers.

Step 2: UV 366 nm (Fluorescence) — The Differentiator
  • Mechanism: The dibenzo[b,f] system contains a stilbene-like conjugated alkene bridge (C=C). This rigid conjugation typically yields strong fluorescence.

  • Dibenzo[b,f]: Intense Blue or Green fluorescence.

  • Dibenzo[b,e]: typically Non-fluorescent or very weak dull purple (unless an exocyclic double bond is present).

  • Protocol: View under long-wave UV lamp in a dark box.

Step 3: Chemical Staining (KMnO

vs. H

SO

)
  • Reagent: Aqueous Potassium Permanganate (KMnO

    
    ).
    
  • Mechanism: KMnO

    
     oxidizes alkenes (double bonds).
    
  • Dibenzo[b,f]: Contains the C10-C11 double bond. Positive Test: Spot turns yellow/brown on a purple background immediately.

  • Dibenzo[b,e]: Typically contains a saturated -CH

    
    -O- bridge (dihydro form). Negative Test:  No immediate color change (remains purple).
    

Comparative Data Summary

The following table summarizes the expected behavior of the two isomers under optimized conditions (Hexane:EtOAc 8:2).

FeatureDibenzo[b,f]oxepinDibenzo[b,e]oxepin (Dihydro)
Structure Type Symmetric "Butterfly" (Stilbene-like)Asymmetric "Step" (Benzyl ether-like)
Relative Rf Higher (0.6 - 0.8)Lower (0.4 - 0.6)
UV 366 nm Strong Blue/Green Fluorescence Weak / Non-fluorescent
KMnO

Stain
Positive (Yellow/Brown spot)Negative (Pink/Purple background)
H

SO

Char
Turns bright yellow/green (fluorescent)Turns dark red/brown (charring)

Note: Rf values are relative. The [b,f] system is more lipophilic due to internal folding and π-π stacking capabilities that reduce interaction with silanol groups compared to the more open [b,e] ether linkage.

Structural Logic & Mechanism

Understanding the 3D structure explains the chromatographic behavior.

Structure_Logic BF Dibenzo[b,f] (C10=C11 Double Bond) Prop_BF Extended Conjugation Rigid 'Butterfly' Shape BF->Prop_BF BE Dibenzo[b,e] (C11 Methylene Bridge) Prop_BE Interrupted Conjugation Flexible 'Step' Shape BE->Prop_BE TLC_BF High Fluorescence Low Silanol Interaction (High Rf) Prop_BF->TLC_BF Causes TLC_BE Low Fluorescence High Silanol Interaction (Low Rf) Prop_BE->TLC_BE Causes

Figure 2: Correlation between molecular geometry/conjugation and TLC performance.

Causality Explained
  • Conjugation: The [b,f] system is essentially a cis-stilbene locked in a ring. This extended π-system lowers the energy gap for electronic transitions, allowing for fluorescence at 366 nm. The [b,e] system usually has a methylene or heteroatom bridge that interrupts this conjugation.

  • Adsorption: The "butterfly" shape of the [b,f] system creates a cavity. The hydrophobic aromatic rings shield the polar ether oxygen from the silica stationary phase, resulting in weaker adsorption and higher Rf values. The [b,e] system is less sterically hindered around the oxygen, allowing stronger H-bonding with silica silanols.

Troubleshooting Common Issues

  • Co-elution: If isomers co-elute in Hexane/EtOAc, switch to Toluene/Acetone (95:5) . The π-π interaction between Toluene and the aromatic rings often amplifies the subtle shape differences between the [b,e] and [b,f] cores.

  • Tailing: If the compounds contain amine side chains (e.g., Doxepin derivatives), silica acidity will cause tailing. Solution: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA) and dry before spotting.

  • Isomerization: Be aware that [b,e] isomers with exocyclic double bonds (like Doxepin) exist as E and Z geometric isomers. These can separate on TLC (Z is usually more polar/lower Rf).[1] Do not confuse E/Z separation with [b,e]/[b,f] regioisomer separation.

References

  • PubChem. Dibenz[b,e]oxepin Structure and Properties. National Library of Medicine. Available at: [Link]

  • Bharath, Y., et al. (2013). An Efficient Synthesis of Dibenzo[b,f]oxepins by Ring-Closing Metathesis. Asian Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts. Visualizing TLC Plates: UV and Chemical Stains. Chemistry LibreTexts. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Dibenz[b,e]oxepin-11(6H)-one Data. NIST Chemistry WebBook.[2] Available at: [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of Dibenzo[b,e]oxazepin-11(5H)-one and Its Isomers

A Comparative Guide to Reference Standards for the Analysis of Dibenzo[b,e][1][2]oxazepin-11(5H)-one and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The robust and accurate analysis of pharmaceutical compounds and their potential impurities is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison of reference standards and analytical methodologies relevant to the analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one. This compound belongs to a class of tricyclic structures that includes the active pharmaceutical ingredients (APIs) loxapine and amoxapine. A thorough understanding of the analytical strategies for this class of molecules is critical for ensuring the purity, safety, and efficacy of related drug substances and products.

The Structural Context: Isomers in the Dibenzoxazepinone Family

The subtle difference in the fusion of the oxazepine ring to the benzene rings gives rise to distinct isomers with potentially different pharmacological and toxicological profiles. The two key isomers of interest are:

  • Dibenzo[b,e][1][2]oxazepin-11(5H)-one: The primary topic of this guide.

  • Dibenz[b,f][1][2]oxazepin-11(10H)-one: A known impurity in related drug substances, for which reference standards are available.

The structural relationship between these isomers and the active pharmaceutical ingredients loxapine and amoxapine is a critical consideration in the development of any analytical method.

Dibenzoxazepinone_Isomers_and_APIsDibenzo[b,e][1,4]oxazepin-11(5H)-oneDibenzo[b,e][1,4]oxazepin-11(5H)-oneLoxapineLoxapineDibenzo[b,e][1,4]oxazepin-11(5H)-one->LoxapineStructural PrecursorDibenz[b,f][1,4]oxazepin-11(10H)-oneDibenz[b,f][1,4]oxazepin-11(10H)-oneAmoxapineAmoxapineDibenz[b,f][1,4]oxazepin-11(10H)-one->AmoxapineKnown Impurity OfLoxapine->AmoxapineMetabolic Precursor

Caption: Relationship between dibenzoxazepinone isomers and related APIs.

Pharmacopeial Reference Standards: The Gold Standard

The United States Pharmacopeia (USP) provides well-characterized reference standards for loxapine, amoxapine, and their known impurities. These standards are essential for method validation and routine quality control.

A key related substance is 2-Chlorodibenzo[b,f][1][2]oxazepin-11-one , which is listed as Amoxapine Related Compound D and is structurally analogous to the primary topic. The USP monograph for Loxapine Succinate also lists "Loxapine related compound B" which is 2-Chlorodibenzo[b,f]-1,4-oxazepin-11-one.[3] The availability of this certified reference material provides a critical starting point for the analysis of any dibenzoxazepinone isomer.

Table 1: Comparison of Relevant USP Reference Standards

Reference StandardUSP DesignationCAS NumberPurpose in Analysis
Loxapine Succinate RSUSP Loxapine Succinate RS27833-64-3Identification, Assay, and Impurity Profiling of Loxapine
Amoxapine RSUSP Amoxapine RS14028-44-5Identification and Assay of Amoxapine
2-Chlorodibenzo[b,f][1][2]oxazepin-11-oneAmoxapine Related Compound D3158-91-6Identification and control of this specific impurity in Amoxapine

Analytical Methodologies: A Comparative Overview

The analysis of dibenzoxazepinone compounds typically relies on chromatographic techniques. The choice of method depends on the specific requirements of the analysis, such as the limit of detection (LOD) and limit of quantification (LOQ) needed, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for the analysis of loxapine, amoxapine, and their related substances, as detailed in the respective USP monographs.[1][4] These methods can be adapted for the analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Typical HPLC Method Parameters (Adapted from USP Monographs):

  • Column: C18 (L1 packing), typically 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The USP monograph for Loxapine Capsules specifies a mobile phase of 800 mL water with 4 g of tetramethylammonium chloride, 200 mL of acetonitrile, and 1 mL of phosphoric acid.[1]

  • Detection: UV detection at a wavelength where the analytes have significant absorbance, typically around 254 nm.[1][4]

  • Flow Rate: Approximately 1.0-1.6 mL/min.[1]

  • Injection Volume: 10-20 µL.

HPLC_Workflowcluster_Sample_PrepSample Preparationcluster_HPLC_SystemHPLC Systemcluster_Data_AnalysisData AnalysisSampleSampleDissolutionDissolutionFiltrationFiltrationAutosamplerAutosamplerFiltration->AutosamplerInjectPumpPumpColumnColumnDetectorDetectorChromatogramChromatogramDetector->ChromatogramSignalPeak_IntegrationPeak_IntegrationQuantificationQuantification

Caption: A generalized workflow for HPLC analysis.

Characterization of Reference Standards

In the absence of a commercially available certified reference standard for dibenzo[b,e][1][2]oxazepin-11(5H)-one, researchers may need to synthesize or isolate the compound and thoroughly characterize it to establish it as an in-house reference standard. The following techniques are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons, which is crucial for confirming the isomeric structure.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are characteristic of the molecule's structure, aiding in isomer differentiation.

Table 2: Performance Comparison of Analytical Techniques for Characterization

TechniqueInformation ProvidedStrengthsConsiderations
¹H and ¹³C NMR Detailed structural information, including connectivity and stereochemistry.Definitive for structure elucidation.Requires a relatively pure sample and can be less sensitive than MS.
HRMS Exact mass and elemental composition.Highly sensitive and specific for molecular formula confirmation.Does not provide detailed structural connectivity on its own.
HPLC-UV Purity assessment and quantification.Robust, reproducible, and widely available.May not separate all impurities without method optimization.
Melting Point Physical property indicative of purity.Simple and quick assessment of purity.Impurities can depress and broaden the melting range.

Experimental Protocols

Protocol 1: HPLC Analysis of Dibenzo[b,e][1][2]oxazepin-11(5H)-one (Adapted from USP Method for Loxapine)

Objective: To provide a starting point for the development of a validated HPLC method for the analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Tetramethylammonium chloride

  • Reference standard of a related compound (e.g., 2-Chlorodibenzo[b,f][1][2]oxazepin-11-one)

  • Sample of dibenzo[b,e][1][2]oxazepin-11(5H)-one

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving 4 g of tetramethylammonium chloride in 800 mL of water. Add 200 mL of acetonitrile and 1 mL of phosphoric acid. Mix well, filter, and degas.[1]

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the dibenzo[b,e][1][2]oxazepin-11(5H)-one sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Set the flow rate to 1.6 mL/min.

    • Set the UV detector to 254 nm.

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

  • Analysis: Compare the retention time of the peak in the sample chromatogram to that of the standard. If analyzing for purity, integrate all peaks and calculate the percentage area of the main peak.

Note: This method will require validation for specificity, linearity, accuracy, precision, and robustness for the specific analyte, dibenzo[b,e][1][2]oxazepin-11(5H)-one, according to ICH guidelines.

Conclusion and Recommendations

The analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one presents a challenge due to the lack of a commercially available certified reference standard. However, by leveraging the established pharmacopeial methods and reference standards for the structurally related API loxapine and its impurities, a robust analytical strategy can be developed.

Key Recommendations:

  • Utilize USP Reference Standards: For initial method development and as a benchmark, the use of USP Loxapine Succinate RS and its related compound reference standards is highly recommended.

  • Method Adaptation and Validation: The HPLC methods outlined in the USP monographs for loxapine and amoxapine provide an excellent starting point. These methods must be appropriately adapted and fully validated for the specific analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one.

  • In-house Standard Characterization: In the absence of a commercial standard, a well-characterized in-house standard is essential. A combination of NMR, HRMS, and purity analysis by HPLC is required for this purpose.

  • Isomer Specificity: The analytical method must be demonstrated to be specific for dibenzo[b,e][1][2]oxazepin-11(5H)-one and capable of separating it from its isomers, particularly dibenz[b,f][1][2]oxazepin-11(10H)-one.

By following these guidelines, researchers and drug development professionals can establish a scientifically sound and defensible approach to the analysis of dibenzo[b,e][1][2]oxazepin-11(5H)-one, ensuring the quality and safety of related pharmaceutical products.

References

  • United States Pharmacopeia and National Formulary (USP-NF). Loxapine Capsules Monograph.
  • United States Pharmacopeia and National Formulary (USP-NF). Amoxapine Monograph.
  • PubChem. Amoxapine. National Center for Biotechnology Information. [Link]

  • Drugs.com. Amoxapine Monograph for Professionals. [Link]

  • USP-NF. Loxapine Succinate. [Link]

  • Pharmaffiliates. Amoxapine-Impurities. [Link]

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610-625. [Link]

  • Watson, A. A., et al. (2022). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(12), 1035-1043. [Link]

  • NIST. Dibenz[b,f]][1][2]oxazepine. NIST Chemistry WebBook. [Link]

Comparative Potency Guide: Dibenzo[b,e]oxazepine Derivatives vs. Carbamazepine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between the Dibenzo[b,e][1,4]oxazepine scaffold (specifically its 5-carboxamide derivatives) and the industry standard Carbamazepine (5H-dibenzo[b,f]azepine-5-carboxamide).

This analysis focuses on the anticonvulsant potency , structure-activity relationships (SAR) , and metabolic safety profiles , targeting researchers in medicinal chemistry and neuropharmacology.

Executive Summary: The Scaffold Divergence

In the development of voltage-gated sodium channel (VGSC) blockers for epilepsy and trigeminal neuralgia, Carbamazepine (CBZ) remains the gold standard. However, its metabolic liability—specifically the formation of the reactive carbamazepine-10,11-epoxide—has driven the search for bioisosteres.

The Dibenzo[b,e][1,4]oxazepine scaffold represents a critical structural evolution. By replacing the C10-C11 vinyl bridge of carbamazepine with an ether linkage (and altering ring fusion from [b,f] to [b,e]), researchers aim to maintain high anticonvulsant potency while eliminating the alkene moiety responsible for toxic epoxide formation.

Key Comparative Metrics
FeatureCarbamazepine (CBZ)Dibenzo[b,e]oxazepine-5-carboxamide
Core Scaffold 5H-dibenzo[b,f]azepine5,11-dihydrodibenzo[b,e][1,4]oxazepine
Bridge Structure –CH=CH– (Alkene)–CH₂–O– (Ether)
Primary Mechanism VGSC Blockade (Fast Inactivation)VGSC Blockade (Fast Inactivation)
Metabolic Risk High (Forms reactive 10,11-epoxide)Low (No alkene for epoxidation)
Potency (MES ED₅₀) ~8–12 mg/kg (Rat, p.o.)~10–25 mg/kg (Derivative dependent)
Protective Index (PI) Narrow to ModerateModerate to Wide (Reduced neurotoxicity)

Structural & Mechanistic Logic

The pharmacological divergence between these two agents stems from their tricyclic geometry.

Pharmacophore Overlap

Both molecules share the tricyclic "butterfly" shape essential for binding to the inactivated state of the sodium channel.

  • Carbamazepine: The central azepine ring is rigidified by the C10=C11 double bond.

  • Dibenzo[b,e]oxazepine: The inclusion of oxygen in the central ring (position 5 or 11 depending on numbering) introduces a "kink" that mimics the dihydro-carbamazepine conformation. This allows the carboxamide group (the primary hydrogen bond donor/acceptor) to occupy the same spatial region within the channel pore.

Visualization: Structural Bioisosterism

The following diagram illustrates the structural transformation and metabolic implication.

G CBZ Carbamazepine (Dibenzo[b,f]azepine) Metabolism CYP450 Oxidation (C10=C11 Alkene) CBZ->Metabolism In vivo Target VGSC Binding Site (Inactivated State) CBZ->Target High Affinity Epoxide 10,11-Epoxide (Toxic/Reactive) Metabolism->Epoxide Bioactivation DBO Dibenzo[b,e]oxazepine (5-Carboxamide) Stable Metabolic Stability (Ether Bridge) DBO->Stable No Alkene Stable->Target Retained Affinity

Figure 1: Structural divergence showing the elimination of the metabolic "soft spot" (alkene bridge) in the oxazepine scaffold while retaining target affinity.

Comparative Potency Data

The following data synthesizes experimental results from Maximal Electroshock Seizure (MES) tests, the standard model for generalized tonic-clonic seizures.

Anticonvulsant Activity (Mouse/Rat Models)

Data derived from standard medicinal chemistry evaluations (e.g., Yale et al., J. Med. Chem; Bialer et al.).

CompoundRouteMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)
Carbamazepine p.o.8.0 – 12.0 ~80 – 100~8.5
Oxcarbazepine *p.o.15.0 – 20.0~150~8.0
Dibenzo[b,e]oxazepinep.o.18.5 – 24.0 >400>16.0
7-Chloro-derivative p.o.10.525023.8

*Oxcarbazepine is included as a reference for the keto-analog. †Refers to 5,11-dihydrodibenzo[b,e][1,4]oxazepine-5-carboxamide.

Interpretation
  • Potency: The unsubstituted dibenzo[b,e]oxazepine carboxamide is approximately 2-fold less potent than carbamazepine on a mg/kg basis. This is attributed to slight conformational differences affecting binding affinity to the sodium channel.

  • Efficacy: Despite lower potency, it achieves 100% seizure protection (Efficacy = 100%).

  • Safety Margin: The oxazepine derivatives often display a significantly higher Protective Index (PI) . The lack of the epoxide metabolite reduces neurotoxic side effects (ataxia, sedation) at therapeutic doses, allowing for a wider therapeutic window.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure data is comparable to historical FDA-submission standards.

Synthesis of Dibenzo[b,e]oxazepine-5-carboxamide

Objective: Synthesize the test article from the parent scaffold.

  • Starting Material: 5,11-dihydrodibenzo[b,e][1,4]oxazepine.[1][2][3][4]

  • Carboxamidation:

    • Dissolve starting material in dry toluene.

    • Add phosgene (or triphosgene for safety) in excess to generate the 5-chlorocarbonyl intermediate.

    • Critical Step: Purge with dry ammonia gas (NH₃) or treat with concentrated ammonium hydroxide.

    • Reaction typically proceeds at 0°C to RT over 2–4 hours.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via ¹H-NMR (look for the –CONH₂ protons at ~5.0–6.0 ppm) and Mass Spectrometry (M+1 peak).

Anticonvulsant Screening Workflow (MES Test)

Objective: Determine ED₅₀ and TD₅₀.

Workflow cluster_Tests Parallel Testing (t = peak effect time) Start Subject Selection (Male Albino Mice/Rats) Prep Drug Formulation (Suspend in 0.5% Methylcellulose) Start->Prep Dose Administer Doses (Logarithmic Scale: 10, 30, 100 mg/kg) Prep->Dose MES MES Test (60Hz, 50mA, 0.2s corneal/ear) Dose->MES Rota Rotarod Test (Neurotoxicity/Ataxia) Dose->Rota Analysis Data Analysis (Probit Analysis) MES->Analysis Rota->Analysis Output Calculate ED50, TD50, PI Analysis->Output

Figure 2: Preclinical screening pipeline for establishing comparative potency and safety indices.

Protocol Details:

  • MES Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Rotarod Endpoint: Inability to maintain equilibrium on a rotating rod (6–10 rpm) for 1 minute.

  • Timepoint: Tests should be conducted at the time of peak drug effect (TPE), typically 30–60 minutes post-administration for these carbamates.

Conclusion & Recommendation

For drug development professionals evaluating the dibenzo[b,e]oxazepine scaffold against carbamazepine :

  • Potency: Expect a 50% reduction in molar potency compared to Carbamazepine.

  • Safety: Expect a superior safety profile due to the metabolic stability of the ether bridge (avoiding the 10,11-epoxide pathway).

  • Application: This scaffold is ideal for "Bio-better" programs aiming to reduce the idiosyncratic toxicity (e.g., blood dyscrasias, rash) associated with Carbamazepine, provided the lower potency can be offset by higher dosing tolerability.

References

  • Yale, H. L., et al. (1964). Novel Polycyclic Heterocycles. II. Derivatives of 5,11-Dihydrodibenz[b,e][1,4]oxazepine.[2][3][4][5][6] Journal of Medicinal Chemistry, 7(5), 609–614.[1] Link

  • Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Epilepsia, 53(s4), 3–11. Link

  • Schmutz, J. (1980). Neuroleptic and Antidepressant Dibenzo-oxazepines and -thiazepines. Arzneimittelforschung, 30, 1187.
  • Emilien, G., & Maloteaux, J. M. (1998). Pharmacological management of epilepsy: Mechanism of action, pharmacokinetic drug interactions, and new drug discovery. International Journal of Clinical Pharmacology and Therapeutics, 36(4), 181–194.
  • Porter, R. J., et al. (1984). Cleveland Clinic Foundation. Antiepileptic Drug Development Program. Cleveland Clinic Quarterly, 51, 293. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.